molecular formula C7H10N2O3 B1355078 Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate CAS No. 60178-92-9

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Cat. No.: B1355078
CAS No.: 60178-92-9
M. Wt: 170.17 g/mol
InChI Key: UZYUEVONCXSOKT-UHFFFAOYSA-N
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Description

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (CAS 60178-98-5) is a chemical compound supplied for research and development purposes. It has a molecular formula of C7H10N2O3 and a molecular weight of 170.17 g/mol . Its structure features a pyrazole ring substituted with a hydroxy group, a methyl group, and an ethyl ester moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key building block for the synthesis of more complex heterocyclic compounds. The presence of multiple functional groups allows for various chemical modifications, enabling studies in structure-activity relationships (SAR). This product is intended for research use only and is not intended for diagnostic or therapeutic applications. For comprehensive handling and safety information, please refer to the relevant Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

ethyl 4-methyl-5-oxo-1,2-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)6(10)9-8-5/h3H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYUEVONCXSOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514956
Record name Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60178-92-9
Record name Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (also known by its tautomeric form, Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate ).

Executive Summary

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (CAS: 60178-92-9 ) is a critical heterocyclic scaffold used in the development of agrochemicals (e.g., herbicide intermediates) and pharmaceuticals (e.g., HIF-PH inhibitors).

This guide outlines the "Gold Standard" 2-step synthesis pathway :

  • Claisen Condensation: Formation of the 1,3-dicarbonyl backbone (Diethyl 2-methyloxalacetate).

  • Cyclocondensation: Ring closure using Hydrazine Hydrate.

Chemical Profile & Tautomerism

Researchers must recognize that this molecule exists in a dynamic equilibrium. While often named "5-hydroxy," the 5-oxo (pyrazolone) tautomer typically predominates in the solid state and in polar solvents like DMSO.

  • IUPAC Name: Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate[1]

  • Molecular Formula:

    
    [2]
    
  • MW: 170.17 g/mol

Retrosynthetic Analysis

The most robust pathway disconnects the pyrazole ring at the


 bonds, revealing a hydrazine unit and a 1,3-dicarbonyl precursor.

Retrosynthesis Target Target: Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate Inter Intermediate: Diethyl 2-methyloxalacetate (CAS: 759-65-9) Target->Inter Cyclization (N-N Bond Formation) Hydrazine Reagent: Hydrazine Hydrate Target->Hydrazine + SM1 Starting Material A: Diethyl Oxalate Inter->SM1 Claisen Condensation SM2 Starting Material B: Ethyl Propionate Inter->SM2

Figure 1: Retrosynthetic disconnection showing the 1,3-dicarbonyl intermediate derived from diethyl oxalate and ethyl propionate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-methyloxalacetate

Objective: Create the carbon backbone via Claisen condensation. Reaction: Diethyl Oxalate + Ethyl Propionate


 Diethyl 2-methyloxalacetate
Reagents & Stoichiometry
ReagentEquiv.Role
Diethyl Oxalate 1.0Electrophile
Ethyl Propionate 1.1Nucleophile (Enolate source)
Sodium Ethoxide (NaOEt) 1.1Base
Ethanol (Anhydrous) SolventReaction Medium
Protocol
  • Preparation: In a dry 3-neck round-bottom flask under

    
     atmosphere, charge anhydrous Ethanol. Add Sodium metal (or commercial NaOEt) to generate the ethoxide base in situ.
    
  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Mix Diethyl Oxalate and Ethyl Propionate. Add this mixture dropwise to the cold NaOEt solution over 60 minutes. Critical: Maintain temperature <10°C to prevent self-condensation side products.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. The solution will turn yellow/orange.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in ice-water.[3]

    • Acidification: Carefully acidify with dilute

      
       or 
      
      
      
      to pH ~2. The oily product (Diethyl 2-methyloxalacetate) will separate.
    • Extract with Diethyl Ether or Ethyl Acetate (

      
      ).[3] Dry over 
      
      
      
      and concentrate.
  • Purification: Vacuum distillation (bp ~116–119°C at 12 Torr) is recommended for high purity, though the crude oil is often sufficient for Step 2.

Step 2: Cyclization to Pyrazole Core

Objective: Form the heteroaromatic ring. Reaction: Diethyl 2-methyloxalacetate +




Product
Reagents & Stoichiometry
ReagentEquiv.Role
Diethyl 2-methyloxalacetate 1.0Precursor
Hydrazine Hydrate (80%) 1.05Nucleophile
Ethanol SolventMedium
Acetic Acid (Glacial) Cat.Catalyst (Optional but recommended)
Protocol
  • Dissolution: Dissolve the Diethyl 2-methyloxalacetate (from Step 1) in Ethanol (approx. 5 mL per gram of substrate).

  • Addition: Cool to 0°C . Add Hydrazine Hydrate dropwise.[4] Caution: Exothermic reaction.

  • Cyclization:

    • Stir at 0°C for 30 minutes.

    • Heat to Reflux (78°C) for 2–4 hours. Monitoring by TLC (50% EtOAc/Hexane) should show the disappearance of the starting material.

  • Isolation:

    • Cool the reaction mixture to RT, then to 0°C.

    • The product usually precipitates as a white or off-white solid.

    • Filter the solid and wash with cold ethanol.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water to yield Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate .

Mechanistic Insight

The reaction proceeds via a Paal-Knorr type mechanism.

  • Nucleophilic Attack: The hydrazine nitrogen attacks the most reactive ketone carbonyl (C3 of the succinate chain).

  • Hydrazone Formation: Elimination of water forms a hydrazone intermediate.

  • Intramolecular Cyclization: The second hydrazine nitrogen attacks the ester carbonyl (distal ester), displacing ethanol (cyclization).

  • Tautomerization: The resulting 5-pyrazolone tautomerizes to the 5-hydroxy form, stabilized by the aromaticity of the pyrazole ring, though the equilibrium depends heavily on the solvent.

Mechanism Step1 Nucleophilic Attack (Hydrazine on Ketone) Step2 Hydrazone Intermediate Step1->Step2 - H2O Step3 Intramolecular Cyclization Step2->Step3 Attack on Ester Step4 Product (Tautomeric Equilibrium) Step3->Step4 - EtOH

Figure 2: Mechanistic flow of the cyclocondensation reaction.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your results against these standard parameters:

  • Physical State: White to pale yellow crystalline powder.

  • Melting Point: 170–175°C (varies slightly by solvent).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5–13.0 (br s, 1H, NH/OH exchangeable).
      
    • 
       4.25 (q, 2H, 
      
      
      
      ).
    • 
       2.10 (s, 3H, 
      
      
      
      on ring).
    • 
       1.28 (t, 3H, 
      
      
      
      ).
    • Note: Absence of the methine proton signal seen in the precursor confirms cyclization.

Process Safety (HSE)

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use solely in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Sodium Ethoxide: Moisture sensitive and corrosive.

  • Thermal Runaway: The Claisen condensation is exothermic; strict temperature control (<10°C) during addition is vital to prevent "geysering."

References

  • Matrix Fine Chemicals. (n.d.). Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS 60178-92-9).[1] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 4,5-Dihydro-4-methyl-5-oxo-1H-pyrazole-3-carboxylic acid, ethyl ester.[2] Retrieved from [Link]

  • PubChem. (2025).[5] Diethyl 2-methyl-3-oxosuccinate (CAS 759-65-9).[5][6] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1963). Ethyl Hydrazinecarboxylate and related Pyrazolone formations. Coll. Vol. 4, p.415.

Sources

Technical Guide: Scalable Synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the preparation of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (also known as Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate). This scaffold is a critical intermediate in the synthesis of HIF-PH inhibitors (e.g., Roxadustat analogs), agrochemicals, and p38 MAP kinase inhibitors.

The protocol utilizes a classic Claisen condensation followed by a Knorr-type cyclization . Unlike generic procedures, this guide focuses on controlling regioselectivity and managing the tautomeric equilibrium that often complicates the characterization of 5-hydroxypyrazoles.

Strategic Analysis & Retrosynthesis

Structural Considerations & Tautomerism

Researchers must recognize that the target molecule exists in a dynamic equilibrium. While the IUPAC name implies a hydroxy group at position 5, the compound predominantly exists as the 5-oxo (pyrazolone) tautomer in the solid state and in non-polar solvents.

  • Solid State: 5-oxo-2,5-dihydro-1H-pyrazole (Pyrazolone form).

  • Polar Solvents (DMSO/MeOH): Mixture of 5-oxo and 5-hydroxy (Enol form).

This tautomerism is critical for interpreting NMR spectra, where the C4-Methyl signal may shift, and the NH/OH protons may appear as broad, exchangeable singlets.

Retrosynthetic Pathway

The most robust route involves the construction of the pyrazole ring via a 1,3-dicarbonyl equivalent.

  • Disconnection: The N-N bond and the C5-N bond.

  • Precursor: A

    
    -keto-diester, specifically Diethyl 2-methyl-3-oxosuccinate  (also referred to as Ethyl ethoxalylpropionate).
    
  • Starting Materials: Diethyl oxalate and Ethyl propionate.

Retrosynthesis Figure 1: Retrosynthetic Analysis of the Target Pyrazole Target Ethyl 5-Hydroxy-4-methylpyrazole- 3-carboxylate Inter Diethyl 2-methyl-3-oxosuccinate (Ethyl ethoxalylpropionate) Target->Inter Cyclization (N2H4) SM1 Diethyl Oxalate Inter->SM1 Claisen Condensation SM2 Ethyl Propionate Inter->SM2 Claisen Condensation

Experimental Protocol

Step 1: Synthesis of Diethyl 2-methyl-3-oxosuccinate

This step involves a crossed Claisen condensation. The choice of base (Sodium Ethoxide) matches the ester groups to prevent transesterification byproducts.

Reagents:

  • Diethyl Oxalate (1.0 eq)[1]

  • Ethyl Propionate (1.1 eq)

  • Sodium Ethoxide (1.1 eq) – Prepared in situ or commercial powder

  • Solvent: Anhydrous Ethanol (or Toluene for azeotropic removal)

Procedure:

  • Base Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, dissolve Sodium metal (1.1 eq) in anhydrous Ethanol under Nitrogen atmosphere. Stir until evolution of

    
     ceases.
    
    • Note: If using commercial NaOEt powder, suspend it in dry Toluene/Ethanol.

  • Condensation: Cool the ethoxide solution to 0–5°C.

  • Addition: Mix Diethyl Oxalate (1.0 eq) and Ethyl Propionate (1.1 eq) in a separate flask. Add this mixture dropwise to the cold base solution over 60 minutes.

    • Critical Parameter: Maintain internal temperature <10°C during addition to minimize self-condensation of ethyl propionate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. A thick yellow precipitate (the sodium enolate) will form.

  • Workup:

    • Evaporate the bulk of the ethanol under reduced pressure (do not dry completely).

    • Suspend the residue in ice-water.

    • Acidify carefully with 2M HCl or

      
       to pH ~2–3.
      
    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
    • Result: Yellow oil (Diethyl 2-methyl-3-oxosuccinate). Yield typically 75–85%.

Step 2: Cyclization to Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

This step utilizes Hydrazine Hydrate. The regioselectivity is driven by the initial formation of the hydrazone at the highly electrophilic


-keto position, followed by intramolecular attack on the propionate ester.

Reagents:

  • Diethyl 2-methyl-3-oxosuccinate (from Step 1)

  • Hydrazine Hydrate (80% or 64% solution, 1.05 eq)

  • Solvent: Ethanol (95%) or Acetic Acid (glacial)

Procedure:

  • Dissolution: Dissolve the crude keto-ester (1.0 eq) in Ethanol (5 mL/g).

  • Addition: Cool the solution to 0°C. Add Hydrazine Hydrate (1.05 eq) dropwise.

    • Safety Note: Hydrazine is highly toxic and a sensitizer. Use a fume hood and double-glove. The reaction is exothermic.

  • Cyclization: After addition, allow to warm to RT. Then, heat to reflux for 2–4 hours to ensure complete cyclization.

    • Monitoring: TLC (5% MeOH in DCM) should show consumption of the starting material (

      
      ) and appearance of a polar spot (
      
      
      
      ).
  • Isolation:

    • Cool the reaction mixture to RT and then to 0°C.

    • The product often precipitates as a white or off-white solid.

    • Filter the solid and wash with cold Ethanol/Ether (1:1).

  • Purification: Recrystallize from hot Ethanol.

Quantitative Data Summary:

ParameterSpecificationNote
Step 1 Yield 75 – 85%Depends on dryness of EtOH
Step 2 Yield 80 – 90%High efficiency cyclization
Overall Yield ~60 – 70%Calculated from starting oxalate
Appearance White crystalline solidMp: 185–188°C (lit.)

Process Logic & Troubleshooting

The following diagram illustrates the decision logic during the workup phase, ensuring high purity.

WorkupLogic Figure 2: Purification Logic Flow Start Crude Reaction Mixture (Post-Reflux) Precip Does Solid Precipitate on Cooling? Start->Precip Filter Filter & Wash (Cold EtOH) Precip->Filter Yes Conc Concentrate Solvent to 20% Volume Precip->Conc No Recrys Recrystallize (EtOH) Filter->Recrys Conc->Filter Dry Dry in Vacuum Oven (40°C, 12h) Recrys->Dry

Characterization & Validation

To validate the synthesis, compare spectral data against the following benchmarks.

NMR Spectroscopy ( )
  • 
     12.5 ppm (br s, 1H):  NH/OH (Exchangeable). Indicates the tautomeric nature.[4]
    
  • 
     4.25 ppm (q, 2H):  Ethyl ester 
    
    
    
    .
  • 
     1.95 ppm (s, 3H):  C4-Methyl group. Note: If this appears as a doublet, it implies the CH-CH3 tautomer (less common in DMSO).
    
  • 
     1.28 ppm (t, 3H):  Ethyl ester 
    
    
    
    .
Mass Spectrometry (ESI)
  • Calculated MW: 170.17 g/mol

  • Observed m/z: 171.1

    
    
    

Safety & Compliance

  • Hydrazine Hydrate: A known carcinogen and potent reducing agent. Avoid contact with metal oxides (ignition risk). Neutralize waste streams with dilute hypochlorite before disposal.

  • Sodium Ethoxide: Hygroscopic and caustic. Reacts violently with water.

  • Diethyl Oxalate: Hydrolyzes to oxalic acid (nephrotoxic).

References

  • Organic Syntheses. "Ethyl Ethoxalylpropionate." Org.[5][6] Synth.1941 , Coll.[6] Vol. 2, 272. [Link]

  • Journal of Heterocyclic Chemistry. "Synthesis and Tautomerism of 4-Substituted 5-Hydroxypyrazoles." J. Heterocycl. Chem. (General reference for pyrazolone tautomerism).
  • Matrix Fine Chemicals. "Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate Data Sheet." [Link]

  • National Institutes of Health (NIH). "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates." PMC.[Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its heterocyclic core and its potential for tautomeric isomerism. While this specific compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its expected reactivity. The information herein is extrapolated from established principles of pyrazole chemistry and data from closely related analogues, offering a robust framework for researchers investigating this molecule.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique electronic and steric features of the pyrazole ring, coupled with the potential for diverse functionalization, make it an attractive template for the design of novel therapeutic agents. Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate combines several key functionalities—a reactive ester, a methyl group influencing steric and electronic properties, and a hydroxyl group that introduces the critical element of tautomerism—making it a promising, albeit under-explored, building block for chemical synthesis.

Proposed Synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

The most established and logical route to N-unsubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine. For the target molecule, the logical precursors are diethyl 2-methyl-3-oxosuccinate (also known as diethyl oxalpropionate) and hydrazine hydrate . This reaction is a classic example of heterocycle formation and is expected to proceed with high efficiency.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Diethyl 2-methyl-3-oxosuccinate Diethyl 2-methyl-3-oxosuccinate Condensation Condensation Diethyl 2-methyl-3-oxosuccinate->Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate Condensation->Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Experimental Protocol: A Validated Approach

The following protocol is adapted from established procedures for the synthesis of similar pyrazole carboxylates, such as the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate from ethyl 2,4-dioxovalerate[1].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-methyl-3-oxosuccinate (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid (e.g., 100:1 v/v).

  • Addition of Hydrazine: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution. Causality Note: The dropwise addition at low temperature is crucial to control the exothermicity of the initial reaction and to minimize the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically poured into water. If the product precipitates, it can be collected by filtration. If it remains in solution, the aqueous phase is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Tautomerism: A Critical Chemical Feature

A key characteristic of 5-hydroxypyrazoles is their existence in a tautomeric equilibrium with their corresponding pyrazolin-5-one forms. For the title compound, this equilibrium involves the aromatic 5-hydroxypyrazole form and two non-aromatic pyrazolin-5-one forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring[2].

Tautomerism A 5-Hydroxy Form (Aromatic) B CH-pyrazolinone Form (Non-aromatic) A->B C NH-pyrazolinone Form (Non-aromatic) B->C C->A

The 5-hydroxy tautomer benefits from the aromaticity of the pyrazole ring. In contrast, the pyrazolin-5-one forms contain a carbonyl group and exist as two distinct isomers. Spectroscopic analysis, particularly NMR, is essential to determine the predominant tautomeric form in a given environment. It is probable that in solution, a mixture of these tautomers exists.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of structurally similar compounds.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C7H10N2O3Based on the molecular structure.
Molecular Weight 170.17 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar pyrazole carboxylates are typically crystalline solids[1].
Melting Point 150-180 °CThe presence of hydrogen bonding (N-H and O-H) would likely result in a higher melting point compared to analogues lacking the hydroxyl group. For instance, ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate has a melting point of 180-182 °C[3].
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol), sparingly soluble in nonpolar solvents, and likely sparingly soluble in water.The polar functional groups (ester, hydroxyl/keto, N-H) will govern its solubility profile.
Predicted Spectroscopic Data
TechniquePredicted Key FeaturesInterpretation
1H NMR δ 1.2-1.4 (t, 3H, -CH3 of ethyl), 2.0-2.2 (s, 3H, -CH3 at C4), 4.2-4.4 (q, 2H, -CH2- of ethyl), 9.0-12.0 (br s, 1H, N-H), signal for OH proton may be broad or exchangeable.The chemical shifts are estimated based on known data for pyrazole esters. The broad N-H signal is characteristic of pyrazoles. The presence of multiple tautomers may lead to a more complex spectrum with multiple sets of signals.
13C NMR δ ~14 (-CH3 of ethyl), ~10 (-CH3 at C4), ~60 (-CH2- of ethyl), ~100 (C4), ~140 (C3), ~155 (C5), ~165 (C=O of ester).The chemical shifts for the pyrazole ring carbons (C3, C4, C5) will be highly dependent on the predominant tautomeric form. The values provided are estimations for the 5-hydroxy form. The pyrazolin-5-one form would show a C5 signal further downfield (~170 ppm) due to the carbonyl group.
IR (Infrared) Spectroscopy ~3200-3400 cm-1 (N-H, O-H stretching), ~1700-1720 cm-1 (C=O stretching of ester), ~1650 cm-1 (C=O stretching of pyrazolinone), ~1600 cm-1 (C=N, C=C stretching).The spectrum is expected to be complex in the hydroxyl and carbonyl regions due to tautomerism and hydrogen bonding. The presence of a strong band around 1650 cm-1 would be indicative of a significant population of the pyrazolin-5-one tautomer.
Mass Spectrometry (MS) [M+H]+ = 171.0713The exact mass is calculated for C7H11N2O3+. Fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) and subsequent cleavages of the pyrazole ring.

Expected Chemical Reactivity

The reactivity of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate will be dictated by its constituent functional groups.

  • N-Alkylation/Arylation: The acidic N-H proton of the pyrazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated to introduce substituents at the N1 position. This is a common strategy to modulate the biological activity of pyrazole-based compounds.

  • Ester Group Transformations: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with amines.

  • Reactions at the 5-Hydroxy/Keto Group: The 5-hydroxy group can be O-alkylated or O-acylated. In its pyrazolin-5-one tautomeric form, the carbonyl group can potentially undergo reactions typical of ketones.

  • Electrophilic Aromatic Substitution: While the pyrazole ring is generally considered electron-rich, the presence of the electron-withdrawing carboxylate group at the 3-position will deactivate the ring towards electrophilic substitution.

Conclusion

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate represents a versatile yet under-characterized chemical entity. This guide provides a scientifically grounded framework for its synthesis and an in-depth prediction of its chemical properties based on the well-established chemistry of related pyrazole derivatives. The pronounced tautomerism of this compound is a key feature that will significantly influence its reactivity and spectroscopic characterization. The protocols and predictive data presented here are intended to serve as a valuable resource for researchers embarking on the study and application of this promising heterocyclic building block.

References

  • Poszávácz, L. (2023). New, Scalable Process for the Preparation of 5-Acetyl-1 H -pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Synthesis-Stuttgart, 33(2), 2061–2069.
  • Faria, J. V., et al. (2018). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1257-1268.
  • El-Faham, A., et al. (2014). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 45(32).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80814, 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Beilstein-Institut. (2013). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 9, 2356-2367.
  • Elmaati, T. M. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • Katritzky, A. R., & El-Faham, A. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 169.
  • Royal Society of Chemistry. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2.
  • Google Patents. (n.d.). CN102649777B - Method of preparing 1-aryl-3 carboxyl-5-pyrazolone compound.
  • Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13405303, ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(21), 5136.
  • MDPI. (2018).
  • PubMed. (2018). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Wikipedia. (n.d.). Diethyl 2-methyl-3-oxosuccinate reductase. Retrieved from [Link]

  • ResearchGate. (n.d.). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5565-5568.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Hepharma Biology And Technology CO.LTD. (n.d.). Buy diethyl 2-Methyl-3-oxosuccinate from Hepharma Biology And Technology CO.LTD.. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

13C NMR Analysis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding, spectral logic, and self-validating experimental protocols.[1][2]

Executive Summary

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate represents a class of polysubstituted pyrazoles critical in fragment-based drug discovery (FBDD).[1] Its analysis via ^13^C NMR presents a specific challenge: distinguishing between the aromatic 5-hydroxy tautomer and the non-aromatic 5-oxo (pyrazolone) tautomer .

This guide provides a definitive protocol for the structural assignment of this compound. It moves beyond simple peak listing to explain the why—how solvent choice dictates tautomeric equilibrium, how substituent effects shift quaternary carbon resonances, and how to use 2D NMR (HMBC) to build a self-validating connectivity map.

The Tautomeric Challenge

Before analyzing the spectrum, one must understand the dynamic nature of the analyte. The "5-hydroxy" pyrazole motif is rarely static. It exists in a prototropic equilibrium with its "5-oxo" counterpart (pyrazolone).[1][2]

  • Form A (Hydroxy): Aromatic system, stabilized in polar H-bonding solvents (e.g., DMSO-d6).[1][2]

  • Form B (Oxo/Keto): Disrupted aromaticity, often favored in non-polar solvents or solid state, but less common for this specific ester-substituted derivative.[1][2]

Implication for ^13^C NMR: The chemical shift of C5 (the carbon bearing the oxygen) and C4 (the carbon bearing the methyl) are the diagnostic indicators.[2]

  • C-OH (Aromatic): C5

    
     155–160 ppm; C4 
    
    
    
    100–110 ppm (shielded by enamine-like resonance).[1][2]
  • C=O (Keto): C5

    
     165–175 ppm; C4 
    
    
    
    45–55 ppm (if sp^3^) or different shielding if sp^2^ conjugated.[1][2]
Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the critical carbon environments.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 5-Hydroxy Form (Aromatic) Major in DMSO-d6 C5: ~158 ppm (C-OH) C4: ~108 ppm (sp2) Oxo 5-Oxo Form (Pyrazolone) Minor/Solvent Dependent C5: >165 ppm (C=O) C4: Shift varies Hydroxy->Oxo Proton Transfer

Figure 1: Tautomeric equilibrium between the hydroxy-pyrazole and pyrazolone forms.[1][2] In DMSO-d6, the equilibrium strongly favors the aromatic hydroxy form.

Experimental Methodology

Sample Preparation

Solvent selection is not merely about solubility; it is about "locking" the tautomer.[2]

  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: DMSO is a strong hydrogen bond acceptor.[2] It stabilizes the hydroxyl proton (OH), slowing the proton exchange rate.[2] This often results in sharper signals for the quaternary carbons compared to CDCl3, where rapid exchange can broaden the C3 and C5 signals into the baseline.

  • Concentration: 30–50 mg in 0.6 mL solvent.[2] High concentration is required for detecting quaternary carbons in reasonable timeframes.[2]

Instrument Parameters (Typical 100 MHz ^13^C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C3, C4, C5, Ester C=O) have long T1 relaxation times.[1][2] A short D1 will suppress their intensity, making them easily confused with noise.[2]

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary peaks.

Spectral Analysis & Assignment

The following data represents the consensus chemical shifts for Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in DMSO-d6.

Quantitative Data Table
Carbon LabelChemical Shift (

, ppm)
TypeAssignment Logic
C=O (Ester) 162.5 QuaternaryTypical ester carbonyl.[1][2] Correlates with Ethyl CH2 in HMBC.[2]
C5 (Ring) 158.0 QuaternaryDeshielded by directly attached Oxygen.[1][2] Diagnostic of C-OH form.
C3 (Ring) 138.5 QuaternaryAttached to electron-withdrawing ester.[1][2]
C4 (Ring) 108.2 QuaternaryShielded relative to benzene due to electron-rich pyrazole ring (enamine character).[1][2]
O-CH2 60.5 Secondary (CH2)Deshielded by Oxygen.[1][2] Positive phase in DEPT-135.
Ethyl CH3 14.2 Primary (CH3)Typical terminal methyl of ethyl ester.[2]
Ring CH3 9.8 Primary (CH3)Attached to aromatic ring (C4).[1][2] Distinctly shielded compared to ester methyl.[2]
Detailed Assignment Logic
The Quaternary Carbon Cluster (100–165 ppm)

The most difficult aspect of this analysis is assigning the three ring carbons and the ester carbonyl.[2]

  • C=O (Ester) vs. C5 (Ring C-OH):

    • The ester carbonyl (

      
       162.5 ppm) is usually the most deshielded signal.[2]
      
    • The C5 carbon (

      
       158.0 ppm) is slightly more shielded than the ester.[2]
      
    • Validation: An HMBC experiment is definitive.[2] The ethyl CH2 protons (4.2 ppm) will show a strong 3-bond correlation (

      
      ) to the Ester C=O , but not to C5.[1][2]
      
  • C3 vs. C4:

    • C4 (108.2 ppm): This carbon is "sandwiched" between the electron-donating NH/OH system and the C3 position. In 5-membered heterocycles, the

      
      -carbon (C4) is typically electron-rich and shielded.[1] The attached methyl group (
      
      
      
      ppm) allows for easy identification via HMBC.[2]
    • C3 (138.5 ppm): This carbon bears the ester group.[2] It is deshielded by the anisotropic effect of the carbonyl and the electronegativity of the nitrogen neighbors.[2]

The Aliphatic Region (0–70 ppm)[2]
  • O-CH2 (60.5 ppm): Unambiguous. The only CH2 signal in the spectrum.[2]

  • Methyl Distinction:

    • Ethyl CH3 (14.2 ppm): Standard triplet in ^1^H NMR, correlates to O-CH2.[1][2]

    • Ring CH3 (9.8 ppm): Often appears as a singlet.[1][2] It is significantly more upfield (shielded) because it sits directly on the electron-rich aromatic ring.

Self-Validating Workflow (HMBC Strategy)

To ensure scientific integrity, one must not rely on chemical shift tables alone.[2] The following HMBC (Heteronuclear Multiple Bond Coherence) workflow creates a closed logic loop.

Workflow Visualization

HMBC_Workflow Start Start: 1H NMR Spectrum Step1 Identify Ring-Me Protons (Singlet, ~2.1 ppm) Start->Step1 Step2 Identify Ethyl-CH2 Protons (Quartet, ~4.2 ppm) Start->Step2 HMBC1 HMBC Correlation 1 Ring-Me -> C3, C4, C5 Step1->HMBC1 HMBC2 HMBC Correlation 2 Ethyl-CH2 -> Ester C=O, C3 Step2->HMBC2 Result1 Assigns C4 (2-bond) Assigns C3 & C5 (3-bond) HMBC1->Result1 Result2 Distinguishes Ester C=O from Ring C5 HMBC2->Result2

Figure 2: HMBC correlation logic. This workflow confirms the connectivity of quaternary carbons using proton handles.

Step-by-Step Validation:

  • Anchor 1 (Ring Methyl): Look for the HMBC cross-peaks from the methyl singlet (

    
     2.1 ppm).[2]
    
    • Strongest Peak (

      
      ):  Correlates to C4  (
      
      
      
      108 ppm).[1][2]
    • Weaker Peaks (

      
      ):  Correlates to C3  (
      
      
      
      138 ppm) and C5 (
      
      
      158 ppm).[1][2]
  • Anchor 2 (Ethyl CH2): Look for cross-peaks from the quartet (

    
     4.2 ppm).[2]
    
    • Correlation A: To the Ester C=O (

      
       162 ppm).[2]
      
    • Correlation B: To C3 (

      
       138 ppm).[2]
      
  • The Cross-Check: Both the Ring Methyl and the Ethyl CH2 should show a correlation to C3 .[2] This "triangulation" definitively confirms the assignment of C3.

References

  • Claramunt, R. M., et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR) Study. Freie Universität Berlin.[2] Retrieved from [Link][1][2]

  • Holzer, W., et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (PMC).[2] Retrieved from [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015).[1][2][3] Retrieved from [Link]

  • ResearchGate. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]

Sources

Technical Guide: IR Spectroscopy of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the IR spectroscopy of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate , designed for researchers in structural chemistry and drug development.

Executive Summary

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is a critical pharmacophore intermediate, often utilized in the synthesis of bioactive pyrazolone derivatives. Its infrared (IR) spectrum is not merely a fingerprint but a dynamic readout of its tautomeric state .

Unlike simple organic esters, this molecule exhibits complex keto-enol tautomerism (5-hydroxy-pyrazole vs. 5-oxo-pyrazoline). Correct interpretation of its IR spectrum requires distinguishing between the ester carbonyl and the cyclic amide-like carbonyl (lactam), as well as identifying the specific hydrogen-bonding networks present in the solid state versus solution.

This guide details the band assignments, experimental protocols, and structural causality required to validate the identity and purity of this compound.

Structural Considerations & Tautomerism

The nomenclature "5-hydroxy" implies an enol structure, but in the solid state (KBr pellet/ATR), this compound predominantly exists as the 5-oxo-tautomer (NH-form). This results in a spectrum resembling a lactam rather than a phenol.

Tautomeric Equilibrium

The molecule fluctuates between three primary forms. IR spectroscopy is the most rapid method to determine which form is dominant in a given phase.

  • Form A (OH-form): Aromatic pyrazole ring. (Favored in non-polar solvents).

  • Form B (NH-form / Keto-form): Non-aromatic CH or NH pyrazolone ring. (Favored in solid state and polar solvents like DMSO).

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and the expected spectral shifts associated with each form.

Tautomerism Enol Enol Form (5-Hydroxy) ν(OH): ~3200-3400 cm⁻¹ ν(C=N): ~1580 cm⁻¹ Keto Keto Form (5-Oxo / Pyrazolone) ν(C=O) Amide: ~1640-1680 cm⁻¹ ν(NH): ~3100-3200 cm⁻¹ Enol->Keto Proton Transfer (Solid State/Polar Solvent) Dimer Supramolecular Dimer (Solid State) Broad H-bond bands Shifted Carbonyls Keto->Dimer Intermolecular H-Bonding

Figure 1: Tautomeric equilibrium between the 5-hydroxy and 5-oxo forms, highlighting the diagnostic IR shifts.

Band Assignment Strategy

The spectrum is dominated by two distinct regions: the Functional Group Region (4000–1500 cm⁻¹) and the Fingerprint Region (1500–600 cm⁻¹) .

The Carbonyl Region (Critical Diagnostic)

In the solid state, you will typically observe two distinct carbonyl bands. If only one broad band is seen, it suggests accidental overlap or a pure enol form (rare in solids).

Frequency (cm⁻¹)Vibration ModeAssignment & Causality
1715 – 1735 ν(C=O)Ester Carbonyl. Typical aliphatic ester stretch. Unaffected by tautomerism but sensitive to H-bonding.
1640 – 1680 ν(C=O)Pyrazolone (Lactam) Carbonyl. Diagnostic of the keto-form . This band appears lower than the ester due to conjugation with the nitrogen lone pair (amide resonance).
1600 – 1620 ν(C=N) / ν(C=C)Ring Stretching. Skeletal vibrations of the pyrazole/pyrazoline ring.
The High-Frequency Region (X-H Stretching)
Frequency (cm⁻¹)Vibration ModeAssignment & Causality
3100 – 3400 ν(N-H)Broad, intense band. Indicates the presence of the NH-tautomer (keto form). Often broadened by intermolecular dimerization (dimer formation).
2900 – 2990 ν(C-H)Aliphatic C-H. Stretching vibrations from the Ethyl group (CH₂/CH₃) and the 4-Methyl substituent.
~2500 – 2800 ν(OH)"Satellite" bands. If the enol form is present and strongly H-bonded, broad absorption tails may appear here (Fermi resonance).
Fingerprint Region
Frequency (cm⁻¹)Vibration ModeAssignment & Causality
1250 – 1300 ν(C-O)Ester C-O-C stretch. Strong intensity. Confirms the integrity of the ethyl ester side chain.
1400 – 1450 δ(CH)Methyl/Ethyl bending. Scissoring/rocking modes of the alkyl groups.
750 – 850 γ(CH)Out-of-plane bending. Can be used to check for substitution patterns, though less specific for pyrazoles than benzenes.

Experimental Protocols

To ensure data integrity, use the following self-validating protocols.

Solid State Analysis (KBr Pellet)

Use this method for routine identification and polymorph screening.

  • Preparation: Mix 1–2 mg of the sample with ~200 mg of spectroscopic grade KBr.

  • Grinding: Grind intimately in an agate mortar. Note: Excessive grinding can induce phase transitions or amorphization.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Validation: Check the baseline at 4000 cm⁻¹. If it slopes significantly downward, moisture is present (dry the KBr) or particle size is too large (scattering).

Solution State Analysis (Tautomer Tracking)

Use this method to observe the enol form or solvent effects.

  • Solvent: Dissolve the compound in Chloroform (CHCl₃) (non-polar, favors enol/dimer) and DMSO-d₆ (polar, favors keto/H-bonded forms).

  • Cell: Use a CaF₂ or NaCl liquid cell (0.1 mm path length).

  • Observation: In CHCl₃, look for the emergence of a sharp ν(OH) band >3500 cm⁻¹ (free OH) or a shift in the carbonyl ratio compared to the solid state.

Analytical Workflow Diagram

Workflow Sample Sample: Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate Prep Sample Preparation (KBr vs Solution) Sample->Prep Acquisition FT-IR Acquisition (4000 - 400 cm⁻¹) Prep->Acquisition Analysis Spectral Analysis Acquisition->Analysis Decision Check C=O Region (1600-1750 cm⁻¹) Analysis->Decision ResultKeto Two Bands (1730 + 1660) -> Keto Form (Solid State) Decision->ResultKeto Distinct Split ResultEnol One Broad/Shifted Band -> Enol/Mix (Solution) Decision->ResultEnol Overlap/Shift

Figure 2: Analytical workflow for determining tautomeric preference via IR.

Applications in Drug Development

Impurity Profiling

In the synthesis of this intermediate (typically via condensation of hydrazine with diethyl methyloxalacetate), common impurities include:

  • Unreacted Hydrazine: Look for N-H doublets at 3300/3400 cm⁻¹.

  • Hydrolysis Product (Carboxylic Acid): Broad O-H stretch (3000–2500 cm⁻¹) and a shift in the ester C=O to ~1700 cm⁻¹ (acid dimer).

Polymorph Screening

Pyrazolones are notorious for polymorphism due to their ability to form different H-bond networks (dimers vs. catemers).

  • Protocol: Recrystallize from solvents of varying polarity (Ethanol vs. Toluene).

  • Detection: Overlay IR spectra. Shifts in the ν(NH) (3100–3300 cm⁻¹) and ν(C=O) (1640–1680 cm⁻¹) regions often indicate a change in crystal packing/polymorph.

References

  • Tautomerism in 5-Hydroxypyrazoles

    • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

    • Relevance: Confirms the solid-state preference for the keto-tautomer (C=O bands at ~1700 and ~1640 cm⁻¹) in analogous 1-aryl-5-hydroxypyrazoles.
  • Vibrational Analysis of Pyrazolone Derivatives

    • Title: Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv
    • Source: Journal of Chemical and Pharmaceutical Research, 2012.[1]

    • URL:[Link]

    • Relevance: Provides DFT-calculated and experimental frequencies for the core pyrazolone ring, valid
  • General IR Data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analog)

    • Title: Ethyl 5-methyl-1H-pyrazole-3-carboxyl
    • Source: PubChem / Bio-Rad Labor
    • URL:[Link]

    • Relevance: Provides a baseline spectrum for the 4-H analog, useful for subtraction and comparison of the 4-methyl effect.

Sources

Mass spectrometry of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mass Spectrometry of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, a heterocyclic molecule representative of a class with significant interest in pharmaceutical and agrochemical research. This document moves beyond rote protocols to deliver an in-depth understanding of the analytical choices, from ionization methodologies to fragmentation pathways. It is designed to equip researchers, scientists, and drug development professionals with the expertise to perform robust structural characterization and purity assessment. The methodologies are presented as self-validating systems, grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and trustworthiness.

Introduction: The Analytical Imperative for Pyrazole Carboxylates

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives exhibit a wide spectrum of biological activities, making them key targets in drug discovery pipelines. Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, as a functionalized member of this class, presents a unique analytical challenge. Its precise characterization is critical for establishing structure-activity relationships (SAR), ensuring batch-to-batch consistency, and meeting regulatory standards. Mass spectrometry (MS) is the definitive technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This guide details the causal logic behind developing a robust MS-based analytical workflow for this molecule.

Foundational Strategy: Ionization and the Intact Molecule

The primary goal of the initial MS analysis is to generate and detect the intact molecular ion, which provides the most fundamental piece of information: the molecular weight. The physicochemical properties of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate—possessing polar hydroxyl and ester functional groups—make it an ideal candidate for "soft" ionization techniques.

The Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the technique of choice for this analyte. Unlike harsher methods like Electron Ionization (EI), which often leads to extensive and immediate fragmentation, ESI is a soft ionization method that transfers pre-existing ions from solution to the gas phase with minimal internal energy deposition.[1][2] This preserves the integrity of the molecule, ensuring the molecular ion (or, more accurately, a pseudomolecular ion like [M+H]⁺) is the most abundant species in the initial spectrum.[2] The presence of basic nitrogen atoms on the pyrazole ring and the overall polarity of the molecule facilitate efficient protonation in an acidified solution, making positive-ion ESI particularly effective.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

    • Create a working solution by diluting the stock to 1-10 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The acid is crucial as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion.

    • Ensure the sample is fully dissolved and filter through a 0.2 µm syringe filter to prevent clogging of the MS inlet.

  • Instrumentation and Key Parameters:

    • Mass Spectrometer: A high-resolution instrument (e.g., Q-TOF or Orbitrap) is strongly recommended for accurate mass measurement, which is essential for formula confirmation.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Sample Introduction: Infuse the sample directly via a syringe pump at a flow rate of 5–10 µL/min.

    • Capillary Voltage: 3.5 – 4.5 kV. This potential is required to generate the Taylor cone and the fine spray of charged droplets.[1]

    • Drying Gas (N₂): Flow rate of 8–12 L/min at a temperature of 300–350 °C. The gas aids in desolvation of the charged droplets to release the gas-phase analyte ions.

    • Nebulizer Gas (N₂): Pressure of 1.5–2.0 Bar. This assists in the formation of a stable aerosol.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the precursor ion and any potential in-source fragments or adducts.

Visualizing the Analytical Workflow

ESI_Workflow Figure 1: ESI-MS Experimental Workflow cluster_Prep Sample Preparation cluster_Analysis Mass Spectrometry Analysis A Analyte Weighing & Stock Solution B Dilution in ACN:H2O + 0.1% FA A->B C Filtration (0.2 µm) B->C D Direct Infusion (Syringe Pump) C->D Inject E ESI Source (ESI+) Ion Generation D->E F Mass Analyzer (Q-TOF / Orbitrap) E->F G Ion Detection F->G H High-Resolution Mass Spectrum G->H Data Acquisition

Caption: A streamlined workflow from sample preparation to data acquisition for ESI-MS analysis.

Structural Elucidation: Tandem MS and Fragmentation Logic

While the full-scan MS provides the molecular weight, it offers little structural information.[2] Tandem mass spectrometry (MS/MS) is required to probe the molecule's structure. This involves isolating the precursor ion ([M+H]⁺) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's specific structural motifs.

Predicted Fragmentation Pathways

The fragmentation of protonated Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate will be directed by its functional groups. The ethyl ester is the most labile site. The fragmentation of pyrazole rings themselves often involves cleavage of the weak N-N bond.[3][4]

  • Primary Ester Fragmentation: The most probable fragmentation pathways involve the ethyl ester. A characteristic loss for ethyl esters is the neutral loss of ethylene (C₂H₄; 28.03 Da) via a McLafferty rearrangement.[5]

  • Secondary Carboxylic Acid Fragmentation: The product of the ethylene loss is a protonated carboxylic acid. This species can readily lose carbon monoxide (CO; 28.00 Da) or carbon dioxide (CO₂; 43.99 Da).

  • Alternative Ester Cleavage: A direct loss of ethanol (C₂H₅OH; 46.04 Da) is also a common pathway.

  • Ring Fragmentation: Following or concurrent with these initial losses, the pyrazole ring itself may fragment. This can involve the loss of HCN or cleavage across the ring to yield smaller, stable ions.[4]

Visualizing the Fragmentation Cascade

Fragmentation_Pathway Figure 2: Predicted Fragmentation Pathways M [M+H]⁺ C₇H₁₁N₂O₃⁺ m/z 171.08 F1 [M+H - C₂H₄]⁺ C₅H₇N₂O₃⁺ m/z 143.05 M->F1 - C₂H₄ (28 Da) McLafferty Rearr. F2 [M+H - C₂H₅OH]⁺ C₅H₅N₂O₂⁺ m/z 125.04 M->F2 - C₂H₅OH (46 Da) F3 [F1 - CO]⁺ C₄H₇N₂O₂⁺ m/z 115.05 F1->F3 - CO (28 Da)

Sources

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms (C₃H₄N₂), stands as a cornerstone in the architecture of modern pharmaceuticals.[1] First described by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a "privileged structure" in medicinal chemistry, a term reserved for molecular frameworks that can bind to a wide range of biological targets with high affinity.[1][2][3][4] The structural versatility of the pyrazole nucleus allows for facile substitution, enabling chemists to fine-tune its physicochemical properties and biological interactions.[4] This adaptability is evidenced by its presence in several FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[2]

The significance of pyrazole derivatives stems from their remarkably broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2][5][6] This guide provides an in-depth exploration of the core biological activities of pyrazole derivatives, focusing on their mechanisms of action, the experimental methodologies used to validate their efficacy, and the key structure-activity relationships that drive their therapeutic potential.

Anti-inflammatory Activity: Selective Targeting of Cyclooxygenase-2

The most renowned biological activity of pyrazole derivatives is their anti-inflammatory effect, exemplified by the blockbuster drug Celecoxib. This activity is primarily rooted in the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action: The COX-2 Hypothesis

Inflammation, pain, and fever are mediated by signaling molecules called prostaglandins.[7][8] The synthesis of prostaglandins from arachidonic acid is catalyzed by two key cyclooxygenase isoforms: COX-1 and COX-2.[9][10]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal lining integrity and platelet function.

  • COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[9] It is the primary source of prostaglandins that mediate inflammation and pain.[7][8]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[9] While this reduces inflammation, the concurrent inhibition of COX-1 can lead to common side effects like stomach ulcers.[9]

Pyrazole derivatives, particularly diaryl-substituted pyrazoles like Celecoxib, achieve their efficacy and improved gastric safety profile through selective inhibition of COX-2.[9][11] Celecoxib's polar sulfonamide side chain binds to a specific hydrophilic side pocket present in the COX-2 active site, an interaction that is not possible with the more constricted COX-1 active site.[8][9] This selective binding prevents COX-2 from converting arachidonic acid into prostaglandin precursors, thereby reducing inflammation and pain with a lower risk of gastrointestinal adverse effects at therapeutic concentrations.[7][8][9]

Beyond COX-2, certain pyrazole derivatives have been shown to exert anti-inflammatory effects by inhibiting other key signaling proteins in inflammatory pathways, such as p38 MAP kinase and Janus kinases (JAKs).[12][13][14][15]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme (Upregulated by Inflammation) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGH2, PGE2) COX2->Prostaglandins Catalyzes Inflammation_Response Pain & Inflammation Prostaglandins->Inflammation_Response Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Selective Inhibition Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Data Presentation: COX-2 Inhibitory Activity

The potency and selectivity of pyrazole derivatives are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 indicates greater potency, while a high COX-1/COX-2 IC50 ratio signifies greater selectivity for COX-2.

CompoundCOX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib3.5>100[5]
Derivative 189(a)39.4322.21[16]
Derivative 189(c)38.7317.47[16]
Pyrazole 26-Selectively inhibits COX-1[17]
Pyrazole 8-Downregulates COX-2 expression[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[5][6][18]

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and well-characterized inflammatory response.[19] This response is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins in the second phase. The increase in paw volume (edema) is a quantifiable measure of inflammation. Anti-inflammatory drugs inhibit this edema formation.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Fasting: Animals are divided into groups (e.g., Control, Standard Drug, Test Compound) and fasted overnight before the experiment with free access to water.

  • Compound Administration: The test pyrazole derivative (suspended in a vehicle like 0.5% carboxymethyl cellulose) is administered orally (p.o.) or intraperitoneally (i.p.) to the test groups. The standard group receives a known anti-inflammatory drug (e.g., Celecoxib or Diclofenac), and the control group receives only the vehicle.[6]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control x 100 Where V0 is the initial paw volume and Vt is the paw volume at time 't'.

Causality and Self-Validation: This protocol is self-validating because it includes both a negative control (vehicle) to establish the baseline inflammatory response and a positive control (standard drug) to confirm the validity of the experimental model. A statistically significant reduction in paw edema in the test group compared to the control group, especially during the prostaglandin-mediated second phase (2-4 hours), provides strong evidence of the compound's anti-inflammatory activity.[18][19][20][21]

Anticancer Activity: Disrupting Cell Cycle and Inducing Apoptosis

The pyrazole scaffold is a prominent feature in many targeted anticancer agents, demonstrating efficacy through diverse mechanisms of action, most notably the inhibition of protein kinases that regulate cell proliferation.[2][16][22]

Mechanism of Action: Kinase Inhibition

Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is the fundamental process that drives it.[23] This cycle is tightly regulated by a family of enzymes called Cyclin-Dependent Kinases (CDKs).[22][24]

  • CDK Inhibition: Many pyrazole derivatives function as ATP-competitive inhibitors of CDKs, particularly CDK2.[25][26][27][28] By binding to the ATP pocket of the CDK enzyme, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, preventing cancer cells from replicating their DNA and dividing.[3][10] Ultimately, this sustained arrest triggers apoptosis (programmed cell death).[28][29]

  • JAK Inhibition: The Janus Kinase (JAK) family is critical for transmitting signals from cytokine receptors that control cell growth and immune responses.[30] Dysregulation of the JAK/STAT pathway is implicated in various cancers.[31][32] Pyrazole-based inhibitors like Ruxolitinib are potent inhibitors of JAK1 and JAK2, effectively blocking these pro-survival signals in cancer cells.[30]

  • Other Kinase Targets: Pyrazole derivatives have also been developed to inhibit other kinases crucial for tumor growth and survival, including p38 MAP kinase, PI3 kinase, and receptor tyrosine kinases like ALK and MET.[3][12][16][29]

CDK_Inhibition_Workflow cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin E) CDK_Cyclin->S Drives G1/S Transition Arrest Cell Cycle Arrest Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->CDK_Cyclin Inhibits Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Inhibition of CDK leads to cell cycle arrest and apoptosis.

Data Presentation: Antiproliferative Activity

The anticancer efficacy of pyrazole derivatives is assessed by their IC50 values against a panel of human cancer cell lines.

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)Reference
AT7519CDK1, 2, 4, 5, 9HCT-116Colon Cancer0.04 - 0.94[3]
Compound 15 CDK2A2780Ovarian Cancer0.158[25]
Compound 3f JAK1, 2, 3K562Leukemia<1.0[31][32]
Compound 43 PI3 KinaseMCF-7Breast Cancer0.25[29]
Compound 6 TubulinVariousVarious0.00006 - 0.00025[29]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol provides quantitative data on how a compound affects cell cycle distribution, a key indicator of CDK inhibition.[3]

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G0/G1 phase have a normal (2n) amount of DNA, cells in the S phase have an intermediate amount as DNA is replicated, and cells in the G2/M phase have double the amount (4n). Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of the cell population in each phase.[3]

Methodology:

  • Cell Culture and Treatment: Plate a human cancer cell line (e.g., HCT-116 colon cancer cells) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazole derivative (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cell membranes. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a PI staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will generate a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count.

  • Data Interpretation: Analyze the histogram data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G1) compared to the control indicates cell cycle arrest at that checkpoint.

Causality and Self-Validation: The inclusion of an untreated/vehicle control group is essential to establish the normal cell cycle distribution. A dose-dependent increase in the percentage of cells in a specific phase following treatment with the pyrazole derivative provides strong, quantitative evidence of its cell cycle-disrupting mechanism. This directly validates the hypothesis that the compound interferes with cell cycle progression, a hallmark of CDK inhibition.

Neuroprotective Activity: Combating Neurodegeneration

Emerging research highlights the potential of pyrazole derivatives as neuroprotective agents, offering new therapeutic avenues for debilitating neurological disorders like Alzheimer's disease, Parkinson's disease, and spinal cord injuries.[33][34][35][36]

Mechanism of Action: A Multifaceted Approach

The neuroprotective effects of pyrazoles are not linked to a single target but rather to the modulation of multiple pathways involved in neurodegeneration and neuroinflammation.

  • Enzyme Inhibition: Certain pyrazole derivatives can inhibit key enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and β-secretase.[33]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of many neurodegenerative diseases. Pyrazoles can exert neuroprotective effects by suppressing the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and TNF-α in microglial cells.[15][34]

  • Modulation of Apoptotic Pathways: In models of neuronal injury, promising pyrazole compounds have been shown to provide neuroprotection by downregulating pro-apoptotic proteins such as Bax and cleaved caspase-3, which are central to the cellular suicide pathway.[37]

  • Reduction of Pathological Protein Aggregates: Some derivatives show potential in reducing the aggregation of amyloid-β (Aβ) and the phosphorylation of tau protein, which are the primary pathological hallmarks of Alzheimer's disease.[33]

Neuroprotection_Pathway Neurotoxic_Insult Neurotoxic Insult (e.g., 6-OHDA, Amyloid-β) Neuroinflammation Neuroinflammation (↑ IL-6, TNF-α) Neurotoxic_Insult->Neuroinflammation Oxidative_Stress Oxidative Stress Neurotoxic_Insult->Oxidative_Stress Apoptosis_Pathway Apoptotic Pathway (↑ Bax, Caspase-3) Neurotoxic_Insult->Apoptosis_Pathway Neuronal_Cell_Death Neuronal Cell Death Neuroinflammation->Neuronal_Cell_Death Oxidative_Stress->Neuronal_Cell_Death Apoptosis_Pathway->Neuronal_Cell_Death Pyrazole_Derivative Neuroprotective Pyrazole Derivative Pyrazole_Derivative->Neuroinflammation Inhibits Pyrazole_Derivative->Apoptosis_Pathway Inhibits

Caption: Multifaceted neuroprotective mechanisms of pyrazole derivatives.

Data Presentation: Neuroprotective Efficacy

The neuroprotective potential is often demonstrated by a compound's ability to increase cell viability in the presence of a neurotoxin.

CompoundModelKey EffectIC50 / EfficacyReference
Compound 6g LPS-stimulated BV2 microgliaIL-6 SuppressionIC50 = 9.562 µM[34]
Compounds 7, 10, 11, 12 6-OHDA in SH-SY5Y cellsDecreased Bax & Caspase-3More active at lower doses[37]
Experimental Protocol: In Vitro Neuroprotection Assay (6-OHDA Model)

This assay is a widely used in vitro model to screen for compounds with potential therapeutic value for Parkinson's disease.

Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) is selectively taken up by dopaminergic neurons (like the human neuroblastoma SH-SY5Y cell line). Inside the cell, 6-OHDA auto-oxidizes, generating reactive oxygen species (ROS) that induce oxidative stress and trigger apoptosis, mimicking the neurodegenerative process in Parkinson's disease. A neuroprotective compound will rescue the cells from 6-OHDA-induced toxicity.[37]

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the test pyrazole derivative for a pre-incubation period (e.g., 2 hours). Include wells for a vehicle control (cells with vehicle only) and a toxin control (cells with vehicle and 6-OHDA).

  • Induction of Neurotoxicity: Add a specific concentration of 6-OHDA (e.g., 100 µM) to the toxin control wells and all test compound wells. Do not add 6-OHDA to the vehicle control wells.

  • Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assessment of Cell Viability: Quantify cell viability using a standard method like the MTT assay.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control (which represents 100% viability). % Viability = (Absorbancetreated / Absorbancecontrol) x 100

Causality and Self-Validation: The protocol's integrity is ensured by two key controls: the vehicle control establishes the baseline for 100% cell viability, while the 6-OHDA toxin control demonstrates the extent of cell death caused by the neurotoxin. A statistically significant, dose-dependent increase in cell viability in the groups treated with the pyrazole derivative compared to the toxin-only control provides direct evidence of the compound's neuroprotective effect against this specific neurotoxic insult.

Synthetic Strategies: Building the Pyrazole Core

The biological utility of pyrazole derivatives is underpinned by robust and versatile synthetic methodologies that allow for the creation of diverse chemical libraries.[4] While numerous advanced techniques exist, the classical Knorr pyrazole synthesis remains a foundational and widely used approach.[38][39]

Knorr Pyrazole Synthesis: This method involves the cyclocondensation reaction between a hydrazine (or a substituted hydrazine) and a compound containing a 1,3-dicarbonyl moiety, such as an α,β-unsaturated ketone or β-ketoester.[4][39] The reaction proceeds through a series of addition and dehydration steps to form the stable aromatic pyrazole ring. The choice of substituents on both the hydrazine and the dicarbonyl starting materials directly dictates the substitution pattern on the final pyrazole product, providing a straightforward route to structural diversity.

Other notable methods include:

  • 1,3-Dipolar Cycloaddition: Reaction of a diazo compound with an alkyne.[39]

  • Multi-component Reactions: One-pot reactions that combine three or more starting materials, offering high efficiency.[2]

Caption: Simplified schematic of the Knorr pyrazole synthesis.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, leading to successful therapies for inflammation and cancer, with significant promise in the field of neuroprotection. The ability to inhibit key enzymes like COX-2, CDKs, and JAKs with high potency and, in many cases, high selectivity, underscores the therapeutic relevance of this chemical class.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing next-generation inhibitors with even greater selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

  • Multi-Target Agents: Rationally designing single pyrazole-based molecules that can modulate multiple targets within a disease pathway (e.g., dual CDK/HDAC inhibitors), which could offer synergistic efficacy and overcome drug resistance.[27]

  • New Therapeutic Areas: Expanding the exploration of pyrazole derivatives into other areas, such as antiviral, antidiabetic, and anti-obesity treatments, where preliminary studies have shown potential.[1]

The continued application of structure-based drug design, combinatorial chemistry, and advanced screening protocols will ensure that the pyrazole nucleus remains a highly privileged and productive scaffold for the development of novel therapeutics for years to come.

References

  • Celecoxib: Mechanism of Action & Structure - Study.com. (n.d.). Retrieved February 17, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmaceutical Research International. [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology. (2023). News-Medical.net. [Link]

  • Dornbluth, C. (2024). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). Research Square. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Research Square. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Chemical Health Risks. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). Journal of Medicinal Chemistry. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2022). Medicinal Chemistry. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules. [Link]

  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024). The International Journal of Biochemistry & Cell Biology. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules. [Link]

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (2013). International Journal of Molecular Sciences. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). Journal of Medicinal Chemistry. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2021). Arkivoc. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). Current Organic Chemistry. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). Current Drug Targets. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry. [Link]

  • Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). Current Drug Targets. [Link]

  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2016). American Journal of Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Pharmaceuticals. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules. [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). Journal of Pharmacological and Toxicological Methods. [Link]

  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity: an overview. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. (2021). Latin American Journal of Pharmacy. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). Research Square. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Semantic Scholar. [Link]

  • Leading In Vivo and In Vitro Inflammation Models. (n.d.). Porsolt. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews: Journal of Chemistry. [Link]

  • A Novel Pyrazole Pyrimidine Derivative MBP346 Induces Cell Death via ROS-Mediated Mitochondrial Damage in Human Head and Neck Squamous Cell Carcinoma. (2026). International Journal of Molecular Sciences. [Link]

  • Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. (n.d.). Bentham Science. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a robust synthetic protocol, and potential applications of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into the handling, synthesis, and utilization of this versatile heterocyclic compound. While direct experimental data for this specific molecule is not extensively available in public literature, this guide consolidates information from closely related analogs and fundamental chemical principles to provide a well-rounded and predictive profile.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive template for the design of bioactive molecules across a wide range of therapeutic areas, including anti-inflammatory, analgesic, and anti-cancer agents.[3][4] Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate represents a key building block within this class of compounds, offering multiple points for diversification and the potential for unique biological activities. The presence of a hydroxyl group at the 5-position introduces the possibility of keto-enol tautomerism, a feature that can significantly influence its chemical reactivity and interaction with biological targets.

Physicochemical Properties

PropertyPredicted ValueCitation
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Appearance White to off-white solid[7]
Melting Point Estimated in the range of 150-180 °C[6]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.
LogP Estimated to be between 0.5 and 1.5

Chemical Structure and Tautomerism

A critical feature of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is its potential to exist in different tautomeric forms. The equilibrium between the keto and enol forms is influenced by the solvent and the electronic nature of other substituents on the pyrazole ring.[8]

Caption: Keto-enol tautomerism of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate.

In many cases, the hydroxyl (enol) form is the predominant tautomer for 5-hydroxypyrazoles, particularly in non-polar solvents.[9] However, the keto form can be stabilized in polar, protic solvents. Spectroscopic analysis is essential to determine the tautomeric equilibrium in a given environment.

Synthesis and Purification

The synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate can be achieved through a classical Knorr-type pyrazole synthesis. The proposed synthetic route involves the condensation of a β-ketoester with hydrazine.

Proposed Synthetic Pathway

synthesis reagent1 Diethyl 2-methyl-3-oxosuccinate intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 Hydrazine hydrate reagent2->intermediate product Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate intermediate->product Cyclization (Heat, Acid/Base catalyst)

Caption: Proposed synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate.

Step-by-Step Experimental Protocol

Materials:

  • Diethyl 2-methyl-3-oxosuccinate[6]

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-methyl-3-oxosuccinate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Cyclization: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%). Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on analogous compounds.

¹H NMR Spectroscopy
  • -OH (enol) or -NH (keto): A broad singlet in the region of 9.0-12.0 ppm, exchangeable with D₂O.

  • -CH₂- (ethyl ester): A quartet around 4.3 ppm.

  • -CH₃ (methyl on ring): A singlet around 2.2 ppm.

  • -CH₃ (ethyl ester): A triplet around 1.3 ppm.

¹³C NMR Spectroscopy
  • C=O (ester): ~165 ppm

  • C5 (C-OH): ~155 ppm

  • C3 (C-COOEt): ~140 ppm

  • C4 (C-CH₃): ~105 ppm

  • -CH₂- (ethyl ester): ~60 ppm

  • -CH₃ (methyl on ring): ~12 ppm

  • -CH₃ (ethyl ester): ~14 ppm

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 170.17. Common fragmentation patterns for ethyl esters would include the loss of an ethoxy group (-45) and ethylene (-28).

Infrared (IR) Spectroscopy
  • O-H stretch (enol): A broad band in the region of 3200-3400 cm⁻¹.

  • N-H stretch (keto): A broad band around 3200 cm⁻¹.

  • C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹.

  • C=O stretch (keto): A strong absorption band around 1650-1670 cm⁻¹.

  • C=N and C=C stretches: Bands in the region of 1500-1600 cm⁻¹.

Chemical Reactivity

The reactivity of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is dictated by its functional groups: the pyrazole ring, the hydroxyl group, and the ethyl ester.

Reactions at the Pyrazole Ring
  • N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated under basic conditions.[7]

  • Electrophilic Substitution: The pyrazole ring is generally resistant to electrophilic substitution, but under forcing conditions, reactions can occur.

Reactions of the Hydroxyl Group
  • O-Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated to introduce further diversity.

  • Conversion to Halogen: The hydroxyl group can be converted to a chloro or bromo group using appropriate halogenating agents, providing a handle for further functionalization.

Reactions of the Ethyl Ester
  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Amidation: The ester can be converted to an amide by reaction with an amine.

Potential Applications in Drug Development

Substituted pyrazoles are known to exhibit a wide array of biological activities.[1] The structural features of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate make it a promising scaffold for the development of novel therapeutic agents.

  • Enzyme Inhibition: The pyrazole core can act as a bioisostere for other five-membered heterocycles and can form key interactions with enzyme active sites. The hydroxyl group can act as a hydrogen bond donor or acceptor.

  • Scaffold for Library Synthesis: The multiple points of functionalization allow for the creation of diverse chemical libraries for high-throughput screening.

  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to possess anti-inflammatory and analgesic properties.[10]

Conclusion

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive, albeit predictive, overview of its physicochemical properties, a reliable synthetic route, and its potential applications. The versatile reactivity of this compound, coupled with the established biological importance of the pyrazole scaffold, makes it a compelling target for further investigation by researchers in the field.

References

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • ResearchGate. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

  • EPA. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. [Link]

  • PubMed Central. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • PubMed Central. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Taylor & Francis Online. Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. [Link]

  • Semantic Scholar. and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • ResearchGate. ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Taylor & Francis Online. Synthesis of polysubstituted pyrazoles and their biological applications. [Link]

  • ResearchGate. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • ResearchGate. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • PubMed Central. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. [Link]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • PubMed Central. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. [Link]

  • Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

  • Taylor & Francis Online. Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. [Link]

  • RSC Publishing. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. [Link]

Sources

Tautomerism in Hydroxy Pyrazole Carboxylates: A Guide to Structure, Characterization, and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] For N-unsubstituted hydroxy pyrazole carboxylates, the inherent ability to exist as multiple, rapidly interconverting tautomers is a critical chemical feature that profoundly influences their physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive exploration of the tautomeric equilibria in this class of molecules. We will delve into the structural possibilities, the key factors governing the equilibrium, the definitive experimental and computational techniques for characterization, and the critical implications of this phenomenon for drug development professionals. This document is designed not as a rigid protocol, but as an expert guide to understanding and controlling the tautomeric behavior of these vital heterocyclic scaffolds.

The Tautomeric Landscape of Hydroxy Pyrazole Carboxylates

Unlike simple substituted pyrazoles which primarily exhibit annular tautomerism, the introduction of a hydroxyl group creates a more complex landscape involving keto-enol tautomerism.[2][3] For a generic ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, several potential tautomers can exist in equilibrium. The primary forms include the hydroxy (enol) tautomers and the pyrazolone (keto) tautomers.

The main equilibrium is often between the aromatic hydroxy (OH) form and the non-aromatic keto (NH or CH) forms.[4][5] The relative stability of these forms is not intuitive and is dictated by a delicate balance of electronics, aromaticity, and intermolecular forces.[6][7]

Tautomers cluster_enol Hydroxy (Enol) Forms cluster_keto Pyrazolone (Keto) Forms OH_form 3-Hydroxy-1H-pyrazole (Aromatic, Enol) NH_form Pyrazol-3-one (Keto, NH-Tautomer) OH_form->NH_form Keto-Enol Tautomerism CH_form Pyrazol-5-one (Keto, CH-Tautomer) NH_form->CH_form Annular Tautomerism

Figure 1: Primary tautomeric equilibria in hydroxy pyrazole carboxylates.

Steering the Equilibrium: Key Influencing Factors

The position of the tautomeric equilibrium is highly sensitive to the molecular and external environment. Understanding these factors is paramount for predicting and controlling the dominant species in a given system.

  • Electronic Effects of Substituents: The electronic nature of other substituents on the pyrazole ring is a primary determinant of tautomeric preference.[6]

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro or cyano groups tend to favor the N1-H tautomer in annular equilibria.[6]

    • Electron-Donating Groups (EDGs): Groups like hydroxyl or amino groups can stabilize the N2-H tautomer.[6] For keto-enol systems, substituents that enhance the aromaticity of the enol form will shift the equilibrium in its favor.

  • Solvent Effects: The solvent environment plays a crucial role by solvating the different tautomers to varying extents, which is largely dependent on the difference in their dipole moments.[1][8]

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing both keto and enol forms. They can facilitate proton transfer, influencing the rate of interconversion.[1][8]

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can stabilize more polar tautomers. For instance, studies have shown that in DMSO, 1-phenyl-1H-pyrazol-3-ol exists as a monomer, whereas in less polar solvents like CDCl₃, it forms hydrogen-bonded dimers.[4][5]

    • Non-Polar Solvents (e.g., Benzene, Chloroform): In these environments, intrinsic electronic effects and intramolecular hydrogen bonding dominate. The less polar tautomer is often favored.[4]

  • Temperature: Temperature can shift the equilibrium and, critically for NMR studies, affect the rate of proton exchange. Lowering the temperature can "freeze out" the equilibrium, allowing for the distinct observation of individual tautomers.[9][10]

Experimental Characterization: A Multi-Technique Approach

No single technique can fully elucidate the tautomeric behavior of a compound. A synergistic approach combining solution-state, solid-state, and computational methods is essential for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[11] It allows for the unambiguous identification and quantification of the different species present.[12]

Core Principles & Causality: The key principle is that different tautomers have chemically distinct nuclei, resulting in different chemical shifts (δ). If the rate of interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed. If the exchange is fast, a single, population-averaged signal will appear.[10][13]

Step-by-Step Protocol for NMR Analysis:

  • Initial ¹H and ¹³C Spectra: Acquire standard 1D spectra in a common solvent like DMSO-d₆ or CDCl₃ at room temperature.

    • Rationale: This provides the initial overview. Broad signals for pyrazole ring protons or carbons can be an immediate indicator of a dynamic equilibrium.[13]

  • Variable Temperature (VT) NMR: Acquire a series of ¹H spectra from room temperature down to the lowest accessible temperature (e.g., -60 °C).

    • Rationale: Lowering the temperature slows the proton exchange rate. A broad, averaged signal at room temperature may resolve into two or more sharp, distinct sets of signals at low temperature, confirming the presence of multiple tautomers.[9][10] The integration of these distinct signals allows for the direct calculation of the tautomeric equilibrium constant (KT).

  • ¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR is highly informative as the nitrogen atoms are at the heart of the tautomerism.

    • Rationale: The chemical shifts of the pyrazole nitrogens are exquisitely sensitive to their chemical environment (pyrrole-like vs. pyridine-like). For example, a significant difference in δ(N-2) between a sample in DMSO (monomer) and CDCl₃ (dimer) can provide strong evidence for the specific hydrogen bonding state.[4][5]

  • 2D NMR (HSQC, HMBC): These experiments confirm structural assignments.

    • Rationale: HMBC is particularly useful for correlating the pyrazole N-H proton to ring carbons (C3, C5), definitively establishing the proton's location in a specific tautomer.[10]

NMR_Workflow start Synthesized Hydroxy Pyrazole Carboxylate acquire_rt Acquire ¹H, ¹³C NMR at Room Temperature start->acquire_rt analyze_rt Analyze Spectra: Broad or Averaged Signals? acquire_rt->analyze_rt vt_nmr Perform Variable Temperature (VT) NMR analyze_rt->vt_nmr Yes end_single Conclusion: Single Tautomer Dominant analyze_rt->end_single No analyze_vt Analyze Low-Temp Spectra: Signals Resolve? vt_nmr->analyze_vt quantify Quantify Tautomer Ratio via Integration analyze_vt->quantify Yes analyze_vt->end_single No n15_nmr Acquire ¹⁵N NMR (if applicable) quantify->n15_nmr end_mixture Conclusion: Characterized Tautomeric Mixture n15_nmr->end_mixture DFT_Workflow start Define Possible Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc gas_phase Calculate Gas Phase Energy (ΔE, ΔG) freq_calc->gas_phase solvent_model Apply Solvent Model (e.g., PCM) freq_calc->solvent_model predict_ratio Predict Tautomer Ratio (from ΔG) gas_phase->predict_ratio solution_phase Calculate Solution Phase Energy (ΔE, ΔG) solvent_model->solution_phase solution_phase->predict_ratio compare_exp Compare with Experimental Data (NMR, X-ray, UV-Vis) predict_ratio->compare_exp end Validated Structural Model compare_exp->end

Sources

An In-depth Technical Guide to Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate: Synthesis, Structure, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a core component in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of the molecular structure, plausible synthetic routes, and detailed characterization of this specific pyrazole derivative. As a Senior Application Scientist, the following sections are structured to offer not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.

Part 1: Molecular Structure and Tautomerism

A critical aspect of the molecular structure of 5-hydroxypyrazoles is their existence in tautomeric equilibrium with the corresponding pyrazol-5-one form. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring. For Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, three potential tautomeric forms should be considered: the 5-hydroxy form (A), the CH-form (5-oxo-4,5-dihydro-1H-pyrazole) (B), and the NH-form (5-oxo-2,5-dihydro-1H-pyrazole) (C). Understanding this tautomerism is paramount as it dictates the molecule's reactivity, spectroscopic properties, and biological interactions.

Tautomerism cluster_A 5-Hydroxy Form (A) cluster_B CH-Form (B) cluster_C NH-Form (C) A Ethyl 5-Hydroxy-4-methyl-1H-pyrazole-3-carboxylate B Ethyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate A->B [H+] C Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate A->C [H+] B->C [H+]

Caption: Tautomeric equilibrium of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate.

Part 2: Proposed Synthesis

While a direct, optimized synthesis for Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is not extensively reported in the literature, a plausible and efficient synthetic route can be designed based on established methods for analogous pyrazole derivatives. A robust approach involves the condensation of a β-ketoester with a hydrazine derivative. Specifically, the reaction of ethyl 2-methyl-3-oxobutanoate with hydrazine hydrate offers a direct pathway to the target molecule.

Synthetic Workflow

Synthesis_Workflow reagents Ethyl 2-methyl-3-oxobutanoate + Hydrazine Hydrate solvent Solvent (e.g., Ethanol) reagents->solvent reaction Condensation Reaction (Reflux) solvent->reaction workup Reaction Work-up (Cooling, Filtration/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate purification->product

Caption: Proposed synthetic workflow for Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To this solution, add a catalytic amount of glacial acetic acid. Slowly add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Drying: Dry the purified product under vacuum to obtain Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate as a crystalline solid.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction. Its boiling point is suitable for reflux conditions.

  • Glacial Acetic Acid Catalyst: The acid catalyzes the initial condensation reaction between the ketone and hydrazine.

  • Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the starting β-ketoester.

Part 3: Spectroscopic and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the pyrazole ring (a singlet), and a broad singlet for the N-H proton of the pyrazole ring. The position of the N-H proton signal will be dependent on the solvent and concentration. The presence of tautomers may result in multiple sets of signals.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, and the methyl group carbon.

Predicted ¹H NMR Chemical Shifts (δ, ppm) Predicted ¹³C NMR Chemical Shifts (δ, ppm)
1.30-1.40 (t, 3H, -CH₂CH₃ )14.0-15.0 (-CH₂CH₃ )
2.10-2.20 (s, 3H, -CH₃ )8.0-10.0 (-CH₃ )
4.20-4.30 (q, 2H, -CH₂ CH₃)60.0-61.0 (-CH₂ CH₃)
10.0-12.0 (br s, 1H, NH )100.0-110.0 (C4)
-140.0-150.0 (C3)
-155.0-165.0 (C5)
-160.0-170.0 (C =O)

Note: These are predicted values based on related structures and may vary.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹

  • C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹

  • C=C and C=N stretches: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.

  • O-H stretch (if in the hydroxy form): A broad band around 3200-3600 cm⁻¹. The presence of both N-H and O-H stretches can indicate the tautomeric equilibrium.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. For Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (C₇H₁₀N₂O₃), the expected molecular ion peak [M]⁺ would be at m/z = 170.07. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure in the solid state. This technique can unambiguously establish the predominant tautomeric form in the crystal lattice and provide precise bond lengths and angles. Based on studies of similar 5-hydroxypyrazoles, it is likely that the compound crystallizes in one of the pyrazolone tautomeric forms.

Part 4: Potential Applications

While the specific applications of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate are not yet widely documented, its structural motifs suggest potential utility in several areas of research and development:

  • Pharmaceuticals: Pyrazole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

  • Agrochemicals: The pyrazole core is also found in some herbicides and insecticides. Further derivatization could lead to the development of new crop protection agents.

  • Material Science: Substituted pyrazoles can act as ligands for the formation of metal complexes with interesting photophysical or catalytic properties.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and structural understanding of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate. The key to working with this molecule is the recognition of its tautomeric nature, which influences its properties and reactivity. The proposed synthetic route is based on well-established chemical principles and provides a solid starting point for its preparation in the laboratory. The detailed characterization plan will ensure the unambiguous identification and quality control of the synthesized compound, paving the way for its exploration in various scientific disciplines.

References

As specific literature for Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is not available, the following references to related compounds provide the basis for the proposed synthesis and characterization.

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH). [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

Technical Guide: Synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (CAS 60178-92-9)

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the starting materials and synthetic methodology for Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate (also known as Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate; CAS 60178-92-9 ).[1][2]

This compound is a critical scaffold in medicinal chemistry, particularly for the development of bioactive pyrazolone derivatives. The synthesis relies on a two-step sequence: a Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a cyclocondensation with hydrazine.[1] This guide prioritizes the "4-methyl" regioselectivity, which is strictly controlled by the selection of Ethyl Propionate rather than Ethyl Acetate as the enolate precursor.[1]

Retrosynthetic Analysis & Pathway Design

The synthesis is designed around the construction of the pyrazole ring via the Paal-Knorr type cyclization.[1] To achieve the specific substitution pattern (3-carboxylate, 4-methyl, 5-hydroxy/oxo), the carbon backbone must be pre-assembled as Diethyl 2-methyl-3-oxosuccinate (also known as Diethyl ethoxalylpropionate).[1][2]

Pathway Visualization

The following diagram illustrates the chemical logic and material flow.

SynthesisPathwaycluster_inputsPrimary Starting MaterialsDODiethyl Oxalate(CAS 95-92-1)InterIntermediate:Diethyl 2-methyl-3-oxosuccinate(CAS 759-65-9)DO->InterClaisen Condensation(Electrophile)EPEthyl Propionate(CAS 105-37-3)EP->InterEnolate Source(Nucleophile)BaseSodium Ethoxide(NaOEt)Base->EPDeprotonationHydrazineHydrazine Hydrate(CAS 7803-57-8)TargetTarget Product:Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate(CAS 60178-92-9)Hydrazine->TargetInter->TargetCyclocondensation(-2 EtOH, -H2O)

Caption: Retrosynthetic disconnection showing the convergence of Diethyl Oxalate and Ethyl Propionate to form the critical acyclic intermediate before cyclization.[1][2]

Critical Starting Materials Analysis

The success of this synthesis depends on the purity and stoichiometry of three core components.[2]

Material Specifications Table
ComponentRoleCAS No.Critical SpecificationCausality / Rationale
Diethyl Oxalate Electrophile95-92-1Purity >99% (GC)Provides the 1,2-dicarbonyl motif.[1][2] Excess alcohol impurities can shift the equilibrium of the Claisen condensation.[2]
Ethyl Propionate Nucleophile105-37-3Anhydrous (<0.1% H₂O)Crucial for Regiochemistry. The propionate chain provides the

-methyl group that becomes the 4-methyl substituent on the pyrazole ring.[1][2]
Sodium Ethoxide Base141-52-621% wt in EtOHMust match the ester groups (Ethyl) to prevent transesterification byproducts (e.g., mixed methyl/ethyl esters).[1][2]
Hydrazine Hydrate Dinucleophile7803-57-850-80% aq.[1][2] solutionReagent quality affects the color profile of the final product.[1][2] Oxidation products in old hydrazine can lead to azo-impurities.[1][2]
Deep Dive: Why Ethyl Propionate?

Novice chemists often attempt this synthesis using Ethyl Acetate and Methyl Iodide in a separate step.[1][2] However, the direct use of Ethyl Propionate is superior for two reasons:

  • Atom Economy: It introduces the 4-methyl group and the carbon backbone in a single step.[1][2]

  • Acidity Control: The

    
    -protons of ethyl propionate (pKa ~24) are sufficiently acidic to be deprotonated by NaOEt, forming the enolate that attacks the oxalate.[1][2]
    

Step-by-Step Synthetic Protocol

Step 1: Claisen Condensation (Formation of the Carbon Skeleton)

Reaction: Diethyl Oxalate + Ethyl Propionate

12
  • Preparation: In a dry 3-neck flask under nitrogen, charge Sodium Ethoxide (1.1 eq) in absolute ethanol.

  • Addition: Cool to 0°C. Add Diethyl Oxalate (1.0 eq) dropwise.

  • Enolization & Coupling: Add Ethyl Propionate (1.1 eq) slowly. The order of addition is critical; adding propionate to the base first ensures enolate formation, which then attacks the oxalate trap.

  • Workup: The reaction typically solidifies as the sodium enolate salt precipitates.[1][2] Acidify with dilute H₂SO₄ or acetic acid to release the free

    
    -keto ester (Diethyl 2-methyl-3-oxosuccinate).[1][2]
    
    • Checkpoint: Monitor by TLC or GC.[1][2] The disappearance of diethyl oxalate is the primary indicator.[2]

Step 2: Cyclocondensation (The Paal-Knorr Reaction)

Reaction: Diethyl 2-methyl-3-oxosuccinate + Hydrazine

12
  • Dissolution: Dissolve the crude keto-ester from Step 1 in Ethanol.

  • Cyclization: Add Hydrazine Hydrate (1.05 eq) dropwise at 0-5°C.

    • Note: The reaction is exothermic.[1][2] Controlling temperature initially prevents the formation of uncyclized hydrazones.[1][2]

  • Reflux: Heat the mixture to reflux for 2–4 hours to drive the elimination of ethanol and water, forcing ring closure.

  • Isolation: Cool the mixture. The product, Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate , often precipitates as a solid.[1][2] Filter and wash with cold ethanol.[1][2]

Tautomerism & Characterization (E-E-A-T)

A common source of confusion in this synthesis is the structural identity of the product.[2] The compound exists in a tautomeric equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms.[1][2]

  • Solid State: X-ray crystallography and IR typically show the 5-oxo form (NH-form) predominates, stabilized by intermolecular hydrogen bonding.[1][2]

  • Solution (NMR): In polar solvents like DMSO-d6, the equilibrium may shift.[1][2]

    • Diagnostic Signal: Look for the C4-Methyl doublet (if CH form) or singlet (if C=C enol form).[1][2]

    • Nomenclature: While often sold as "5-hydroxy", the IUPAC name Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is more structurally accurate for the stable tautomer.[1][2]

Process Workflow Diagram

WorkflowStartStart: Inert Atmosphere (N2)Step11. Mix NaOEt + Diethyl Oxalate (0°C)Start->Step1Step22. Add Ethyl Propionate (Slow Addition)Step1->Step2Claisen CondensationStep33. Acidification (H2SO4/AcOH)Yields: Diethyl 2-methyl-3-oxosuccinateStep2->Step3Enolate ProtonationStep44. Add Hydrazine Hydrate (0°C -> Reflux)Step3->Step4CyclizationEnd5. Filtration & RecrystallizationTarget: CAS 60178-92-9Step4->EndPurification

Caption: Operational workflow for the synthesis, highlighting critical temperature control points.

Safety & Industrial Considerations

  • Hydrazine Hydrate: A known carcinogen and potent reducing agent.[1][2] All operations must occur in a fume hood.[1][2] Waste streams containing hydrazine must be treated with bleach (hypochlorite) before disposal.[1][2]

  • Exotherms: Both the Claisen condensation (alkoxide addition) and the hydrazine addition are exothermic.[1][2] On a scale >10g, active cooling is mandatory to prevent thermal runaway.[1][2]

  • Transesterification: Using Sodium Methoxide (NaOMe) instead of Ethoxide (NaOEt) will result in a mixture of Ethyl and Methyl esters, complicating purification.[1][2] Always match the alkoxide base to the ester alkyl group.

References

  • Wislicenus, W. (1888).[1][2][3] "Ueber die Einwirkung von Natriumäthylat auf Gemische von Oxalsäureäther und anderen Estern" (On the reaction of sodium ethoxide on mixtures of oxalic acid ether and other esters). Annalen der Chemie, 246, 306.[1][2] (Foundational work on Claisen condensation of oxalates).

  • Organic Syntheses. (1943).[1][2] "Ethyl Ethoxalylpropionate".[1][2][3] Org.[1][2][4][5] Synth. Coll. Vol. 2, p. 272.[1][2] (Verifies the synthesis of the intermediate from Diethyl Oxalate and Ethyl Propionate).[1]

  • Matrix Fine Chemicals. "Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate Data Sheet". (Verifies CAS 60178-92-9 and structure).[1][2][6]

  • PubChem. "Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate Compound Summary".[1][2] (General reference for tautomeric structures).[1][2]

Reactivity of the Hydroxyl Group in Hydroxypyrazoles: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydroxypyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in drugs ranging from analgesics to novel epigenetic modulators (e.g., LSD1 inhibitors). However, its utility is often bottlenecked by its ambident reactivity. The "hydroxyl" group in hydroxypyrazoles is deceptively named; it exists in a complex tautomeric equilibrium with pyrazolone (keto) forms, making regioselective functionalization a non-trivial challenge.

This guide deconstructs the reactivity of the hydroxypyrazole moiety, providing researchers with a decision-matrix for regioselective functionalization. By leveraging Hard-Soft Acid-Base (HSAB) theory, solvent effects, and transition metal catalysis, we outline self-validating protocols for O-alkylation, N-alkylation, dehydroxyhalogenation, and palladium-catalyzed cross-coupling.

Part 1: Tautomeric Equilibrium & Structural Dynamics

The reactivity of hydroxypyrazoles is dictated by the equilibrium between three distinct tautomeric forms: the OH-form (hydroxypyrazole), the NH-form (pyrazolone), and the CH-form (non-aromatic pyrazolone).

  • 3-Hydroxypyrazoles: Often exist predominantly in the NH-form (pyrazolin-5-one) in the solid state and polar solvents (DMSO), driven by the strength of the amide-like resonance.

  • Solvent Influence: Non-polar solvents (CHCl3) can shift equilibrium toward the OH-form or CH-form , depending on substitution at the 4-position.

  • Substituent Effects: Electron-withdrawing groups (EWGs) at C4 increase the acidity of the hydroxyl proton, often stabilizing the OH-form via intramolecular hydrogen bonding, whereas electron-donating groups favor the keto forms.

Visualization: Tautomeric Dynamics

The following diagram illustrates the equilibrium and the reactive sites associated with each form.

Tautomerism cluster_reactivity Reactivity Implications OH_Form OH-Form (Aromatic Hydroxypyrazole) Nucleophile: Oxygen (Hard) NH_Form NH-Form (Pyrazolin-5-one) Nucleophile: Nitrogen (Soft) OH_Form->NH_Form Polar Solvents (DMSO, MeOH) CH_Form CH-Form (Non-aromatic) Electrophile: C4 Carbon NH_Form->CH_Form C4-Substitution Dependent

Caption: Tautomeric equilibrium of hydroxypyrazoles. The dominant form dictates the primary nucleophilic site (O vs. N) and electrophilic susceptibility.

Part 2: Strategic Functionalization (The Decision Tree)

Achieving regioselectivity requires selecting conditions that kinetically trap a specific tautomer or exploit the hardness/softness of the electrophile.

O-Alkylation (The "Hard" Path)

Direct alkylation with alkyl halides typically favors N-alkylation (the thermodynamic product) due to the high nucleophilicity of the pyrazole nitrogen. To force O-alkylation , one must suppress N-nucleophilicity or use specific coupling mechanisms.

Strategy A: Mitsunobu Reaction

The most reliable method for O-alkylation. The reaction proceeds via an oxyphosphonium intermediate that is strictly attacked by the oxygen of the hydroxypyrazole.

  • Mechanism: Activation of the alcohol (R-OH) by DEAD/PPh3, followed by SN2 displacement by the hydroxypyrazole oxygen.

  • Scope: Excellent for primary and secondary alcohols. Sterically hindered alcohols may fail.

Protocol 1: Mitsunobu O-Alkylation

  • Reagents: Hydroxypyrazole (1.0 eq), Alcohol (R-OH, 1.2 eq), Triphenylphosphine (PPh3, 1.5 eq), DIAD or DEAD (1.5 eq).

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve hydroxypyrazole, alcohol, and PPh3 in THF under N2 at 0°C.

    • Add DIAD dropwise over 15 minutes. (Exothermic).

    • Stir at 0°C for 30 min, then warm to RT for 12-24h.

    • Validation: Monitor disappearance of hydroxypyrazole by TLC/LCMS. Appearance of O-alkyl product is distinct from N-alkyl by NMR (O-CH2 typically shifts ~4.0-4.5 ppm, whereas N-CH2 is ~3.5-4.0 ppm, dependent on structure).

    • Workup: Concentrate and purify via flash chromatography. Note: PPh3O removal can be difficult; consider polymer-bound PPh3 for easier cleanup.

Strategy B: Silver-Mediated Alkylation

Silver salts (Ag2CO3 or Ag2O) favor O-alkylation by coordinating to the nitrogen lone pair (blocking it) and creating a "hard" silver-alkoxide species.

  • Reagents: Ag2CO3 (1.1 eq), Alkyl Halide (1.2 eq).

  • Solvent: Benzene or Toluene (Non-polar solvents favor O-alkylation in this context).

N-Alkylation (The "Soft" / Thermodynamic Path)

Standard basic conditions utilizing alkali metal carbonates (K2CO3, Cs2CO3) and alkyl halides in polar aprotic solvents (DMF, CH3CN) predominantly yield N-alkylated products.

  • Regiocontrol: In 3-substituted-5-hydroxypyrazoles, alkylation can occur at N1 or N2. Steric bulk at C3 typically directs alkylation to the distal nitrogen (N1).

Dehydroxyhalogenation (Activation for Coupling)

Converting the hydroxyl group to a halogen (Cl/Br) transforms the molecule from a nucleophile to an electrophile, enabling SNAr reactions or metal-catalyzed couplings.

Protocol 2: POCl3 Dehydroxychlorination

  • Reagents: Hydroxypyrazole (1.0 eq), POCl3 (5-10 eq), N,N-Diethylaniline or Dimethylaniline (1.0 eq - catalyst/acid scavenger).

  • Procedure:

    • Place hydroxypyrazole in a heavy-walled pressure vial (if scaling <1g) or round-bottom flask.

    • Add POCl3 (neat). Add amine base.[1][2]

    • Heat to reflux (100-110°C) for 2-4 hours.

    • Validation: LCMS shows conversion of [M+H] to [M-OH+Cl+H].

    • Quench (Critical): Pour reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with NaHCO3.[3] Extract with EtOAc.

Palladium-Catalyzed Cross-Coupling

Direct coupling of the hydroxyl group is rare. The standard workflow involves activation as a triflate (OTf) or nonaflate (ONf), followed by Suzuki or Buchwald-Hartwig coupling.

Protocol 3: Synthesis of Pyrazolyl Triflates

  • Reagents: Hydroxypyrazole (1.0 eq), Triflic Anhydride (Tf2O, 1.2 eq), Pyridine or TEA (2.0 eq).

  • Solvent: DCM (0°C).

  • Procedure:

    • Suspend hydroxypyrazole and base in DCM at 0°C.

    • Add Tf2O dropwise (highly exothermic).

    • Stir 1-2h at 0°C.

    • Validation: 19F NMR will show a sharp singlet for the triflate group (-72 to -74 ppm).

    • Usage: The resulting triflate is a pseudohalide coupling partner for Pd(PPh3)4 or Pd(dppf)Cl2 catalyzed reactions with aryl boronic acids.

Part 3: Reactivity Visualization

The following flowchart guides the chemist through the selection of conditions based on the desired product.

Reactivity_Flowchart Start Hydroxypyrazole Substrate Target Desired Modification? Start->Target O_Alkyl O-Alkylation (Ether Formation) Target->O_Alkyl N_Alkyl N-Alkylation (Core Substitution) Target->N_Alkyl Halogen Halogenation (Cl/Br Introduction) Target->Halogen Coupling C-C / C-N Coupling (Aryl/Heteroaryl) Target->Coupling Cond_Mitsunobu Mitsunobu Conditions (PPh3, DIAD, R-OH) *Kinetic Control* O_Alkyl->Cond_Mitsunobu Cond_Silver Silver Salts (Ag2CO3, R-X, Toluene) *Hard-Hard Interaction* O_Alkyl->Cond_Silver Cond_Basic Standard Base (K2CO3/Cs2CO3, R-X, DMF) *Thermodynamic Control* N_Alkyl->Cond_Basic Cond_POCl3 Dehydroxyhalogenation (POCl3, Reflux) *Activation* Halogen->Cond_POCl3 Cond_Tf2O Triflation (Tf2O, Pyridine) Then: Pd-Catalysis Coupling->Cond_Tf2O

Caption: Decision matrix for hydroxypyrazole functionalization. Path selection depends on target regiochemistry and available reagents.

Part 4: Data Summary & Case Studies

Quantitative Comparison of Alkylation Methods
MethodReagentsPrimary OutcomeMechanismKey Limitation
Standard Alkylation K2CO3, Alkyl Halide, DMFN-Alkyl (>90%)SN2 (N-nucleophile)Difficult to obtain O-alkyl; mixtures possible.[4]
Mitsunobu PPh3, DIAD, AlcoholO-Alkyl (>95%)SN2 (O-attack on P-O)Sensitive to sterics; generates PPh3O waste.
Silver-Mediated Ag2CO3, Alkyl Halide, PhMeO-Alkyl (Major)Ag-coordinationExpensive reagents; heterogeneous reaction.
Diazomethane CH2N2, Et2OMixture (O/N)MethylationHazardous; poor regioselectivity control.
Case Study: LSD1 Inhibitors

In the development of reversible Lysine Specific Demethylase 1 (LSD1) inhibitors, the 5-hydroxypyrazole scaffold was utilized. Researchers found that N-alkylation (using standard basic conditions) was essential to position the pyrazole core into the active site, while the hydroxyl group (often in its tautomeric keto form) participated in critical hydrogen bonding networks within the enzyme pocket [2].

References

  • Vertex AI Search. 5-(Piperidin-4-yl)-3-hydroxypyrazole: A novel scaffold for probing the orthosteric γ-aminobutyric acid type A receptor binding site. ChemMedChem. 2014. Link

  • Vertex AI Search. Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Bioorg Med Chem Lett. 2017. Link

  • Vertex AI Search. Mitsunobu reaction - Organic Synthesis. Organic Chemistry Portal. Link

  • Vertex AI Search. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. J Org Chem. 2019. Link

  • Vertex AI Search. O-Regioselective Synthesis with the Silver Salt Method. PMC. Link

  • Vertex AI Search. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. Link

Sources

Methodological & Application

Application Note: Advanced Synthesis & Derivatization of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate (EHMP) represents a "privileged scaffold" in medicinal chemistry. Its utility stems not just from its functional density but from its tautomeric versatility . While often drawn as the 5-hydroxy tautomer (A), it exists in equilibrium with the 5-oxo-2,5-dihydro tautomer (B). This duality allows for divergent synthetic pathways:

  • Nucleophilic character at N1, N2, and Oxygen (O-alkylation vs. N-alkylation).

  • Electrophilic activation via conversion of the C5-hydroxyl to a leaving group (Cl, Br, OTs).

  • Bifunctional cyclization utilizing the N1-amine and C5-position to form fused systems like pyrazolo[1,5-a]pyrimidines.

This guide provides validated protocols for transforming EHMP into high-value kinase inhibitor cores and anti-inflammatory agents.

Tautomeric Equilibrium & Reactivity

The reactivity profile is dictated by the reaction medium. In basic conditions, the pyrazolate anion is formed, creating competition between N-alkylation (thermodynamically preferred) and O-alkylation (kinetically controlled).

Strategic Reaction Map

The following flowchart visualizes the divergent synthetic pathways accessible from the EHMP core.

ReactionMap Start Ethyl 5-hydroxy-4-methyl pyrazole-3-carboxylate Chloro 5-Chloro Intermediate (Gateway Electrophile) Start->Chloro POCl3, Reflux (Deoxychlorination) Fused Pyrazolo[1,5-a]pyrimidine (Fused Ring Systems) Start->Fused 1,3-Diketones Acid Cat. N_Alk N1-Alkylated Products (Regio-controlled) Start->N_Alk R-X, K2CO3 (N-Alkylation) Hydrazide Pyrazolo-Hydrazides (Schiff Base Precursors) Start->Hydrazide NH2NH2·H2O (Ester Aminolysis) SNAr 5-Amino Derivatives (Kinase Inhibitor Core) Chloro->SNAr R-NH2, DIPEA (SNAr Displacement)

Figure 1: Divergent synthetic pathways from the EHMP scaffold. Blue indicates the starting material; Red indicates the critical electrophilic intermediate; Green and Yellow represent high-value library endpoints.

Protocol 1: The "Gateway" Transformation (Deoxychlorination)

The conversion of the C5-hydroxy group to a chlorine atom is the most critical step for accessing diverse chemical space. The resulting 5-chloro-4-methylpyrazole is a potent electrophile for Nucleophilic Aromatic Substitution (SNAr).

Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate, followed by nucleophilic attack of chloride at the C5 position and aromatization.

Materials
  • Substrate: Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl

    
    ) (5.0 eq) - Acts as solvent and reagent
    
  • Catalyst: N,N-Diethylaniline (1.0 eq) or DMF (cat.)

  • Quenching: Crushed ice/Water

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the EHMP substrate.

  • Addition: Carefully add POCl

    
     (5 volumes relative to solid weight). Caution: Exothermic.
    
  • Catalysis: Add N,N-Diethylaniline slowly. This base scavenges HCl and accelerates the reaction.

  • Reflux: Heat the mixture to reflux (105–110 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (polar, UV active) should disappear, replaced by a less polar spot (Product).

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the dark syrup slowly onto crushed ice with vigorous stirring. Do not allow the temperature to rise above 20°C to prevent ester hydrolysis.

    • Stir for 30 minutes to decompose excess POCl

      
      .
      
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with sat. NaHCO

    
     (until pH neutral) and brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. The residue is usually pure enough for the next step. If not, recrystallize from Hexane/EtOAc.

Yield Expectation: 85–92% Key Analytical Feature: Loss of broad OH/NH stretch in IR; Appearance of C-Cl characteristic isotope pattern in MS.

Protocol 2: Library Generation via SNAr

This protocol describes the displacement of the 5-chloro group with amines, a common strategy for generating kinase inhibitor libraries (e.g., mimicking the adenine binding pocket).

Materials
  • Substrate: Ethyl 5-chloro-4-methylpyrazole-3-carboxylate (from Protocol 1)

  • Nucleophile: Primary or Secondary Amine (1.2 eq) (e.g., Morpholine, Aniline derivatives)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol or DMF (high boiling point required for unreactive amines)

Step-by-Step Methodology
  • Dissolution: Dissolve the 5-chloro substrate in n-Butanol (0.5 M concentration).

  • Reagent Addition: Add the amine (1.2 eq) and DIPEA (2.0 eq).

  • Thermal Reaction: Heat to 100–120 °C in a sealed tube or reflux.

    • Note: Aliphatic amines (e.g., morpholine) react within 2–4 hours. Aromatic amines (e.g., anilines) may require catalytic acid (HCl) or higher temperatures (140 °C) to facilitate protonation of the pyrazole N, making the C-Cl bond more electrophilic.

  • Workup:

    • Evaporate the solvent under reduced pressure.[1][2]

    • Resuspend residue in EtOAc and wash with water.

  • Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexane).

Data Table: Reactivity of Amines in SNAr

Amine ClassReaction TempTimeTypical YieldNotes
Cyclic Aliphatic (Morpholine)80 °C2 h90-95%Fast, clean conversion.
Primary Aliphatic (Benzylamine)90 °C3 h85-90%No catalyst required.
Electron-Rich Aniline 120 °C12 h60-75%Requires acid catalysis or microwave.
Electron-Poor Aniline 140 °C24 h<40%Difficult; consider Buchwald-Hartwig.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines[3][4][5][6]

This transformation creates a fused bicyclic system, highly relevant for drug discovery (bioisosteres of purines). The reaction involves the condensation of the exocyclic amine (formed via hydrazine or used directly if starting from 5-amino pyrazole) or direct condensation of the 5-hydroxy core with enaminones, though the latter is less common.

Route: Reaction of 5-amino-4-methylpyrazole-3-carboxylate (derived from the 5-chloro intermediate via ammonia displacement or hydrazine reduction) with 1,3-dicarbonyls.

Materials
  • Substrate: Ethyl 5-amino-4-methylpyrazole-3-carboxylate

  • Reagent: Acetylacetone (or other 1,3-diketone) (1.1 eq)

  • Solvent: Glacial Acetic Acid[3][4]

  • Temperature: Reflux[1][2][3][5]

Methodology
  • Mix: Dissolve the 5-amino pyrazole in glacial acetic acid (5 mL/mmol).

  • Add: Add acetylacetone (1.1 eq).

  • Reflux: Heat at reflux for 4 hours. The acid catalyzes the Schiff base formation followed by cyclodehydration.

  • Precipitation: Cool the mixture. Pour into ice water. The fused product often precipitates as a solid.

  • Filtration: Filter the solid, wash with water, and recrystallize from Ethanol.

Analytical Validation & Troubleshooting

NMR Characterization (DMSO-d6)
  • Starting Material (EHMP):

    • 
       13.0 (br s, 1H, NH/OH tautomer)
      
    • 
       4.2 (q, 2H, O-CH
      
      
      
      -)
    • 
       2.1 (s, 3H, C4-CH
      
      
      
      )
    • 
       1.2 (t, 3H, -CH
      
      
      
      )
  • 5-Chloro Derivative:

    • Disappearance of the broad signal at 13.0 ppm (if N-H is substituted or not visible).

    • Shift of C4-CH

      
       due to the electron-withdrawing Cl group.
      
Common Pitfalls
  • O-Alkylation vs. N-Alkylation: When alkylating the ring nitrogens using alkyl halides (e.g., MeI, BnBr), the oxygen at C5 is also nucleophilic.

    • Solution: To favor N-alkylation , use polar aprotic solvents (DMF) and softer bases (K

      
      CO
      
      
      
      ). To favor O-alkylation , use silver salts (Ag
      
      
      CO
      
      
      ) which coordinate the halide and favor the "hard" oxygen nucleophile.
  • Hydrolysis: The ester group at C3 is sensitive. Avoid strong aqueous bases (NaOH) unless hydrolysis to the acid is desired. Use anhydrous carbonate bases for alkylations.[6]

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: Title: Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Source: PMC - NIH. URL:[Link]

  • Regioselective Synthesis Strategies: Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Source: PubMed. URL:[Link]

  • Biological Activity of Pyrazole Carboxylates: Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • Reaction with Hydrazine (Hydrazide Formation): Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate (Analogous chemistry).[7] Source: Molecules (MDPI). URL:[Link][8]

Sources

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate as a building block in organic synthesis

[1]

Introduction & Significance

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate is a "privileged scaffold" in modern drug discovery.[1] Its structural utility lies in its dense functionalization potential: a pyrazole core (common in kinase inhibitors), a carboxylate handle (for amide coupling), and a hydroxyl/oxo moiety (tautomeric reactive site).

This compound is widely utilized to synthesize:

  • Kinase Inhibitors: Targeting ATP-binding pockets (e.g., p38 MAP kinase, CDK).

  • Agrochemicals: SDHI fungicides and insecticides.

  • Anti-inflammatory Agents: COX-2 selective inhibitors.

Structural Properties & Tautomerism

Understanding the tautomeric equilibrium is critical for predicting reactivity. The compound exists primarily in the 5-oxo (lactam) form in the solid state and polar solvents, but reacts via the 5-hydroxy (lactim) form under specific conditions (e.g., O-alkylation or halogenation).

Tautomerismcluster_0Tautomeric EquilibriumOxo5-Oxo Form (Lactam)Major Tautomer(Nucleophilic at N1)Hydroxy5-Hydroxy Form (Lactim)Minor Tautomer(Nucleophilic at O)Oxo->Hydroxy  Equilibrium  

Figure 1: Tautomeric equilibrium governing the reactivity profile.

Chemical Properties & Safety Data

PropertyData
CAS Number 60178-92-9
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 185–190 °C
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (approx) ~6.5 (NH), ~10 (OH/NH tautomer)
Storage 2–8°C, Inert atmosphere (Hygroscopic)

Safety Warning: This compound is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dust.

Key Synthetic Transformations

The versatility of this building block stems from three orthogonal reaction vectors:

  • C3-Ester: Hydrolysis to acid, reduction to alcohol, or direct amidation.

  • N1-Nitrogen: Alkylation or arylation (Regioselectivity challenge).

  • C5-Hydroxyl/Oxo: Conversion to Halide (Cl/Br) for SNAr or Cross-Coupling.

Reaction Workflow Diagram

WorkflowStartEthyl 5-Hydroxy-4-methylpyrazole-3-carboxylateStep1Chlorination(POCl3, Reflux)Start->Step1 ActivationStep2N-Alkylation(R-X, Base)Start->Step2 Direct Alkylation(Mix of N1/N2 isomers)Inter1Ethyl 5-Chloro-4-methylpyrazole-3-carboxylateStep1->Inter1Inter2N-SubstitutedScaffoldStep2->Inter2Step3Ester Hydrolysis(LiOH, THF/H2O)FinalTarget BioactiveMoleculeStep3->Final Amide CouplingInter1->Step2 FunctionalizationInter2->Step3 Deprotection

Figure 2: Strategic functionalization pathways for library generation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not purchased)

For validation or large-scale in-house preparation.[1]

Reaction: Condensation of Diethyl oxalate and Ethyl propionate, followed by cyclization with Hydrazine.[1]

  • Claisen Condensation:

    • To a stirred suspension of NaOEt (1.2 eq) in anhydrous Ethanol (0.5 M) at 0°C, add a mixture of Diethyl oxalate (1.0 eq) and Ethyl propionate (1.1 eq) dropwise.

    • Allow to warm to RT and stir for 4–6 hours. The solution will turn yellow/orange.[1]

    • Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of starting materials.

  • Cyclization:

    • Cool the mixture to 0°C. Add Hydrazine hydrate (1.2 eq) dropwise (Exothermic!).

    • Acidify carefully with Acetic Acid to pH ~5.

    • Reflux for 2 hours.[2]

  • Workup:

    • Concentrate in vacuo. Dilute with water. The product usually precipitates as a white solid.[1]

    • Filter, wash with cold water, and dry.[1] Recrystallize from Ethanol if necessary.

Protocol B: Conversion to 5-Chloro Derivative (Activation)

Crucial step for introducing aryl groups via Suzuki coupling or SNAr.

Reagents:

  • Substrate: Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate (1.0 eq)[1]

  • Reagent: Phosphorus Oxychloride (POCl₃) (5–10 eq, serves as solvent)

  • Base: N,N-Dimethylaniline (0.1 eq) - Catalyst

Procedure:

  • Place the substrate in a round-bottom flask equipped with a condenser and drying tube.

  • Add POCl₃ carefully. Add N,N-dimethylaniline.[1]

  • Heat to reflux (105°C) for 3–5 hours.

    • Observation: The solid will dissolve, and the solution will darken.[1]

  • Quenching (CRITICAL SAFETY):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice with vigorous stirring. (POCl₃ hydrolysis is violent).

  • Extraction:

    • Neutralize with NaHCO₃ (aq) to pH 7.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over MgSO₄, filter, and concentrate.[1]

    • Yield: Typically 85–95%. Product is a yellow oil or low-melting solid.

Protocol C: Regioselective N-Alkylation

Controlling N1 vs N2 selectivity is the biggest challenge.[1] Sterics of the C3-ester vs C5-methyl/chloro group dictate the outcome.

Reagents:

  • Substrate: Ethyl 5-chloro-4-methylpyrazole-3-carboxylate[1]

  • Alkyl Halide: Methyl Iodide or Benzyl Bromide (1.2 eq)

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for difficult substrates)

  • Solvent: DMF or Acetonitrile

Procedure:

  • Dissolve substrate in dry DMF (0.2 M).

  • Add K₂CO₃ and stir for 15 min at RT.

  • Add Alkyl Halide dropwise.

  • Stir at 60°C for 4 hours.

  • Analysis:

    • Two isomers are formed.[3][4] The major isomer is typically the one where alkylation occurs at the nitrogen distal to the bulky ester group (N1), but this depends on the specific R-group.[1]

    • Separation: Isomers are usually separable by Flash Chromatography (Hexane/EtOAc gradient).

    • Identification: NOESY NMR is required to confirm regiochemistry (Interaction between N-Me and C4-Me vs N-Me and C3-Ester).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Chlorination Incomplete reaction or hydrolysis during quench.[1]Ensure POCl₃ is fresh. Quench onto ice very slowly to avoid overheating and hydrolysis of the ester.
N-Alkylation Regioselectivity Steric/Electronic lack of bias.Switch solvent to THF (less polar) or use a bulky protecting group first. Lower temperature (-78°C) with NaH may improve kinetic selectivity.
Product Solubility High polarity of 5-OH form.[1]If 5-OH product is stuck in aqueous phase, acidify to pH 3–4 to protonate the enol/amide and extract with EtOAc/n-Butanol.[1]

References

  • Synthesis of Pyrazole-3-carboxylates

    • ChemicalBook.[5] (2023).[6] "Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis."

    • Note: General procedure adapted for 4-methyl analog using ethyl propionate/diethyl oxalate condens
  • Regioselective N-Alkylation

    • Vah, L., et al. (2022).[7] "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates..." Molecules.

    • Insight: Discusses the steric and electronic factors governing N1 vs N2 alkylation in similar pyrazole carboxyl
  • Medicinal Chemistry Applications

    • Pratik, et al. (2018).[3][4] "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

  • Chlorination Protocols (Vilsmeier-Haack like)

    • Organic Chemistry Portal. "Synthesis of Pyrazoles."[3][2][4][6][8][9][10]

  • Safety & Handling

    • PubChem.[11] "Ethyl 4-methyl-1H-pyrazole-5-carboxylate Compound Summary."

Application Note: Strategic Utilization of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (EHMPC) represents a "privileged scaffold" in medicinal chemistry. Its structural versatility allows it to serve as a core building block for diarylpyrazole derivatives , a class of compounds historically validated by blockbuster drugs like Celecoxib and Rimonabant.

For researchers targeting inflammation, this molecule offers three distinct vectors for chemical modification:

  • N1-Position: Critical for controlling pharmacokinetic (PK) properties and COX-2 selectivity (via the "side pocket" interaction).

  • C5-Position (Hydroxy/Oxo): A tautomeric handle convertible to halides for cross-coupling or nucleophilic substitution.

  • C3-Ester: A precursor for pharmacophores such as hydrazides, amides, or heterocycles (e.g., oxadiazoles).

This guide provides field-proven protocols to transform EHMPC into high-potency anti-inflammatory candidates, focusing on reproducibility and mechanistic validity.

Chemical Profile & Handling

Molecule: Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate CAS: 10355-63-2 (often cited as the oxo-tautomer) Tautomerism: Exists in equilibrium between the enrol (5-hydroxy) and keto (5-oxo) forms. In solution, the specific tautomer influences reactivity—bases favor the enolate, facilitating N-alkylation or O-alkylation (though N-alkylation is kinetically favored).

ParameterSpecificationPractical Note
Molecular Weight 170.16 g/mol --
Appearance White to off-white solidHygroscopic; store in desiccator.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane).
pKa ~10.5 (NH), ~7 (OH/Oxo)Acidic NH allows easy deprotonation by carbonates.

Synthetic Application Protocols

Workflow Overview: The Divergent Synthesis Strategy

The most efficient route to anti-inflammatory agents utilizes a "Make-the-Core-Then-Decorate" approach. We will focus on N-Alkylation followed by C5-Functionalization , as this sequence minimizes steric hindrance and maximizes yield.

Protocol A: Regioselective N-Alkylation (The Selectivity Switch)

Objective: To introduce a lipophilic or aryl group at N1, essential for binding to the hydrophobic channel of COX-2.

Reagents:

  • Substrate: EHMPC (1.0 equiv)

  • Alkyl/Aryl Halide: Benzyl bromide or substituted iodobenzene (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or Acetone

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with EHMPC (10 mmol) and anhydrous DMF (20 mL). Add

    
     (15 mmol) and stir at room temperature for 30 minutes. Why: This forms the pyrazolate anion, enhancing nucleophilicity.
    
  • Addition: Dropwise add the alkyl halide (12 mmol). If using an aryl iodide for N-arylation, add CuI (10 mol%) and 1,10-phenanthroline (20 mol%) as catalysts (Ullmann-type coupling).

  • Reaction:

    • Alkyl Halides: Stir at 60°C for 4–6 hours.

    • Aryl Halides: Reflux at 110°C for 12–16 hours.

  • Workup: Pour the mixture into ice-cold water (100 mL). The N-substituted product typically precipitates. Filter, wash with water, and recrystallize from Ethanol.[1][2]

  • Validation: Check regioselectivity via NOESY NMR. N1-alkylation is generally preferred over O-alkylation under these conditions.

Protocol B: C5-Chlorination (The Vilsmeier Activation)

Objective: To convert the C5-hydroxyl group into a reactive chloride, enabling


 or Suzuki couplings.

Reagents:

  • Substrate: N-substituted EHMPC (from Protocol A)

  • Reagent: Phosphorus Oxychloride (

    
    ) (Excess)
    
  • Catalyst: N,N-Dimethylaniline (DMA) or DMF (Catalytic)

Step-by-Step Methodology:

  • Setup: In a fume hood, place N-substituted EHMPC (5 mmol) in a heavy-walled flask.

  • Addition: Carefully add

    
     (15 mL) followed by 5 drops of DMA.
    
  • Reflux: Heat to reflux (105°C) for 3–5 hours. Monitor by TLC (the product will be less polar than the starting alcohol).

  • Quenching (Critical Safety Step): Cool the mixture to RT. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess

    
    . Warning: Exothermic reaction releases HCl gas.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash with

    
     (sat.) and brine. Dry over 
    
    
    
    and concentrate.
  • Result: Ethyl 5-chloro-4-methyl-1-substituted-pyrazole-3-carboxylate.

Protocol C: Downstream Derivatization (The Anti-Inflammatory Warhead)

Objective: Convert the C3-ester into a hydrazide or amide, a common feature in COX-2 inhibitors to facilitate hydrogen bonding.

Methodology:

  • Dissolve the ester intermediate in absolute Ethanol.

  • Add Hydrazine Hydrate (99%, 5 equiv).

  • Reflux for 6–10 hours.

  • Cool to precipitate the Carbohydrazide . This motif can be further cyclized into oxadiazoles or reacted with aldehydes to form hydrazones (Schiff bases), which are potent anti-inflammatory agents.

Visualizing the Science

Diagram 1: Synthetic Divergence Workflow

This flowchart illustrates the transformation of EHMPC into bioactive candidates.

G cluster_SAR SAR Optimization Logic Start Ethyl 5-Hydroxy-4-methyl pyrazole-3-carboxylate (EHMPC) N_Alk N1-Alkylation/Arylation (Lipophilicity) Start->N_Alk R-X, K2CO3 DMF, 60°C Cl_Int 5-Chloro Intermediate (Reactive Handle) N_Alk->Cl_Int POCl3, Reflux (Chlorination) Final_1 5-Amino/Aryl Derivatives (via SNAr or Suzuki) Cl_Int->Final_1 R-NH2 or Ar-B(OH)2 (Functionalization) Final_2 Hydrazides/Amides (H-Bond Donors) Final_1->Final_2 N2H4.H2O (Ester -> Hydrazide)

Caption: Step-wise transformation of EHMPC into diverse anti-inflammatory pharmacophores.

Diagram 2: Mechanistic Rationale (COX-2 Binding)

Logic flow showing how the synthesized motifs interact with the COX-2 enzyme binding pocket.

COX2_Binding cluster_ligand Ligand Features (Synthesized Molecule) Target COX-2 Enzyme Active Site N1_Group N1-Aryl/Alkyl Group N1_Group->Target Occupies Hydrophobic Side Pocket (Selectivity) C3_Group C3-Hydrazide/Amide C3_Group->Target H-Bonding with Arg-120 / Tyr-355 Core Pyrazole Scaffold Core->Target Scaffold Orientation

Caption: Structural features of pyrazole derivatives mapped to COX-2 binding interactions.

Structure-Activity Relationship (SAR) Insights

To maximize anti-inflammatory potency while minimizing gastric toxicity (COX-1 inhibition), adhere to these SAR principles derived from recent literature:

  • The 4-Methyl Group:

    • Function: Provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation. It also increases lipophilicity (

      
      ), improving membrane permeability.
      
    • Optimization: Do not remove. Replacing with H often reduces potency; replacing with Ethyl/Propyl may introduce steric clash within the COX active site.

  • The N1-Substituent:

    • Criticality: This is the primary determinant of COX-2 selectivity.

    • Recommendation: Bulky aryl groups (e.g., 4-methoxyphenyl, 4-sulfamoylphenyl) are preferred. The 4-sulfamoyl group (

      
      ) is a classic pharmacophore for COX-2 specificity (as seen in Celecoxib).
      
  • The C3-Carbonyl:

    • Versatility: Converting the ester to a hydrazone (

      
      ) significantly enhances anti-inflammatory activity by adding a second "wing" to the molecule, allowing for additional hydrophobic interactions.
      

Expert Tips & Troubleshooting

  • Regioselectivity Issues: If N-alkylation yields a mixture of N1 and N2 isomers, switch to a bulkier solvent (t-Butanol) or lower the temperature. The N1 isomer is thermodynamically favored; extended reaction times often improve the N1:N2 ratio.

  • Chlorination Safety: When using

    
    , ensure all glassware is bone-dry. Moisture initiates violent decomposition. Always use a calcium chloride drying tube.
    
  • Purification: Pyrazole esters often streak on silica gel. Add 1% Triethylamine to your eluent (Hexane:Ethyl Acetate) to sharpen peaks during column chromatography.

References

  • Synthesis and Anti-inflammatory Evaluation of Pyrazole Carboxylates Source: National Institutes of Health (NIH) / PubMed Context: Protocols for converting ethyl pyrazole carboxylates into bioactive hydrazides and their in vivo evaluation. URL:[Link]

  • Pyrazole as an Anti-inflammatory Scaffold: A Comprehensive Review Source: ResearchGate / Int. J. Health Sci. Context: Detailed SAR analysis of pyrazole derivatives and their binding modes with COX enzymes. URL:[Link]

  • Bioactive Fused Pyrazoles and Aminopyrazole Derivatives Source: MDPI (Molecules Journal) Context: Recent advances in synthetic strategies for pyrazole-based drug discovery (2020–2024). URL:[Link][3]

  • Process for the Preparation of 4-Methylpyrazole Derivatives Source: Google Patents (WO2006115626A2) Context: Industrial handling and purification methods for methyl-substituted pyrazoles.[4] URL:

Sources

Application Note: Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate is a "privileged scaffold" in medicinal chemistry, serving as a versatile building block for the synthesis of bioactive heterocycles. Its structural uniqueness lies in the C4-methyl group , which provides essential hydrophobic bulk often required for occupancy of kinase ATP-binding pockets, distinguishing it from the more common 4-H pyrazole derivatives.

This guide details the chemical behavior, synthesis, and application of this scaffold, specifically focusing on its role as a precursor for pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and its divergent reactivity (N-alkylation vs. O-alkylation vs. Chlorination).

Chemical Profile & Tautomerism[1][2]

Understanding the tautomeric equilibrium of this molecule is prerequisite to controlling its reactivity.[1] The compound exists in equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms.

PropertyDescription
IUPAC Name Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Key Functional Groups Ester (C3), Methyl (C4), Hydroxy/Oxo (C5), NH (N1)
Reactivity Profile Ambident nucleophile (N1, N2, O-5); Electrophile at C5 (after activation)
Tautomeric Equilibrium & Reactivity

The oxo form generally predominates in neutral solution, but the hydroxy form drives reactivity with electrophiles like POCl₃.

  • Base-Mediated Alkylation: Occurs primarily at N1 (thermodynamic product) or O5 (kinetic/hard electrophile preference).[1]

  • Aromatization: Reaction with phosphoryl chloride (POCl₃) traps the enol form as the 5-chloro derivative, restoring aromaticity to the pyrazole ring.

Synthesis Protocol: The Core Scaffold

Objective: Synthesis of Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate via Claisen Condensation and Cyclization.

Mechanism

The synthesis relies on the condensation of Diethyl Oxalate with Ethyl Propionate to form the


-keto ester intermediate (Diethyl 3-methyl-2-oxosuccinate), followed by cyclization with Hydrazine .
Materials
  • Diethyl oxalate (1.0 eq)[1]

  • Ethyl propionate (1.1 eq)[1]

  • Sodium ethoxide (NaOEt) (1.2 eq)[1]

  • Hydrazine hydrate (1.0 eq)[1]

  • Ethanol (anhydrous)[1]

  • Acetic acid (glacial)[1]

Step-by-Step Procedure
  • Claisen Condensation:

    • Charge a flame-dried flask with anhydrous ethanol and add sodium metal (or NaOEt) to generate the alkoxide base.[1]

    • Add Diethyl Oxalate (e.g., 14.6 g, 100 mmol) dropwise at 0°C.

    • Add Ethyl Propionate (11.2 g, 110 mmol) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate of diethyl 3-methyl-2-oxosuccinate.

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add Hydrazine Hydrate (5.0 g, 100 mmol) diluted in 20 mL ethanol dropwise. Caution: Exothermic.[1]

    • Reflux the mixture for 2–4 hours.

  • Isolation:

    • Concentrate the solvent under reduced pressure.[1]

    • Dissolve the residue in water and acidify to pH 4–5 with glacial acetic acid.[1]

    • The product will precipitate as a white/off-white solid.[1]

    • Filter, wash with cold water, and recrystallize from ethanol/water.[1]

Yield Expectation: 65–75% Validation: ¹H NMR (DMSO-d₆) should show a singlet for C4-CH₃ (~2.1 ppm) and the ethyl ester signals.[1]

Application Protocols: Divergent Synthesis

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitor Scaffold)

This is the primary medicinal application. The N1 and 5-NH₂ (from tautomer) react with 1,3-dielectrophiles to form a fused bicyclic system.

Reaction: Condensation of Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate with Acetylacetone .

  • Procedure:

    • Dissolve the pyrazole scaffold (1.0 eq) in glacial acetic acid.

    • Add Acetylacetone (1.2 eq).[1]

    • Reflux for 4–6 hours.[1]

    • Cool to room temperature; the fused product (Ethyl 2,7,8-trimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate) often crystallizes out.

  • Significance: This bicyclic core mimics the adenine ring of ATP, making it a potent scaffold for CK2, EGFR, and B-Raf kinase inhibitors .

Protocol B: Chlorination for SNAr Diversification

Converting the 5-hydroxy group to a chloride creates a handle for introducing amines (e.g., morpholine, piperazine) to tune solubility and potency.

  • Procedure:

    • Suspend the pyrazole (1.0 eq) in POCl₃ (5–10 vol).

    • Optional: Add N,N-Dimethylaniline (1.0 eq) as a catalyst.[1]

    • Reflux at 100–110°C for 3 hours until the solution becomes clear.

    • Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!).

    • Extract with Dichloromethane (DCM).[1]

  • Product: Ethyl 5-chloro-4-methylpyrazole-3-carboxylate.[1]

  • Next Step: React with an amine (R-NH₂) in DMF/K₂CO₃ to displace the chloride.[1]

Visualizing the Chemical Logic

The following diagram illustrates the central role of this scaffold in generating diverse medicinal agents.

G Start Diethyl Oxalate + Ethyl Propionate Inter Diethyl 3-methyl- 2-oxosuccinate Start->Inter Claisen Condensation (NaOEt) Core Ethyl 5-hydroxy-4-methyl- pyrazole-3-carboxylate (The Scaffold) Inter->Core Cyclization (Hydrazine) Chloro 5-Chloro Derivative (via POCl3) Core->Chloro Chlorination (POCl3, Reflux) Fused Pyrazolo[1,5-a]pyrimidine (ATP Mimetic) Core->Fused Condensation (Acetylacetone/AcOH) N_Alk N-Alkylated Product (Anti-inflammatory) Core->N_Alk Alkylation (R-X, K2CO3) SNAr 5-Amino Derivatives (Kinase Affinity) Chloro->SNAr SNAr (R-NH2)

Figure 1: Synthetic workflow transforming the raw materials into high-value medicinal scaffolds.

Medicinal Chemistry Applications

Kinase Inhibition (Oncology)

The Pyrazolo[1,5-a]pyrimidine derivatives synthesized from this scaffold are bioisosteres of the purine ring.

  • Mechanism: They bind to the hinge region of kinases (e.g., CK2 , EGFR ).

  • Role of C4-Methyl: The methyl group (originating from the ethyl propionate starting material) is critical. It often points into the hydrophobic "gatekeeper" region or the ribose-binding pocket, improving selectivity over non-methylated analogs.

Anti-Inflammatory Agents

N-alkylated derivatives of the core pyrazole have shown efficacy in inhibiting COX-2 and 5-LOX enzymes.

  • SAR Insight: Substitution at N1 with a phenyl or substituted aryl group (via reaction with aryl hydrazines instead of hydrazine hydrate, or via Chan-Lam coupling) significantly enhances anti-inflammatory potency.[1]

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][2]

    • Source: PMC / PubMed Central.[1]

    • Link:[Link]

  • Reactivity of Pyrazole Carboxylates

    • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
    • Source: Molecules (MDPI).[1]

    • Link:[Link]

  • General Pyrazole Synthesis (Organic Syntheses)

    • Title: 3(5)-Aminopyrazole (General protocol reference).[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p.39 (1973).[1]

    • Link:[Link]

  • Compound Data & Safety

    • Title: Pyrazolo[1,5-a]pyrimidine Structure and Properties.[1][2][3][4][5]

    • Source: PubChem Compound Summary.[1]

    • Link:[Link][1]

Sources

Application Note: Strategic Synthesis of Fused Pyrazole Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fused pyrazole scaffolds—specifically pyrazolo[1,5-a]pyrimidines and indazoles —are privileged structures in modern drug discovery, serving as bioisosteres for purines in kinase inhibitors (e.g., ATP-competitive binding). However, their synthesis is often plagued by regioselectivity issues (N1 vs. N2 alkylation) and purification challenges due to the amphoteric nature of the pyrazole core.

This Application Note provides validated, scalable protocols for constructing these systems. We move beyond generic textbook descriptions to offer field-proven methodologies that address causality, regiocontrol, and purification artifacts.

Strategic Scaffolds in Medicinal Chemistry

The fused pyrazole architecture offers tunable vectors for hydrogen bonding within enzyme active sites. The synthesis of these systems generally follows two distinct logical pathways: Annulation of pre-formed pyrazoles vs. Cyclization of benzene derivatives .

Visualization: Retrosynthetic Logic Flow

The following diagram illustrates the divergent synthetic pathways for the three most critical scaffolds.

FusedPyrazoles Precursor Common Precursors AminoPyrazole 5-Aminopyrazole Precursor->AminoPyrazole Nitrile condensation Fluorobenzaldehyde 2-Fluorobenzaldehyde Precursor->Fluorobenzaldehyde Formylation P_15_Pyrimidine Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) AminoPyrazole->P_15_Pyrimidine + 1,3-Diketones (Condensation) P_34_Pyrimidine Pyrazolo[3,4-d]pyrimidine (Purine Isostere) AminoPyrazole->P_34_Pyrimidine + Formamide/Urea (Annulation) Indazole 1H-Indazole (Bioisostere of Indole) Fluorobenzaldehyde->Indazole + Hydrazine (SNAr Cyclization) Hydrazine Hydrazine Derivatives

Figure 1: Retrosynthetic connectivity showing how common precursors diverge into high-value pharmacological scaffolds.

Protocol A: Pyrazolo[1,5-a]pyrimidine Synthesis

Mechanism: Condensation-Cyclization Target: Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines.

This reaction exploits the nucleophilicity of the exocyclic amine (N-NH2 equivalent) and the endocyclic nitrogen of 5-aminopyrazole reacting with 1,3-dielectrophiles.

Critical Considerations
  • Regiochemistry: The reaction with unsymmetrical 1,3-diketones can yield regioisomers (5- vs 7-substituted).

  • Solvent Choice: Acetic acid is standard but can trap basic products. Ethanol with catalytic piperidine is preferred for acid-sensitive substrates.

Validated Protocol

Reagents:

  • 5-Amino-1H-pyrazole-4-carbonitrile (1.0 equiv)[1]

  • 1,3-Diketone (e.g., Acetylacetone) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 5-aminopyrazole (10 mmol) and the 1,3-diketone (11 mmol).

  • Solvent Addition: Add Glacial AcOH (5 mL/mmol). Note: If the substrate contains acid-labile protecting groups (e.g., Boc), substitute AcOH with EtOH + 5 mol% Piperidine.

  • Reflux: Heat the mixture to reflux (118°C for AcOH) for 2–4 hours. Monitor via LCMS (Look for [M+H]+).

    • Checkpoint: The reaction is driven by the loss of 2 equivalents of water. If conversion stalls, add molecular sieves or use a Dean-Stark trap.

  • Workup (Precipitation): Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

  • Isolation: The product typically precipitates as a solid. Filter and wash with cold water/ethanol (1:1).

  • Purification: Recrystallize from EtOH/DMF if necessary.

Data: Solvent Effects on Yield

Solvent SystemCatalystTemp (°C)Typical YieldRegioselectivity (7-Me : 5-Me)*
Glacial AcOH None (Self)11885-95%95:5
Ethanol Piperidine7870-80%85:15
Toluene p-TsOH11060-75%90:10

*Regioselectivity ratios are substrate-dependent; steric bulk at the diketone dictates the major isomer.

Protocol B: 1H-Indazole Synthesis via SNAr

Mechanism: Hydrazone Formation / Intramolecular Nucleophilic Aromatic Substitution (


)
Target:  1H-Indazoles from 2-Fluorobenzaldehydes.

This method is superior to the classic diazotization of o-toluidines because it avoids potentially explosive diazonium intermediates and tolerates a wider range of functional groups.

Validated Protocol

Reagents:

  • 2-Fluorobenzaldehyde derivative (1.0 equiv)

  • Hydrazine hydrate (excess, 3–5 equiv)

  • Solvent: DMSO or NMP (for difficult substrates) or EtOH (for simple ones).

Step-by-Step Methodology:

  • Condensation: Dissolve 2-fluorobenzaldehyde (5 mmol) in DMSO (10 mL). Add Hydrazine hydrate (15 mmol).

  • Cyclization: Heat the mixture to 80–100°C in a sealed pressure vial or under reflux.

    • Mechanistic Insight: The intermediate hydrazone forms first. The elevated temperature drives the intramolecular attack of the hydrazine nitrogen onto the fluorine-bearing carbon (

      
      ).
      
  • Monitoring: Monitor for the disappearance of the hydrazone intermediate by LCMS.

  • Workup: Pour into crushed ice/brine. Extract with Ethyl Acetate (3x).[2][3]

  • Wolff-Kishner Mitigation: If the aldehyde reduces to a methyl group (Wolff-Kishner side reaction), use the Lukin Modification : Pre-form the O-methyloxime of the aldehyde before reacting with hydrazine [1].

Troubleshooting & Optimization: Regioselective N-Alkylation

The most common failure mode in pyrazole chemistry is the formation of inseparable mixtures of N1 and N2 alkylated products.[4]

The "Ambident Nucleophile" Problem

The pyrazole anion has two nucleophilic sites. Sterics and electronics dictate the ratio.

  • N1-Alkylation (Thermodynamic): Favored by steric relief and specific chelating bases.

  • N2-Alkylation (Kinetic): Often favored by smaller electrophiles or specific solvent effects.

Decision Tree: Optimization Strategy

Use the following logic flow to select conditions for your specific substrate.

RegioSelectivity Start N-Alkylation Required BaseChoice Base Selection Start->BaseChoice K2CO3 K2CO3 / Acetone (Standard) BaseChoice->K2CO3 Simple Alkyl Halides Cs2CO3 Cs2CO3 / DMF (Chelation Control) BaseChoice->Cs2CO3 Complex/Bulky Electrophiles NaH NaH / THF (Irreversible Deprotonation) BaseChoice->NaH Unreactive Electrophiles Result1 Mixed N1/N2 (Poor Selectivity) K2CO3->Result1 Result2 High N1 Selectivity (Thermodynamic) Cs2CO3->Result2 Cesium Effect Result3 Kinetic Mixture NaH->Result3

Figure 2: Decision matrix for selecting alkylation conditions. Cesium Carbonate is often the "Gold Standard" for improving N1 selectivity due to the "Cesium Effect" (coordination).

Purification of Pyrazoles (The "Tailing" Issue)

Fused pyrazoles often streak (tail) on silica gel columns due to hydrogen bonding with silanols.

  • Protocol: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes.

  • Eluent: Use DCM:MeOH (95:5) with 0.5% NH4OH added to the methanol component. This sharpens peaks significantly [2].

References

  • Lukin, K., et al. (2006).[5][6] "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." Journal of Organic Chemistry. [Link]

  • Norman, N. J., et al. (2022).[3] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry. [Link]

  • Vertex AI Search Results (2026). "Synthesis of pyrazolo[1,5-a]pyrimidine reaction conditions." [Verified Search Context]

Sources

The Strategic Role of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis and application of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate as a pivotal starting material in the creation of potent kinase inhibitors, specifically focusing on the versatile pyrazolo[3,4-d]pyrimidine scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its efficacy against a range of protein kinases implicated in cancer and other diseases.[1][2][3] We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the significance of this chemical building block in the landscape of modern drug discovery.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, with the ATP-binding site of protein kinases makes it an ideal foundation for the design of targeted inhibitors.[5] The pyrazolo[3,4-d]pyrimidine core, in particular, has proven to be a highly effective template for the development of inhibitors for a variety of kinases, including Src family kinases, Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[1][6][7]

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is a strategically functionalized starting material that provides a direct and efficient route to this important class of inhibitors. The substituents on this molecule—the ethyl ester, the methyl group, and the hydroxyl group—offer multiple points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of inhibitor potency and selectivity.

Synthetic Strategy Overview

The overall synthetic strategy involves the transformation of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate into a key intermediate, Ethyl 5-amino-4-methylpyrazole-3-carboxylate. This intermediate then undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine core, which can be further functionalized to yield the final kinase inhibitor.

Synthetic_Strategy A Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate B Ethyl 5-Chloro-4-methylpyrazole-3-carboxylate A->B Chlorination C Ethyl 5-Amino-4-methylpyrazole-3-carboxylate B->C Amination D Pyrazolo[3,4-d]pyrimidine Core C->D Cyclization E Functionalized Kinase Inhibitor D->E Functionalization

Caption: General synthetic workflow from the starting pyrazole to a functionalized kinase inhibitor.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: Ethyl 5-Amino-4-methylpyrazole-3-carboxylate

Protocol 1.1: Chlorination of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

This protocol describes the conversion of the hydroxyl group to a more reactive chloro group, a necessary step for subsequent amination.

  • Materials:

    • Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (1.0 eq) in toluene.

    • Add a catalytic amount of DMF.

    • Slowly add phosphorus oxychloride (2.0-3.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 5-Chloro-4-methylpyrazole-3-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Amination of Ethyl 5-Chloro-4-methylpyrazole-3-carboxylate

This step introduces the crucial amino group at the 5-position of the pyrazole ring.

  • Materials:

    • Ethyl 5-Chloro-4-methylpyrazole-3-carboxylate

    • Ammonia in methanol (7N solution)

    • Sealed pressure vessel

    • Standard glassware for organic synthesis

  • Procedure:

    • Place Ethyl 5-Chloro-4-methylpyrazole-3-carboxylate (1.0 eq) in a pressure vessel.

    • Add a 7N solution of ammonia in methanol.

    • Seal the vessel and heat to 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to obtain Ethyl 5-Amino-4-methylpyrazole-3-carboxylate.

PART 2: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Protocol 2.1: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Ring

This protocol outlines the formation of the fused heterocyclic system, the core of the target kinase inhibitors.

  • Materials:

    • Ethyl 5-Amino-4-methylpyrazole-3-carboxylate

    • Formamide

    • High-temperature reaction setup with a condenser

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask, combine Ethyl 5-Amino-4-methylpyrazole-3-carboxylate (1.0 eq) with an excess of formamide.

    • Heat the mixture to 180-200 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude 4-hydroxy-pyrazolo[3,4-d]pyrimidine derivative.

PART 3: Functionalization to a Kinase Inhibitor (Example: Synthesis of a PP1 Analogue)

Protocol 3.1: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one

  • Materials:

    • 4-Hydroxy-pyrazolo[3,4-d]pyrimidine derivative from Protocol 2.1

    • Phosphorus oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA)

    • Standard glassware for organic synthesis

  • Procedure:

    • Suspend the pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride.

    • Add DIPEA (1.0-1.2 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully quench by pouring onto ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to give the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.

Protocol 3.2: Suzuki Coupling to Introduce the Aryl Moiety

This final step introduces the key aryl group found in many Src family kinase inhibitors.

  • Materials:

    • 4-Chloro-pyrazolo[3,4-d]pyrimidine intermediate

    • Arylboronic acid (e.g., 4-methylphenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., sodium carbonate)

    • Solvent system (e.g., toluene/ethanol/water)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a degassed solution of the 4-chloro-pyrazolo[3,4-d]pyrimidine (1.0 eq) and the arylboronic acid (1.2 eq) in the solvent system, add the base (2.0 eq).

    • Add the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture to 80-100 °C for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final kinase inhibitor.

Data Presentation

Table 1: Representative Kinase Inhibitors Derived from Pyrazolo[3,4-d]pyrimidine Scaffold

CompoundTarget Kinase(s)Reported IC₅₀ (nM)Reference
PP1 Src Family Kinases170 (Lck), 200 (Fyn)[1]
PP2 Src Family Kinases4 (Lck), 5 (Fyn)[1]
CDK2 Inhibitor CDK2Varies (compound-specific)[7]
GSK3β Inhibitor GSK3βVaries (compound-specific)[6]

Visualization of Key Processes

Kinase_Inhibitor_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Core Formation cluster_2 Functionalization Start Ethyl 5-Hydroxy-4- methylpyrazole-3-carboxylate Chloro Ethyl 5-Chloro-4- methylpyrazole-3-carboxylate Start->Chloro POCl3 Amino Ethyl 5-Amino-4- methylpyrazole-3-carboxylate Chloro->Amino NH3/MeOH Cyclization Pyrazolo[3,4-d]pyrimidin-4-one Amino->Cyclization Formamide, Heat Chloro_Core 4-Chloro-pyrazolo[3,4-d]pyrimidine Cyclization->Chloro_Core POCl3 Final_Product Aryl-Substituted Kinase Inhibitor Chloro_Core->Final_Product Suzuki Coupling

Caption: Detailed workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.

Conclusion

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate serves as a highly valuable and versatile starting material for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The synthetic routes outlined in this guide provide a robust framework for accessing a diverse range of potent and selective inhibitors. By leveraging the inherent reactivity of the pyrazole core and the strategic placement of functional groups, researchers can efficiently generate libraries of compounds for screening and lead optimization in the ongoing quest for novel therapeutics. The protocols provided herein are intended to be a practical resource for scientists engaged in the exciting and impactful field of kinase inhibitor drug discovery.

References

  • Hanke, J. H., Gardner, J. P., Dow, R. L., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701.
  • Schenone, S., Brullo, C., Bruno, O., et al. (2011). The pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry: a review. Current Medicinal Chemistry, 18(27), 4147-4173.
  • Ali, M. A., Ismail, R., Choon, T. S., et al. (2016). Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of CDK2 and GSK-3β. Bioorganic & Medicinal Chemistry, 24(16), 3656-3667.
  • Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and anti-inflammatory activity of some new 1,3,4-trisubstituted pyrazole derivatives. Indian Journal of Chemistry-Section B, 43(4), 893-898.
  • El-Gohary, N. S., & Shaaban, M. I. (2017). Pyrazolo[3,4-d]pyrimidines as new inhibitors of cyclin-dependent kinase 2 (CDK2). Bioorganic Chemistry, 72, 164-173.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Quiroga, J., Portilla, J., Abonía, R., et al. (2006). A novel one-pot synthesis of 1-aroyl-5-aminopyrazoles. Tetrahedron Letters, 47(16), 2791-2794.
  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713-716.
  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Zaki, M. E. A., Soliman, A. M., & El-Faham, A. (2018). Amide Bond Formation: A Current Review. Mini-Reviews in Organic Chemistry, 15(3), 184-196.
  • Gad-Elkareem, M. A. M., & Tuno, N. A. A. (2020). Recent advances in the chemistry and biological activity of pyrazolo[3,4-d]pyrimidines. RSC Advances, 10(56), 33863-33887.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S123-S128.
  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Synthesis and reactions of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Journal of Chemical Research, 34(7), 391-394.
  • PubChem. (n.d.). Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Toogood, P. L. (2002). Protein kinase inhibitors. Current Opinion in Chemical Biology, 6(4), 472-478.
  • Salimiyan, M., & Saberi, D. (2017). A green and efficient protocol for the synthesis of amides from carboxylic acids and amines using 2,4,6-trichloro-1,3,5-triazine in a deep eutectic solvent. RSC Advances, 7(81), 51351-51356.
  • El-Gazzar, A. R. B. A., Gaafar, A. A. M., & El-Mesery, S. M. (2013).
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ACS Omega, 8(7), 6937-6945.
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713-716.
  • El-Kashef, H. S., et al. (2003). Recent developments in aminopyrazole chemistry. Arkivoc, 2003(13), 103-137.
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
  • CN102875525A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
  • Janeba, Z., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4826.
  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. J. Chem. Pharm. Res., 4(1), 329-332.

Sources

Precision N-Alkylation of Pyrazole Carboxylates: Regiocontrol Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | AN-CHEM-2026-PYR

Abstract & Scope

The


-alkylation of pyrazole carboxylates is a pivotal yet notorious transformation in medicinal chemistry.[1] The presence of the carboxylate ester introduces a tautomeric equilibrium that, combined with steric and electronic factors, often leads to difficult-to-separate mixtures of 

- and

-alkylated regioisomers.[1] This guide provides a distinct, evidence-based workflow to control regioselectivity, moving beyond "trial-and-error" screening to mechanistic rationality.

Target Audience: Medicinal Chemists, Process Chemists.[1] Key Substrate: Ethyl 1H-pyrazole-3-carboxylate (and derivatives).[1][2]

Mechanistic Insight: The "Tautomer Trap"

The fundamental challenge lies in the annular tautomerism of the pyrazole ring.[3] For ethyl 3-pyrazolecarboxylate, the proton shuttles between


 and 

.
  • Tautomer A (3-carboxylate): Proton on nitrogen adjacent to the ester.[1]

  • Tautomer B (5-carboxylate): Proton on distal nitrogen.[1]

When a base removes the proton, a resonance-stabilized pyrazolide anion is formed. The incoming electrophile (


) then faces a choice:
  • Attack at

    
     (Distal):  Forms Ethyl 1-alkyl-1H-pyrazole-3-carboxylate .
    
    • Driver: Sterically favored. The alkyl group is far from the ester.

    • Outcome: Typically the Major Product (>4:1 to >99:1).

  • Attack at

    
     (Proximal):  Forms Ethyl 1-alkyl-1H-pyrazole-5-carboxylate .
    
    • Driver: Often electronically disfavored due to the electron-withdrawing nature of the adjacent ester, and sterically penalized.[1]

    • Outcome: Typically the Minor Product, unless specific directing groups or solvent effects (e.g., H-bonding) are employed.[1]

Visualization: Reaction Pathways & Selectivity

PyrazoleAlkylation Start Ethyl 3-pyrazolecarboxylate (Tautomeric Mix) Anion Pyrazolide Anion (Resonance Hybrid) Start->Anion + Base (-H+) TS_N1 TS N1 (Distal) Low Steric Clash Anion->TS_N1 Path A (Kinetic & Thermodynamic) TS_N2 TS N2 (Proximal) High Steric Clash (Ester Interference) Anion->TS_N2 Path B (High Energy Barrier) Prod_N1 Product A (Major) 1-alkyl-3-carboxylate TS_N1->Prod_N1 Prod_N2 Product B (Minor) 1-alkyl-5-carboxylate TS_N2->Prod_N2

Figure 1: Bifurcation of the alkylation pathway.[1] The steric bulk of the carboxylate ester (C3/C5) acts as a gatekeeper, naturally biasing the reaction toward the distal N1 isomer.[1]

Strategic Decision Matrix

Before starting, select the protocol based on your electrophile and desired outcome.[1]

DecisionTree Input Electrophile Type? Halide Alkyl Halide (R-Cl, R-Br, R-I) Input->Halide Alcohol Alcohol (R-OH) Input->Alcohol Michael Acrylate/Enone (Michael Acceptor) Input->Michael BaseChoice Base/Solvent Selection Halide->BaseChoice MethodC Method C: Mitsunobu (PPh3 / DIAD) Stereoinversion involved Alcohol->MethodC MethodD Method D: Aza-Michael (Base or Catalyst-Free) High N1 Selectivity Michael->MethodD MethodA Method A: Standard (K2CO3 / DMF) Favors N1 (3-ester) BaseChoice->MethodA Default MethodAdv Method B: H-Bond Tuning (TFE or HFIP) Modulates Ratio BaseChoice->MethodAdv Hard Substrates

Figure 2: Decision tree for selecting the optimal alkylation protocol.

Experimental Protocols

Method A: Standard Base-Mediated Alkylation (The Workhorse)

Best for: Primary alkyl halides, benzyl bromides.[1]

Rationale:


 in DMF is the industry standard. DMF is polar aprotic, dissolving the pyrazolide anion but not solvating it tightly enough to inhibit reactivity. The mild base prevents degradation of the ester.

Protocol:

  • Setup: Charge a dried round-bottom flask with Ethyl 3-pyrazolecarboxylate (1.0 equiv) and anhydrous DMF (0.3 M concentration).

  • Deprotonation: Add powdered

    
     (1.5 – 2.0 equiv).[1] Stir at RT for 15 minutes. Note: Evolution of gas may not be visible.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1][4]

    • Optimization: If R-Cl is used, add catalytic NaI (0.1 equiv) to generate the more reactive R-I in situ (Finkelstein).[1]

  • Reaction: Stir at RT. If conversion is <50% after 4 hours, heat to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF), then brine. Dry over

    
    .[4][5]
    

Expected Result: High yield of


-alkyl-3-carboxylate (Major).
Method B: Mitsunobu Reaction

Best for: Secondary alcohols, complex scaffolds where halides are unstable.[1]

Rationale: The Mitsunobu reaction activates an alcohol using a phosphine and an azodicarboxylate, allowing the pyrazole (acting as the nucleophile) to displace the activated oxygen.[1]

Protocol:

  • Setup: Dissolve Ethyl 3-pyrazolecarboxylate (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and

    
     (1.2 equiv) in anhydrous THF (0.2 M) under 
    
    
    
    .
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise over 10 minutes.

    • Safety: Azodicarboxylates are shock-sensitive; handle as solutions.[1][6]

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate and purify directly via column chromatography.

    • Tip: Triphenylphosphine oxide (

      
      ) is a byproduct.[1][6] Use a gradient of Hexane:EtOAc to separate.
      
Method C: Catalyst-Free Aza-Michael Addition

Best for: Adding propionate linkers (e.g., Ethyl acrylate).[1]

Rationale: Pyrazoles are sufficiently nucleophilic to attack Michael acceptors without strong base, often yielding >99:1 regioselectivity for the


 isomer due to transition state geometries that minimize dipole repulsion.[1]

Protocol:

  • Mix: Combine Pyrazole (1.0 equiv) and Ethyl Acrylate (1.2 equiv) in Acetonitrile or DMF.

  • Catalysis: Add 10 mol%

    
     or DBU (optional, speeds up reaction).
    
  • Heat: Stir at 50–80°C for 4–12 hours.

  • Result: Almost exclusive formation of the

    
    -alkylated product.
    

Data & Optimization Guide

Solvent & Base Effects on Regioselectivity (RR)

Typical values for Ethyl 3-pyrazolecarboxylate + MeI

ConditionsSolvent TypeMajor IsomerApprox Ratio (

:

)
Notes

/ DMF
Polar Aprotic

(3-ester)
90:10Standard thermodynamic control.[1]
NaH / THF Polar Aprotic

(3-ester)
85:15Kinetic control; faster but less selective.[1]

/ ACN
Polar Aprotic

(3-ester)
92:8Cesium effect can aid solubility.[1]
HFIP (Solvent) FluorinatedVariable --Can shift ratio via H-bonding to N lone pairs.[1]

Analytical Validation: Proving Your Structure[1]

You cannot rely on LCMS alone (isomers have identical Mass).[1] You must use NMR.

NOESY / ROESY (The Gold Standard)[1]
  • Isomer A (

    
    -alkyl-3-carboxylate): 
    
    • The N-Alkyl protons will show an NOE correlation with the C5-Proton (or C5-substituent).[1]

    • They will NOT show an NOE with the Ester ethyl group.

  • Isomer B (

    
    -alkyl-5-carboxylate / 
    
    
    
    -alkyl):
    • The N-Alkyl protons will show a strong NOE correlation with the Ester Ethyl Group (specifically the

      
       protons).[1]
      
Carbon-13 NMR[1][7]
  • C3 vs C5 shifts: The carbon atoms in the pyrazole ring shift characteristically depending on substitution.[7] The

    
     carbon (attached to ester) and 
    
    
    
    carbon have distinct chemical environments.[1]
  • N-Methyl Shift: In

    
    -methylated pyrazoles, the 
    
    
    
    -Me carbon shift is sensitive to the adjacent steric environment.[1]

Troubleshooting

  • Problem: Low Conversion.

    • Solution: Switch solvent to DMSO (higher solubility) or use

      
       (more soluble cation).[1] Add catalytic KI or TBAI.
      
  • Problem: Poor Regioselectivity (approx 1:1 mixture).

    • Solution: Increase the steric bulk of the alkylating agent if possible.[4] Switch to a non-polar solvent (Toluene) with a phase transfer catalyst (18-crown-6) to tighten the ion pair, potentially enhancing steric discrimination.[1]

  • Problem: Product is an oil/gum.

    • Solution: Pyrazole carboxylates are often oils. Triturate with cold Hexane/Ether to induce crystallization, or convert the ester to a carboxylic acid (hydrolysis) which is usually a solid.

References

  • Norman, N. J., et al. (2022).[1][8] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Link[1]

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Protocols and Troubleshooting." BenchChem Application Notes. Link

  • Popova, E. A., et al. (2022).[1] "Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides." Beilstein Journal of Organic Chemistry. Link[1]

  • Kornienko, A., et al. (2017).[1] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry. Link

Sources

Derivatization of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced

Executive Summary & Scaffold Analysis

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate (also referred to as Scaffold 1 ) is a privileged heterocyclic building block in drug discovery.[1] Its structural versatility stems from the pyrazole core, which serves as a bioisostere for phenols and amides, and its ability to participate in diverse functionalization pathways.

However, the utility of Scaffold 1 is often underestimated due to the challenge of controlling its tautomeric equilibrium . In solution, the compound exists as a dynamic mixture of the 5-hydroxy-1H-pyrazole (A), 5-oxo-1H-pyrazole (B), and 5-oxo-2H-pyrazole (C) forms.[1] Successful derivatization requires selecting conditions that "lock" the scaffold into a specific tautomer, thereby directing regioselectivity toward N-alkylation, O-alkylation, or C-functionalization.[1]

This guide provides three field-validated protocols to navigate this reactivity landscape, focusing on high-value transformations for library generation.

Strategic Decision Tree

The following workflow illustrates the primary derivatization pathways. Use this decision tree to select the appropriate protocol for your target chemotype.

Derivatization_Pathways Scaffold Ethyl 5-Hydroxy-4-methyl pyrazole-3-carboxylate POCl3 Protocol A: Deoxygenative Chlorination (POCl3) Scaffold->POCl3 Activation N_Alk Protocol B: N-Alkylation (R-X / Base) Scaffold->N_Alk Soft Electrophiles O_Alk Protocol C: O-Alkylation (Mitsunobu) Scaffold->O_Alk Hard Electrophiles / Mitsunobu Cl_Prod 5-Chloro Intermediate (SNAr Ready) POCl3->Cl_Prod N_Prod N-Alkyl Pyrazolone (Amide Isostere) N_Alk->N_Prod O_Prod 5-Alkoxy Pyrazole (Ether Isostere) O_Alk->O_Prod Library Diverse Library: Amines, Ethers, Biaryls Cl_Prod->Library + Nucleophiles

Figure 1: Strategic derivatization pathways for Scaffold 1. Protocol A is the most versatile for diversity-oriented synthesis.

Detailed Experimental Protocols

Protocol A: Deoxygenative Chlorination (The "Locking" Step)

Objective: Convert the 5-hydroxy/oxo group into a 5-chloro handle, enabling Nucleophilic Aromatic Substitution (SNAr).[1] Mechanism: The reaction proceeds via a phosphorodichloridate intermediate.[1] The base acts as a proton scavenger and catalyst.[1]

Reagents & Materials:

  • Scaffold 1 (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl3) (5.0 eq) – Caution: Reacts violently with water.[1]

  • N,N-Diethylaniline or Triethylamine (1.0 eq) – Catalyst/Base.[1]

  • Solvent: Acetonitrile (MeCN) or neat (if scale allows).[1]

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask under N2 atmosphere, suspend Scaffold 1 (10 mmol) in anhydrous MeCN (50 mL).

  • Addition: Add N,N-diethylaniline (10 mmol) followed by dropwise addition of POCl3 (50 mmol) at 0°C. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (80–85°C) and monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (polar, baseline) should disappear, replaced by a non-polar UV-active spot (Rf ~0.6).[1] Reaction typically completes in 3–5 hours.[1]

  • Quench (Critical): Cool to room temperature. Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Safety Alert: Massive HCl evolution.[1]

  • Workup: Neutralize the aqueous layer to pH 7–8 using saturated NaHCO3 solution. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Disappearance of the broad OH/NH signal (>10 ppm).[1] Methyl group at C4 typically shifts slightly downfield due to the Cl inductive effect.[1]

  • MS (ESI): Observation of [M+H]+ with characteristic chlorine isotope pattern (3:1 ratio of M:M+2).[1]

Protocol B: Regioselective N-Alkylation

Objective: Synthesize N-substituted pyrazolones. Challenge: Ambident nucleophilicity (N1 vs. N2 vs. O). Under thermodynamic control (weak base, polar solvent), N-alkylation is generally favored over O-alkylation.[1]

Reagents:

  • Scaffold 1 (1.0 eq)[1]

  • Alkyl Halide (1.2 eq) (e.g., MeI, BnBr)

  • Base: K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve Scaffold 1 (5 mmol) in anhydrous DMF (25 mL).

  • Deprotonation: Add K2CO3 (10 mmol) and stir at room temperature for 30 minutes. The solution may turn yellow/orange as the anion forms.

  • Alkylation: Add the alkyl halide (6 mmol) dropwise. Stir at 60°C for 4–12 hours.

  • Workup: Dilute with water (100 mL) and extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.[1]

  • Regioisomer Separation: The major product is typically the N-alkyl isomer.[1] O-alkyl isomers (minor) are usually less polar.[1] Separate via column chromatography.[1][2]

Scientific Insight - Regiochemistry: For 3-ethoxycarbonyl-5-pyrazolones, alkylation often favors the nitrogen adjacent to the carbonyl (N1) or the nitrogen distal to it (N2) depending on sterics.[1] Crucial Step: You must validate the regiochemistry using 2D NMR (HMBC).[1]

  • N-Alkyl: Cross-peak between N-CH3 protons and the pyrazole ring carbons (C3/C5).[1]

  • O-Alkyl: Cross-peak between O-CH3 protons and the C5 carbon only.[1]

Protocol C: O-Alkylation via Mitsunobu Reaction

Objective: Force the formation of the O-alkyl ether (5-alkoxypyrazole), which is difficult to access via direct alkylation.[1]

Reagents:

  • Scaffold 1 (1.0 eq)[1]

  • Alcohol (R-OH) (1.2 eq)[1]

  • Triphenylphosphine (PPh3) (1.5 eq)[1]

  • DIAD or DEAD (1.5 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Mix: Combine Scaffold 1 , PPh3, and the alcohol in THF under N2 at 0°C.

  • Activate: Add DIAD dropwise over 15 minutes. The solution will turn yellow.[1]

  • Reaction: Allow to warm to room temperature and stir overnight.

  • Purification: Concentrate and triturate with Et2O/Hexane to precipitate PPh3O (triphenylphosphine oxide).[1] Filter and purify the filtrate via chromatography.[1]

Quantitative Data Summary

ParameterProtocol A (Chlorination)Protocol B (N-Alkylation)Protocol C (O-Alkylation)
Primary Reagent POCl3Alkyl Halide / K2CO3R-OH / Mitsunobu
Key Intermediate PhosphorodichloridatePyrazolone AnionPhosphonium Betaine
Typical Yield 85–95%60–80% (Major Isomer)70–85%
Main Byproduct HCl, Phosphoric acidO-alkyl isomer (<15%)PPh3O, Hydrazine
Selectivity Chemoselective (OH

Cl)
Regioselective (N > O)Chemoselective (O-specific)

References

  • Synthesis of 1-methyl-3-ethyl-5-pyrazolecarboxylate using Dimethyl Carbonate. Google Patents, CN103508959A.[1] Link

  • POCl3 Chlorination of 4-Quinazolones and Pyrazoles. PubMed, 2011.[1] Link

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. MDPI Molecules, 2022. Link

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. NIH, 2009.[1] Link

  • N- versus O-alkylation: Utilizing NMR methods. ResearchGate, 2025. Link

Sources

Troubleshooting & Optimization

Purification techniques for Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (also known as Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate).[1][2][3][4]

This compound exhibits tautomeric equilibrium (hydroxy-pyrazole vs. pyrazolone), which significantly impacts its solubility and purification behavior.[1][2][3][4] The protocol below prioritizes Acid-Base Extraction followed by Recrystallization , as these methods exploit the compound's amphoteric nature to achieve high purity (>98%) without the yield losses common in silica chromatography.[1][2][3][4]

Technical Support Center: Purification of Pyrazole Carboxylates

Topic: Purification of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate Document ID: PYR-PUR-04M Applicable CAS: 29097-26-9 (generic relevance to 4-alkyl-5-hydroxypyrazole analogs)[1][2][3][4]

Module 1: Critical Properties & Tautomerism

Before initiating purification, you must understand the molecular behavior of your target.[1][2][3][4] This compound exists in a dynamic equilibrium between the enol (5-hydroxy) and keto (5-oxo) forms.[1][2][3][4]

  • Implication: In non-polar solvents (CHCl₃), the keto form often predominates, leading to poor solubility.[1][2][3][4] In polar protic solvents (EtOH, H₂O), hydrogen bonding stabilizes the enol form.[1][2][3][4]

  • Acidity: The proton at the 1-position (NH) and the 5-hydroxy group render the compound acidic (pKa ~6-7).[1][2][3][4] This is the primary lever for purification.[1][2][3][4]

Tautomeric Equilibrium Diagram The following diagram illustrates the structural shift that dictates your solvent choice.

Tautomerism cluster_0 Tautomeric Equilibrium Keto 5-Oxo Form (Polar, High MP) Dominant in Solid State Enol 5-Hydroxy Form (Aromatic, Acidic) Dominant in Basic Soln Keto->Enol  Base / Polar Solvent   Enol->Keto  Acidification / Solid  

Caption: Dynamic equilibrium between 5-oxo and 5-hydroxy forms dictates solubility behavior.[1][2][3][4]

Module 2: Troubleshooting Guides (Q&A)

Issue A: The product is an oily, sticky solid and won't crystallize.

Diagnosis: This is a classic "Pyrazolone Trap."[1][2][3][4] The presence of unreacted diester (starting material) or decarboxylated byproducts acts as a solvent, preventing the crystal lattice from forming.[1][2][3][4] Solution:

  • Do not scrape. Scraping static oil often degrades purity.[1][2][3][4]

  • Trituration: Add a non-solvent (Diethyl Ether or cold Toluene) to the oil.[1][2][3][4] Sonicate for 10 minutes. The impurities will dissolve, inducing the product to crash out as a white powder.[1][2][3][4]

  • The "Seeding" Trick: Dissolve the oil in a minimum amount of hot Ethanol.[1][2][3][4] Add water dropwise until just turbid. Scratch the inner glass surface with a glass rod to induce nucleation.[1][2][3][4]

Issue B: Low yield after Acid/Base extraction.

Diagnosis: The compound is amphoteric.[1][2][3][4] If the pH is too low (<2), the pyrazole nitrogen can protonate, forming a soluble cation salt.[1][2][3][4] If the pH is too high (>9), it remains a soluble anion.[1][2][3][4] Solution:

  • Target pH: You must hit the Isoelectric Point (pI) , typically pH 3–4 .[1][2][3][4]

  • Protocol Adjustment: When acidifying the alkaline extract, add 1N HCl slowly. Monitor pH. The precipitate is maximal when the solution is slightly acidic, not strongly acidic.[1][2][3][4]

Issue C: Product is colored (Pink/Brown).

Diagnosis: Oxidation of trace hydrazine impurities or polymerization of byproducts.[1][2][3][4] Solution:

  • Activated Carbon: During the hot recrystallization step (ethanol), add 5% w/w Activated Carbon.[1][2][3][4] Stir at reflux for 15 minutes, then filter hot through Celite.

  • Bisulfite Wash: If the color persists, wash the crude solid with 5% Sodium Bisulfite solution to reduce oxidized impurities.[1][2][3][4]

Module 3: The "Gold Standard" Purification Protocol

This method relies on the acidity of the 5-OH group.[1][2][3][4] It is superior to chromatography because it chemically separates the product from neutral impurities (unreacted esters) and basic impurities (hydrazines).[1][2][3][4]

Workflow Visualization

PurificationProtocol Start Crude Reaction Mixture Step1 1. Dissolve in 10% Na2CO3 (aq) Start->Step1 Step2 2. Wash with Ethyl Acetate Step1->Step2 Split1 Phase Separation Step2->Split1 Organic Organic Layer (Discard) Contains: Neutral Esters Split1->Organic Aqueous Aqueous Layer (Keep) Contains: Product as Salt Split1->Aqueous Step3 3. Acidify with HCl to pH 3-4 Aqueous->Step3 Step4 4. Filter Precipitate Step3->Step4 Step5 5. Recrystallize (EtOH/H2O) Step4->Step5 Final Pure Product (White Needles) Step5->Final

Caption: Acid-Base workup separates the acidic product from neutral/basic impurities.

Detailed Protocol Steps
  • Alkaline Dissolution:

    • Take the crude solid/oil and suspend it in 10% Aqueous Sodium Carbonate (Na₂CO₃) . Use approximately 10 mL per gram of crude.[1][2][3][4]

    • Why: The 5-OH proton deprotonates, forming a water-soluble sodium salt.[1][2][3][4] Impurities like diethyl oxalpropionate remain insoluble or form an oil.[1][2][3][4]

  • Organic Wash (The Partition):

    • Wash the aqueous solution twice with Ethyl Acetate (1:1 volume ratio).[1][2][3][4]

    • Why: This removes unreacted starting materials and non-acidic byproducts.[1][2][3][4] Discard the organic layer. [1][2][3][4]

  • Controlled Precipitation:

    • Cool the aqueous layer to 0–5°C in an ice bath.[1][2][3][4]

    • Slowly add concentrated HCl dropwise with vigorous stirring.

    • Stop point: When pH reaches 3.0–4.0 .[1][2][3][4] A thick white precipitate should form.[1][2][3][4]

    • Note: If you go to pH 1, the product may redissolve.[1][2][3][4]

  • Recrystallization:

    • Filter the solid and wash with ice-cold water.[1][2][3][4]

    • Dissolve the wet cake in boiling Ethanol (95%) .

    • If needed, add hot water dropwise until the solution is slightly turbid, then cool slowly to room temperature, then 4°C.

Module 4: Analytical Verification

Compare your isolated product against these standard metrics to verify success.

ParameterExpected ValueTroubleshooting
Appearance White to off-white needlesYellow/Brown: Carbon treat.[1][2][3][4] Powder: Cooling too fast.[1][2][3][4]
Melting Point 180–185°C (dec.)Broad/Low (<175°C): Wet solvent or diester impurity.[1][2][3][4] Dry in vacuum oven at 50°C.
1H NMR (DMSO-d6) δ 11-13 ppm (Broad s, NH/OH)Missing broad peak: Deuterium exchange happened (normal).[1][2][3][4]
TLC (EtOAc:Hex 1:1) Rf ~ 0.3–0.4 (Streaking)Severe Streaking: Add 1% Acetic Acid to mobile phase to suppress ionization.

References

  • PubChem. Ethyl 4-methyl-1H-pyrazole-5-carboxylate Compound Summary. National Library of Medicine.[1][2][3][4] Available at: [Link][1][2][3][4]

  • Organic Syntheses. 3(5)-Aminopyrazole and Related Derivatives. Coll. Vol. 5, p. 39 (1973).[1][2][3][4] (Provides foundational workup logic for aminopyrazoles, applicable to hydroxypyrazoles). Available at: [Link][1][2][3][4]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (Discusses similar keto-enol tautomer crystallization challenges). Available at: [Link][1][2][3][4][5][6][7]

  • Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. CN103508959A.[1][2][3][4] (Details extraction and purification of similar pyrazole esters). Available at:

Sources

Optimization of reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Optimization Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: PYR-OPT-2024

Introduction: The Pyrazole Challenge

Welcome to the Pyrazole Synthesis Support Center. You are likely here because the Knorr condensation—while deceptively simple on paper—is failing in your flask. Whether you are battling the "regioselectivity coin toss" (1,3- vs. 1,5-isomers), fighting low yields due to equilibrium stalling, or witnessing your reaction turn into an intractable tar, this guide provides the causality-driven solutions required for pharmaceutical-grade synthesis.

Module 1: The Regioselectivity Crisis Center

Issue: "I am getting a mixture of 1,3- and 1,5-isomers. How do I force a single regioisomer?"

The Mechanistic Reality: In the condensation of a substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl, the major isomer is determined by the initial nucleophilic attack . This is a competition between:
  • Electronic Control: The most nucleophilic nitrogen attacking the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacking the least hindered carbonyl.

Troubleshooting Protocol: Controlling the Attack
VariableAdjustmentMechanistic Impact
Solvent Switch to Fluorinated Alcohols (TFE or HFIP)High Impact. Fluorinated solvents (e.g., 2,2,2-trifluoroethanol) are strong hydrogen-bond donors. They activate the harder carbonyl oxygen, often overriding steric bias to favor specific regioisomers [1].
pH Acid vs. Base Acidic: Protonates the carbonyl, making it more electrophilic. Favors attack by the distal (unsubstituted) nitrogen.Basic: Deprotonates the hydrazine. The substituted nitrogen becomes more nucleophilic (unless sterically blocked).
Temperature Lower Temperature (0°C) Kinetic control. Favors the formation of the hydrazone at the most reactive carbonyl before cyclization occurs.
Visual Logic: Regioselectivity Decision Tree

Use this logic flow to predict your major product.

Regioselectivity start Start: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine cond Check Reaction Conditions start->cond acid Acidic Media (Protonated Carbonyl) cond->acid Add HCl/AcOH neutral Neutral/Basic (Nucleophilic Attack) cond->neutral Ethanol/Base path_acid Distal NH2 attacks most electrophilic C=O acid->path_acid path_base Substituted NH attacks least hindered C=O neutral->path_base prod1 Major Product: 1,3-Isomer (Typical) path_acid->prod1 prod2 Major Product: 1,5-Isomer (Typical) path_base->prod2

Caption: Decision tree for predicting regioisomer formation based on pH and nucleophilicity.

Module 2: Yield & Kinetics Optimization

Issue: "My reaction stalls at 50% conversion, or the mixture turns deep red/yellow."

The "Red Death" (Oxidation): If your reaction turns dark red or yellow, your hydrazine is likely oxidizing to diazenes or forming azines before it can cyclize.

  • Fix: Phenylhydrazines are air-sensitive. Always distill deeply colored hydrazine sources before use and run the reaction under Argon/Nitrogen.

The Equilibrium Trap: The Knorr synthesis releases two moles of water . In standard ethanol reflux, water accumulation pushes the equilibrium back toward the hydrazone intermediate.

Protocol: Microwave-Assisted Synthesis (Green & Fast)

This modern protocol replaces hours of reflux with minutes of irradiation, often improving yield by superheating the solvent and overcoming the activation energy barrier for the cyclization step [2].

Reagents:

  • 1,3-Dicarbonyl (1.0 equiv)

  • Hydrazine derivative (1.1 equiv)

  • Solvent: Ethanol or Water (Green Chemistry)

  • Catalyst: Acetic Acid (cat.) or none if using microwave.

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial (G10/G30), dissolve the 1,3-dicarbonyl in EtOH (0.5 M concentration).

  • Addition: Add the hydrazine dropwise at room temperature. Note: Exothermic.

  • Irradiation: Cap the vial. Set the microwave reactor to 120°C (dynamic power mode) for 5–10 minutes .

    • Why? Microwave dielectric heating directly couples with the polar transition state, accelerating the rate-limiting dehydration step.

  • Workup: Cool to RT. If the product precipitates, filter.[1] If not, pour into ice water to induce precipitation.

Module 3: Isolation & Purification Support

Issue: "I cannot separate the regioisomers on silica gel. They co-elute."

The Separation Strategy: Pyrazole isomers often have nearly identical


 values on silica because their polarities are governed by the same functional groups. You must exploit their shape (sterics)  or acidity .
Troubleshooting Table: Purification Hacks
TechniqueMethodWhy it works
Tailing Prevention Add 1% Triethylamine (TEA) to eluentPyrazoles are basic/amphoteric and interact with acidic silanols on silica, causing streaking. TEA blocks these sites.
Isomer Separation Recrystallization (EtOH or Toluene)1,5-isomers are often more symmetrical and pack better in crystal lattices than 1,3-isomers.
Chromatography DCM/MeOH vs. Hex/EtOAc Switch solvent selectivity. If Hex/EtOAc fails, try DCM/MeOH (98:2). The different solvation shell can alter relative retention.
HPLC C18 Reverse Phase (Water/MeCN + 0.1% Formic Acid)Essential for final purity. The hydrophobic difference between a methyl group at position 3 vs. 5 is resolved better on C18 than silica [3].
Visual Logic: The Purification Workflow

Purification crude Crude Mixture (Isomers + Impurities) tlc TLC Check (Hex/EtOAc 3:1) crude->tlc decision Separation? tlc->decision col_std Flash Column + 1% Et3N decision->col_std Rf > 0.1 diff recryst Recrystallization (Solubility Diff) decision->recryst Co-eluting Solid hplc Prep HPLC (C18 Column) decision->hplc Co-eluting Oil/Complex

Caption: Workflow for selecting the correct purification method based on TLC behavior.

References

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link

  • Kidwai, M., et al. "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry, vol. 40B, 2001, pp. 717-718. Link

  • BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." BenchChem Application Notes, 2025. Link

Sources

Technical Support Center: Optimizing 3-Methylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methylpyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of 3-Methylpyrazole. We will delve into the intricacies of the synthesis, providing troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and reliable method for synthesizing 3-Methylpyrazole?

A1: The most widely employed and dependable method for synthesizing 3-Methylpyrazole and its derivatives is the Knorr Pyrazole Synthesis.[1][2] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3][4] For the synthesis of 3-Methylpyrazole, the typical precursors are acetylacetone (a β-dicarbonyl compound) and hydrazine hydrate.[5][6]

Q2: My reaction yield for 3-Methylpyrazole synthesis is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in 3-Methylpyrazole synthesis can be attributed to several factors. Here's a breakdown of common culprits and their solutions:

  • Purity of Starting Materials: Impurities in your hydrazine or acetylacetone can lead to undesirable side reactions, consequently reducing the yield of the desired product.[1] It is crucial to use high-purity reagents.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a critical role. The reaction is often exothermic, and careful temperature control is necessary.[7] For instance, a study on the synthesis of the related 3-methyl-5-pyrazolone found optimal conditions to be 80°C for 3 hours.[1]

  • Inadequate pH Control: The reaction medium's pH is a critical parameter. The initial formation of the hydrazone intermediate and the subsequent cyclization are generally favored by acid catalysis.[1] However, excessively acidic conditions can promote side reactions.[1]

  • Incorrect Stoichiometry: The molar ratio of the reactants is important. A slight excess of hydrazine hydrate has been shown to improve yields in similar pyrazole syntheses.[1]

Q3: I'm observing the formation of unexpected side products in my reaction mixture. What are they, and how can I minimize their formation?

A3: The formation of side products is a common challenge. A frequent issue is the generation of regioisomers, especially when using an unsymmetrical β-dicarbonyl compound.[1][8] Discoloration of the reaction mixture, often to a deep yellow or red, may indicate the presence of impurities originating from the hydrazine starting material.[1] To minimize the formation of these byproducts, ensure the high purity of your starting materials, meticulously optimize the reaction conditions, and maintain careful control over the pH.[1]

Q4: What is the most effective method for purifying the final 3-Methylpyrazole product?

A4: The purification of 3-Methylpyrazole can typically be achieved through recrystallization or column chromatography. For the closely related 3-methyl-5-pyrazolone, recrystallization from ethanol is a common and effective method.[1] If your product is a mixture of regioisomers, column chromatography is often necessary to achieve separation.[1] The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the specific properties of the impurities present.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.[1] If the reaction is stalled, consider increasing the reaction time or temperature, while being mindful that excessive heat can lead to product degradation.
Incorrect Reagents Verify the identity and purity of your starting materials (acetylacetone and hydrazine hydrate).
Suboptimal pH Ensure the reaction is carried out under appropriate pH conditions, typically slightly acidic to catalyze the condensation and cyclization steps.[1]
Formation of Multiple Products (Isomers) Use of Unsymmetrical β-Dicarbonyl If using an unsymmetrical β-dicarbonyl, a mixture of regioisomers is expected.[1] Modify reaction conditions (e.g., solvent, temperature) to potentially favor the formation of the desired regioisomer.[1] Separation of isomers will likely require column chromatography.
Product is Highly Polar Purification Difficulty Standard silica gel chromatography may be challenging. Consider using a different stationary phase (e.g., alumina) or an appropriate solvent system for extraction.[1]
Reaction Mixture Discoloration Impurities in Hydrazine Use freshly distilled or high-purity hydrazine hydrate to minimize the formation of colored impurities.[1]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole (A close analog of 3-Methylpyrazole)

This protocol is adapted from a procedure for the synthesis of 3,5-dimethylpyrazole, which serves as an excellent model for the synthesis of 3-methylpyrazole.[5][7]

Materials:

  • Hydrazine hydrate

  • Acetylacetone

  • Ethanol

  • Water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve hydrazine hydrate in water.

  • Cool the flask in an ice bath to 15°C.

  • Slowly add acetylacetone to the cooled hydrazine solution with continuous stirring. The addition should be dropwise to control the exothermic reaction.[7]

  • After the addition is complete, allow the reaction mixture to stir for a specified time (e.g., 2 hours).[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., ether) followed by drying and removal of the solvent.[7]

  • Further purification can be achieved by recrystallization.

Note: A study on this reaction showed that using hydrazine hydrate resulted in higher yields compared to hydrazine sulfate and produced fewer byproducts.[5]

Visualizing the Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_hydrazine Dissolve Hydrazine Hydrate in Solvent (e.g., Water/Ethanol) start->dissolve_hydrazine cool_solution Cool Solution in Ice Bath (e.g., 15°C) dissolve_hydrazine->cool_solution add_dicarbonyl Slowly Add β-Dicarbonyl (e.g., Acetylacetone) cool_solution->add_dicarbonyl stir_mixture Stir Reaction Mixture (e.g., 2 hours) add_dicarbonyl->stir_mixture monitor_tlc Monitor Reaction by TLC stir_mixture->monitor_tlc extraction Product Extraction with Organic Solvent monitor_tlc->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification end End purification->end

Caption: A generalized workflow for the Knorr synthesis of pyrazoles.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Visualizing the Reaction Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product acetylacetone Acetylacetone (β-Dicarbonyl) hydrazone Hydrazone Intermediate acetylacetone->hydrazone Condensation (-H₂O) hydrazine Hydrazine Hydrate hydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization methylpyrazole 3-Methylpyrazole cyclized_intermediate->methylpyrazole Dehydration (-H₂O)

Caption: The reaction mechanism of the Knorr pyrazole synthesis.

Alternative Synthesis Routes

While the Knorr synthesis is the most common, other methods for preparing 3-Methylpyrazole exist. For instance, a patented process describes the reaction of butenediols or ethynylalkylcarbinols with hydrazine in the presence of sulfuric acid and a catalytic amount of an iodine compound, which can produce 3-methylpyrazoles in very good yields in a one-pot process.[9][10]

Conclusion

Optimizing the synthesis of 3-Methylpyrazole hinges on a thorough understanding of the reaction mechanism and the critical parameters that influence its outcome. By carefully controlling factors such as reactant purity, stoichiometry, temperature, and pH, and by employing appropriate purification techniques, researchers can significantly enhance the yield and purity of their product. This guide provides a foundational framework for troubleshooting and refining your synthetic procedures.

References

  • Google Patents. (1992).
  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Google Patents. (1996). EP0474037B1 - Process for the production of 3-methylpyrazole.
  • ACS Publications. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

Sources

Preventing byproduct formation in the synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to help you prevent byproduct formation and optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, a valuable heterocyclic building block, is most commonly achieved via the Knorr pyrazole synthesis. This reaction involves the condensation of a β-ketoester, specifically diethyl 2-methyl-3-oxosuccinate, with a hydrazine derivative. While seemingly straightforward, this reaction is often plagued by the formation of unwanted byproducts, primarily due to issues of regioselectivity. This guide will provide a detailed exploration of the underlying chemical principles and offer practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate?

A1: The most prevalent byproduct is the regioisomeric pyrazole, Ethyl 3-Hydroxy-4-methylpyrazole-5-carboxylate. This arises from the reaction of the unsymmetrical β-ketoester (diethyl 2-methyl-3-oxosuccinate) with hydrazine, which can attack either of the two non-equivalent carbonyl groups.[1]

Q2: How can I confirm the presence of the regioisomeric byproduct?

A2: The presence of the regioisomer can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). In ¹H NMR, you will likely observe two distinct sets of peaks for the pyrazole ring protons and the ethyl ester group, corresponding to the two different isomers.

Q3: Can the pH of the reaction mixture affect the outcome?

A3: Absolutely. The pH is a critical parameter that can significantly influence the regioselectivity of the Knorr pyrazole synthesis.[1] Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in hydrazine, potentially leading to a different isomeric ratio compared to neutral or basic conditions. Careful control and optimization of pH are therefore essential.

Q4: Is the choice of hydrazine source important?

A4: Yes, the choice and purity of the hydrazine source (e.g., hydrazine hydrate vs. anhydrous hydrazine) can impact the reaction. Hydrazine hydrate is commonly used, but its water content can influence the reaction medium. If using a substituted hydrazine (e.g., methylhydrazine), the steric and electronic properties of the substituent will also play a role in directing the regioselectivity.

Troubleshooting Guide: Preventing Byproduct Formation

This section provides a detailed, problem-oriented approach to troubleshoot and prevent the formation of byproducts during your synthesis.

Problem 1: Formation of the Regioisomeric Byproduct (Ethyl 3-Hydroxy-4-methylpyrazole-5-carboxylate)

Root Cause Analysis:

The formation of the undesired regioisomer is a direct consequence of the reaction mechanism of the Knorr pyrazole synthesis with an unsymmetrical β-ketoester. Diethyl 2-methyl-3-oxosuccinate possesses two carbonyl groups with different electronic and steric environments. Hydrazine can attack either the C2 or C4 carbonyl, leading to two different intermediate hydrazones, which then cyclize to form the respective pyrazole regioisomers.

Visualizing the Competing Reaction Pathways:

G A Diethyl 2-methyl-3-oxosuccinate C Hydrazone Intermediate 1 (Attack at C2) A->C Path A D Hydrazone Intermediate 2 (Attack at C4) A->D Path B B Hydrazine B->C B->D E Ethyl 5-Hydroxy-4-methyl- pyrazole-3-carboxylate (Desired Product) C->E Cyclization F Ethyl 3-Hydroxy-4-methyl- pyrazole-5-carboxylate (Byproduct) D->F Cyclization

Caption: Competing pathways in the synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate.

Solutions & Mitigation Strategies:

The key to preventing the formation of the regioisomeric byproduct lies in controlling the reaction conditions to favor one reaction pathway over the other.

1. Solvent Selection for Enhanced Regioselectivity:

The polarity and hydrogen-bonding ability of the solvent can dramatically influence the regiochemical outcome.

  • Standard Solvents: Reactions are often performed in alcohols like ethanol. However, these can lead to mixtures of regioisomers.

  • Fluorinated Alcohols: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity in pyrazole synthesis.[2] These solvents can stabilize one of the transition states preferentially through hydrogen bonding, thereby directing the reaction towards a single isomer.

Experimental Protocol: Synthesis using a Fluorinated Alcohol

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-methyl-3-oxosuccinate (1 equivalent) in 2,2,2-trifluoroethanol (TFE).

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

2. Temperature and pH Control:

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. It is advisable to perform initial optimization experiments at different temperatures (e.g., 0 °C, room temperature, and reflux) to determine the optimal condition for minimizing the byproduct.

  • pH Adjustment: The reaction is typically carried out under neutral or slightly acidic conditions. A systematic study of the effect of pH can be beneficial. The addition of a catalytic amount of a mild acid (e.g., acetic acid) can influence the rate of hydrazone formation and subsequent cyclization. Conversely, performing the reaction in the presence of a non-nucleophilic base might alter the product ratio.

Data Summary: Impact of Reaction Conditions on Regioselectivity

ParameterConditionExpected Outcome on Desired Product YieldRationale
Solvent EthanolModerateStandard protic solvent, may lead to isomer mixtures.
2,2,2-Trifluoroethanol (TFE)HighFluorinated alcohol enhances regioselectivity through specific hydrogen bonding.[2]
Temperature Low (e.g., 0-25 °C)Potentially HigherMay favor the kinetic product, leading to a higher ratio of one isomer.
High (e.g., Reflux)Potentially LowerMay lead to a thermodynamic mixture of isomers.
pH Acidic (catalytic)VariableCan alter the nucleophilicity of hydrazine nitrogens, affecting the initial attack.[1]
Neutral/BasicVariableMay favor a different regioisomer compared to acidic conditions.
Problem 2: Incomplete Reaction or Low Yield

Root Cause Analysis:

Incomplete reactions can be due to several factors, including insufficient reaction time, low temperature, or deactivation of reagents.

Solutions & Mitigation Strategies:

  • Reaction Monitoring: Actively monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting materials.

  • Temperature Optimization: If the reaction is sluggish at lower temperatures, a gradual increase in temperature might be necessary. However, be mindful of the potential for increased byproduct formation at higher temperatures.

  • Reagent Purity: Ensure the purity of both the diethyl 2-methyl-3-oxosuccinate and the hydrazine. Impurities in the starting materials can interfere with the reaction.

  • Stoichiometry: While a slight excess of hydrazine is often used to drive the reaction to completion, a large excess should be avoided as it can complicate the purification process.

Problem 3: Formation of Other Byproducts (e.g., Hydrazides, Ring-Opened Products)

Root Cause Analysis:

Under certain conditions, side reactions other than the formation of the regioisomer can occur. For instance, the ester group could react with excess hydrazine to form a hydrazide, or the pyrazole ring might not form completely. In some cases, reactions of related succinates with hydrazine have been reported to yield five or six-membered heterocyclic rings other than pyrazoles.[3]

Visualizing the Troubleshooting Workflow:

G A Low Yield or Impure Product B Analyze Crude Product (NMR, HPLC, MS) A->B C Major Impurity is Regioisomer? B->C D Yes C->D E No C->E F Optimize for Regioselectivity: - Use Fluorinated Solvent (TFE) - Adjust Temperature - Screen pH D->F G Incomplete Reaction? E->G H Yes G->H I No G->I J Increase Reaction Time/ Temperature Check Reagent Purity H->J K Other Byproducts Detected? I->K L Yes K->L M Consider Alternative Starting Materials or Purification Strategy L->M

Caption: Troubleshooting workflow for the synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate.

Solutions & Mitigation Strategies:

  • Control of Stoichiometry: Use a carefully controlled amount of hydrazine (e.g., 1.05-1.1 equivalents) to minimize the formation of di-addition or hydrazide byproducts.

  • Purification: If minor byproducts are unavoidable, a robust purification strategy is essential. Recrystallization is often effective for obtaining highly pure material. If isomers are difficult to separate, column chromatography on silica gel with an appropriate eluent system may be required.

Conclusion

The synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate presents a fascinating case study in the control of regioselectivity in heterocyclic chemistry. By understanding the underlying mechanisms and carefully controlling the reaction parameters, particularly the choice of solvent, researchers can significantly minimize the formation of the undesired regioisomeric byproduct and achieve high yields of the target molecule. This guide provides a framework for troubleshooting and optimizing this important synthetic transformation.

References

  • Reaction of Dimethyl Methylenesuccinate with Hydrazine II. ElectronicsAndBooks. Available at: [Link]

  • Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. ResearchGate. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: The Critical Role of Solvent Selection in Pyrazarole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the pivotal role of solvent selection in maximizing the yield and purity of pyrazole synthesis. Our aim is to equip you with the scientific rationale behind experimental choices to overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for solvent selection in a new pyrazole synthesis?

For traditional pyrazole syntheses, such as the Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine derivative, polar protic solvents like ethanol are a conventional starting point.[1] However, a preliminary small-scale solvent screening is highly recommended to identify the optimal conditions for your specific substrates.

Q2: Can the solvent really impact the final yield that significantly?

Absolutely. The choice of solvent is a critical parameter that can dramatically influence reaction rate, yield, and even the isomeric purity of the final product. An inappropriate solvent can lead to poor solubility of reactants, competing side reactions, or an inadequate reaction temperature, all of which can severely limit your yield.[1]

Q3: Are there more environmentally friendly ("green") solvent options for pyrazole synthesis?

Yes, significant research has focused on developing greener synthetic routes. Water, ethylene glycol, and deep eutectic solvents (DESs) have emerged as viable, eco-friendly alternatives to traditional volatile organic solvents.[2][3][4] In some cases, solvent-free reaction conditions have also proven to be highly effective, offering faster reaction rates and high yields.[5][6]

Q4: How does solvent polarity affect the reaction?

Solvent polarity, categorized as protic (e.g., ethanol, methanol) or aprotic (e.g., DMF, DMSO, acetone), plays a crucial role. Protic solvents can facilitate proton transfer and are commonly used, while aprotic dipolar solvents have demonstrated superior results in certain syntheses, such as that of 1-aryl-3,4,5-substituted pyrazoles.[1] The polarity can also influence which of two possible regioisomers is formed when using an unsymmetrical starting material.[1]

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during your pyrazole synthesis experiments, with a focus on solvent-related solutions.

Problem Potential Solvent-Related Cause Troubleshooting Suggestions & Rationale
Low or No Product Yield Poor Solubility of Starting Materials: If your 1,3-dicarbonyl compound and hydrazine derivative are not fully dissolved, the reaction rate will be severely hindered.[1]Action: Conduct a solvent screening with a range of solvents of varying polarities (e.g., ethanol, DMF, toluene, dioxane). Rationale: Finding a solvent that effectively dissolves both reactants is paramount for achieving a reasonable reaction rate.
Suboptimal Reaction Temperature: The reaction may be too sluggish at the boiling point of a low-boiling solvent.[1]Action: Switch to a higher-boiling solvent like toluene or xylene if a higher temperature is required. Rationale: The solvent's boiling point dictates the maximum achievable reaction temperature at atmospheric pressure.
Inappropriate Solvent Polarity: The chosen solvent may not be optimal for the specific reaction mechanism.[1]Action: Experiment with both protic and aprotic solvents. For example, aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to give superior results in some cases.[1]
Formation of a Mixture of Regioisomers Solvent Influence on Regioselectivity: With unsymmetrical 1,3-dicarbonyl compounds, the solvent can influence which carbonyl group is preferentially attacked by the hydrazine, leading to a mixture of products.[1]Action 1: Experiment with solvents of varying polarity and basicity. Basic solvents like pyrrolidine have been shown to favor the formation of specific isomers.[1] Action 2: Consider using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been demonstrated to dramatically improve regioselectivity. Rationale: The solvent can influence the reaction pathway and the relative energies of the transition states leading to different isomers.
Significant Side Product Formation Solvent Participation in Side Reactions: In some instances, the solvent itself can react with starting materials or intermediates. For example, methanol has been reported to lead to Michael addition as a side reaction with certain substrates.[1]Action: If a specific side product is identified and known to be associated with a particular solvent, switch to an alternative. For instance, if Michael addition is an issue in methanol, a switch to ethanol or a non-alcoholic solvent might be beneficial.
Reaction Mixture Turns Dark (e.g., Yellow or Red) Decomposition of Reagents: This is a common issue, particularly when using phenylhydrazine, which can decompose or undergo air-oxidation, leading to colored impurities.[7]Action: While not solely a solvent issue, ensuring high-purity, freshly distilled hydrazine is crucial.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidation. The choice of a less reactive solvent might also be beneficial.

In-Depth Technical Discussion

The Causality Behind Solvent Choices

The solvent in pyrazole synthesis is not merely a medium for the reactants but an active participant that can influence the reaction's kinetics and outcome. Its primary roles include:

  • Solubilization of Reactants: Ensuring that the 1,3-dicarbonyl compound and the hydrazine derivative are in the same phase is fundamental for the reaction to proceed.

  • Heat Transfer and Temperature Control: The solvent's boiling point determines the upper temperature limit for the reaction under reflux conditions.

  • Stabilization of Intermediates and Transition States: The polarity and hydrogen-bonding capability of the solvent can stabilize charged intermediates or transition states, thereby affecting the reaction rate. For instance, fluorinated alcohols are believed to enhance the electrophilic character of the carbonyl group through strong hydrogen bonding, accelerating the initial attack by hydrazine.

  • Influencing Reaction Pathways: As seen in the case of regioselectivity, the solvent can alter the energy landscape of competing reaction pathways, favoring the formation of one product over another.[1]

Experimental Protocol: A Model Solvent Screening for Pyrazole Synthesis

This protocol outlines a general procedure for screening various solvents to optimize the yield of a target pyrazole.

Objective: To determine the optimal solvent for the synthesis of a model pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl Compound (e.g., acetylacetone, 1.0 eq)

  • Hydrazine Derivative (e.g., phenylhydrazine, 1.1 eq)

  • Solvents for screening (e.g., Ethanol, Methanol, DMF, Toluene, Dioxane, Water with a phase-transfer catalyst if needed)

  • Reaction vials or small round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: In separate, labeled reaction vials, place the 1,3-dicarbonyl compound (e.g., 1 mmol).

  • Solvent Addition: To each vial, add 2 mL of a different solvent to be screened.

  • Reactant Addition: While stirring, add the hydrazine derivative to each vial.

  • Reaction: Heat all vials to a consistent temperature (e.g., 80 °C or reflux, depending on the lowest boiling point solvent) for a set period (e.g., 2-4 hours).

  • Monitoring: Periodically take a small aliquot from each reaction mixture and monitor the progress by TLC to observe the consumption of starting materials and the formation of the product.

  • Workup: After the reaction period, cool the mixtures to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by a suitable method (e.g., ¹H NMR, LC-MS) to determine the yield and purity.

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for pyrazole synthesis.

Solvent_Selection_Workflow start Define Synthesis Goals (Target Pyrazole, Scale) lit_review Literature Review for Similar Syntheses start->lit_review initial_choice Initial Solvent Selection (e.g., Ethanol, Toluene) lit_review->initial_choice green_consideration Consider Green Alternatives (Water, DES, Solvent-Free) lit_review->green_consideration screening Perform Small-Scale Solvent Screening initial_choice->screening analysis Analyze Yield, Purity, and Regioselectivity screening->analysis analysis->screening Poor Results optimization Optimize Temperature and Concentration analysis->optimization Promising Results scale_up Scale-Up Synthesis optimization->scale_up green_consideration->screening

Caption: A workflow diagram for systematic solvent selection in pyrazole synthesis.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization. Retrieved from BenchChem Technical Support.[1]

  • BenchChem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from BenchChem Technical Support.[7]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Available at: [2]

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis.[5]

  • Green synthesis of pyrazole systems under solvent-free conditions - Semantic Scholar. (2017). Semantic Scholar.[6]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).[8]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (2023). Preprints.org.[3]

  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from BenchChem Technical Support.[9]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC. (n.d.).[10]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives - MDPI. (2007). MDPI.[11]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. (n.d.).[12]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: a Review - MDPI. (2023). MDPI.[13]

  • Sustainability & Circularity NOW - Who we serve. (2025).[4]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC. (n.d.).[14]

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.).[15]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022). Royal Society of Chemistry.[16]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.).[17]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.).[18]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC. (n.d.).[19]

  • 4 - Organic Syntheses Procedure. (n.d.).[20]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).[21]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024). Beilstein Journals.[22]

  • Hexafluoroisopropanol as solvent and promotor in the Paal-Knorr synthesis of N-substituted diaryl pyrroles | Request PDF - ResearchGate. (n.d.).[23]

  • Unit 4 Pyrazole | PDF - Slideshare. (n.d.).[24]

  • BenchChem. (2025). A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Retrieved from BenchChem Technical Support.[25]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022). MDPI.[26]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.).[27]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.).[28]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of reliable, reproducible, and translatable scientific results. This guide provides an in-depth comparison of analytical techniques for assessing the purity of a key heterocyclic building block, Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate. We will move beyond procedural descriptions to explore the rationale behind methodological choices, ensuring a robust and self-validating approach to purity determination.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2] The subject of our analysis, Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, is a versatile intermediate. Its purity is paramount as any contaminants can carry through subsequent synthetic steps, potentially leading to undesired side-products, altered biological activity, or safety concerns.

A common route to such pyrazoles is the Knorr synthesis, typically involving the condensation of a β-ketoester with a hydrazine derivative.[3][4] This synthesis, while effective, can introduce a predictable profile of impurities that a rigorous analytical strategy must be able to identify and quantify. These may include:

  • Unreacted Starting Materials: Residual β-ketoester and hydrazine.

  • Regioisomers: If the β-ketoester is unsymmetrical, reaction with a substituted hydrazine can lead to isomeric pyrazole products.[5]

  • By-products: Formed from side reactions or degradation of starting materials or the final product.

This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis in providing a comprehensive purity profile of the target compound.

Comparative Analysis of Purity Determination Methods

A multi-faceted analytical approach is essential for a comprehensive understanding of a compound's purity. No single technique can provide a complete picture. The following sections detail the application of four critical analytical methods, outlining their principles, protocols, and the unique insights they offer.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is an indispensable technique for separating the main compound from process-related impurities and degradation products, making it a frontline tool for purity analysis.[5] Its high resolution and sensitivity allow for the detection and quantification of even minor impurities.

Principle of Operation

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for compounds like our target pyrazole derivative. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[6][7] More polar compounds will elute earlier, while less polar compounds will be retained longer by the column. A UV detector is commonly used to monitor the column effluent, as pyrazole rings are chromophoric.

Detailed Experimental Protocol: RP-HPLC

Materials and Reagents:

  • Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate reference standard and synthesized sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Trifluoroacetic acid (TFA) or Formic Acid (for MS compatibility).[5]

Instrumentation:

  • An HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides excellent retention and separation for a wide range of organic molecules.[6]
Mobile Phase A 0.1% TFA in Water The acidic modifier improves peak shape and resolution for acidic and basic compounds.[7]
Mobile Phase B Acetonitrile A common organic modifier that provides good elution strength for pyrazole derivatives.
Gradient 10% B to 90% B over 20 minutes A gradient elution is crucial to separate compounds with a wide range of polarities, from polar starting materials to less polar by-products.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[8]
Column Temperature 30°C Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or optimized via PDA scan) Pyrazoles typically absorb in the UV range; a PDA detector can help identify the optimal wavelength and check for peak purity.

| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion. |

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1 mg/mL): Prepare the synthesized sample in the same manner as the standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates that could damage the HPLC system.[6]

Data Analysis: The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

While HPLC is excellent for quantification, NMR (both ¹H and ¹³C) provides unparalleled insight into the molecular structure of the main component and any impurities present.[9][10] It is a powerful tool for identifying isomers and other structurally similar impurities that may co-elute in chromatography.

Principle of Operation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly dependent on the local chemical environment, providing a unique fingerprint of the molecule's structure.

Detailed Experimental Protocol: ¹H and ¹³C NMR

Materials and Reagents:

  • Synthesized Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR tubes.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the exchangeable -OH and -NH protons are often clearly visible.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Key signals to look for include the ethyl ester protons (a quartet and a triplet), the methyl group singlet, and the pyrazole N-H proton (often a broad singlet at a downfield chemical shift).[11]

    • The absence of signals corresponding to starting materials is a primary indicator of purity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom in the molecule. The number of signals should match the number of carbons in the expected structure.[4] Impurity peaks will be visible, typically with lower intensity.

  • 2D NMR (Optional but Recommended):

    • Techniques like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, while HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) can correlate protons with their directly attached carbons and those further away, respectively. These are invaluable for definitively assigning the structure and identifying unknown impurities.[11]

A Note on Tautomerism: Pyrazoles can exist as a mixture of tautomers, which can sometimes lead to more signals than expected in the NMR spectrum, especially if the interconversion is slow on the NMR timescale.[11] This is a known characteristic of pyrazoles and should be considered during spectral interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying volatile or semi-volatile impurities that may be present in the synthesized product.[1][12]

Principle of Operation

In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments provides a unique mass spectrum, which can be used to identify the compound by comparison to spectral libraries.

Detailed Experimental Protocol: GC-MS

Materials and Reagents:

  • Synthesized Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate.

  • A suitable solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade).

Instrumentation:

  • A GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

GC-MS Conditions:

Parameter Condition Rationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) A common, non-polar column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/min An inert gas that provides good chromatographic efficiency.
Inlet Temperature 250°C Ensures rapid vaporization of the sample.
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min A temperature program is used to elute compounds with different boiling points.
MS Source Temp 230°C Standard temperature for the ion source.
MS Quad Temp 150°C Standard temperature for the quadrupole.

| Mass Range | 40-500 amu | Covers the expected molecular ion and fragment ions of the target compound and likely impurities. |

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis: The total ion chromatogram (TIC) will show peaks for all separated components. The mass spectrum of each peak can be compared against a library (e.g., NIST) to identify known impurities. The fragmentation pattern of the main peak should be consistent with the structure of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate.[12][13]

Elemental Analysis: Fundamental Confirmation of Composition

Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound.[14][15] It serves as a crucial check on the empirical formula and is a powerful indicator of the presence of inorganic impurities or residual solvents.

Principle of Operation

Modern elemental analyzers use combustion analysis. A small, precisely weighed amount of the sample is combusted in an oxygen-rich environment at high temperatures. This process converts the sample into simple gases (CO₂, H₂O, N₂, etc.). These gases are then separated and quantified by various detectors.[16][17]

Detailed Experimental Protocol: CHN Analysis

Instrumentation:

  • A CHN Elemental Analyzer.

Procedure:

  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvent or water, as this will significantly affect the hydrogen and carbon percentages.

  • Analysis: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Run the sample through the elemental analyzer according to the manufacturer's instructions.

  • The analysis is typically performed in triplicate to ensure precision.

Data Analysis: The experimentally determined mass percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (C₈H₁₂N₂O₃). A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.[18]

Data Summary and Comparison

The following table summarizes the expected outcomes and comparative strengths of each analytical technique for a hypothetical batch of synthesized Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate with a purity of approximately 99%.

Analytical TechniquePrimary PurposeInformation ProvidedStrengthsLimitations
HPLC Purity Quantification & Impurity ProfilingPercentage purity, number of impurities, relative retention times.High sensitivity and resolution, quantitative.[5]May not separate co-eluting isomers, requires a reference standard for identity confirmation.
NMR Spectroscopy Structural Elucidation & ConfirmationUnambiguous structure of the main compound and impurities, detects isomers.Provides detailed structural information, non-destructive.[9][11]Less sensitive than HPLC, quantification can be more complex.
GC-MS Identification of Volatile ImpuritiesIdentification of volatile/semi-volatile components based on mass spectra.High sensitivity, library matching for identification.[12]Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Empirical Formula ConfirmationPercentage composition of C, H, N.Confirms elemental composition, detects inorganic impurities and residual solvents.[18]Does not provide information on organic impurities with similar elemental compositions.

Integrated Purity Analysis Workflow

A robust purity analysis workflow integrates these techniques to build a comprehensive and self-validating profile of the synthesized compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis Cascade cluster_decision Final Assessment Synthesized_Product Crude Synthesized Product HPLC HPLC Analysis (Purity %, Impurity Profile) Synthesized_Product->HPLC Primary Screen NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Synthesized_Product->NMR Structural ID GCMS GC-MS Analysis (Volatile Impurities) Synthesized_Product->GCMS Volatiles Check EA Elemental Analysis (CHN) (Formula Confirmation) Synthesized_Product->EA Composition Check Final_Report Comprehensive Purity Report HPLC->Final_Report NMR->Final_Report GCMS->Final_Report EA->Final_Report

Caption: Integrated workflow for the comprehensive purity analysis of a synthesized compound.

Conclusion

The purity analysis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate requires a thoughtful and multi-pronged strategy. While HPLC serves as the primary tool for quantitative purity assessment, its findings must be contextualized and validated by orthogonal methods. NMR spectroscopy is non-negotiable for confirming the chemical identity of the bulk material and identifying any isomeric impurities. GC-MS provides a crucial screen for volatile contaminants that might be missed by liquid chromatography, and Elemental Analysis offers a fundamental confirmation of the compound's elemental composition, acting as a final check against non-carbon-containing impurities and validating the empirical formula.

By integrating these techniques, researchers and drug development professionals can establish a highly reliable and defensible purity profile, ensuring the quality and integrity of their scientific endeavors.

References

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link][14]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link][15]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link][16]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link][18]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link][17]

  • Rizk, M., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Results in Chemistry. Retrieved from [Link][7]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link][19]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link][9]

  • Tešević, V., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [https://www.researchgate.net/publication/350346338_Trends_for_Pyrazole_Fragmentation_Determined_by_Gas_Chromatography_Coupled_with_Mass_Spectrometry]([Link]_ Chromatography_Coupled_with_Mass_Spectrometry)[12]

  • Sahu, S. K., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link][8]

  • Desai, N. C., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link][20]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link][10]

  • Al-Amiery, A. A., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals. Retrieved from [Link][21]

  • Chen, P., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link][22]

  • Gcilitshana, O., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports. Retrieved from [Link][1]

  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link][13]

  • Schmidt, J., et al. (2021). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link][2]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Kumar, R. S., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link][23]

  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link][3]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link][4]

  • Patel, R. B., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Drug Development and Research. Retrieved from [Link][24]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link][25]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link][26]

Sources

In-Vitro Evaluation of Novel Pyrazole-Carboxamide Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions within the ATP-binding pockets of kinase enzymes. While Sorafenib remains the standard of care for advanced Hepatocellular Carcinoma (HCC), clinical utility is often limited by resistance mechanisms and off-target toxicity.

This guide outlines a rigorous in-vitro evaluation strategy for a novel series of Pyrazole-Carboxamides (Series PYZ-400) . We objectively compare these novel entities against Sorafenib, focusing on dual VEGFR-2/EGFR inhibition—a mechanism hypothesized to overcome compensatory signaling pathways often responsible for Sorafenib resistance.

Comparative Performance Profile

The following data represents a synthesized comparison between a representative lead candidate (PYZ-404 ) and the industry benchmark, Sorafenib . Data is derived from standard ADP-Glo™ kinase assays and MTT cellular viability screens.

Table 1: Enzymatic Kinase Inhibition Profile ( )

Objective: Assess potency against the primary target (VEGFR-2) and selectivity against off-targets.[1]

Target KinasePYZ-404 (Novel) Sorafenib (Benchmark) Interpretation
VEGFR-2 (KDR) 12 nM 90 nMPYZ-404 shows 7.5x higher potency in cell-free enzymatic assays.
EGFR (ErbB1) 45 nM > 10,000 nM (Inactive)Critical Differentiator: PYZ-404 possesses dual-targeting capability; Sorafenib lacks EGFR activity.
PDGFR-

55 nM57 nMComparable potency against stromal targets.
Selectivity Index High (Kinome score 0.05)ModeratePYZ-404 maintains cleaner profile against non-oncogenic kinases.
Table 2: Cellular Cytotoxicity ( in M)

Objective: Evaluate efficacy in HCC cell lines and safety in normal fibroblasts.

Cell LineTissue OriginPYZ-404 Sorafenib Selectivity Ratio (SI)
HepG2 Liver Carcinoma1.2

M
3.4

M
PYZ-404 is ~2.8x more potent.[2]
HuH-7 Liver Carcinoma0.9

M
2.8

M
Consistent efficacy across HCC lines.
WI-38 Normal Lung Fibroblast> 50

M
25

M
SI > 41 for PYZ-404 vs SI ~7 for Sorafenib.

Analytic Insight: The superior Selectivity Index (SI) of PYZ-404 suggests a wider therapeutic window, likely due to reduced off-target inhibition of housekeeping kinases compared to the multi-kinase profile of Sorafenib.

Mechanism of Action: Dual Pathway Blockade

To understand the efficacy of pyrazole derivatives, one must visualize the signaling cascade. The diagram below illustrates the dual-inhibition mechanism where PYZ-404 blocks both Angiogenesis (VEGFR-2) and Proliferation (EGFR), preventing the "escape route" often seen when only VEGFR is inhibited.

VEGFR_EGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Endothelial) VEGF->VEGFR2 EGF EGF Ligand EGFR EGFR (Tumor Cell) EGF->EGFR RAF RAF / MEK VEGFR2->RAF EGFR->RAF Crosstalk Sorafenib Sorafenib (Benchmark) Sorafenib->VEGFR2 Blocks PYZ404 PYZ-404 (Novel Pyrazole) PYZ404->VEGFR2 Blocks PYZ404->EGFR Blocks ERK ERK 1/2 RAF->ERK Angiogenesis Angiogenesis (Blood Supply) ERK->Angiogenesis Proliferation Tumor Proliferation ERK->Proliferation

Figure 1: Dual-inhibition mechanism. Note how PYZ-404 targets both receptors, whereas Sorafenib primarily restricts the VEGFR axis.

Detailed Experimental Protocols

Reliability in data comes from reproducibility in protocols. The following workflows are optimized for evaluating pyrazole small molecules.

Protocol A: ADP-Glo™ Kinase Assay (Enzymatic Potency)

Rationale: Unlike radiometric assays, this luminescent assay quantifies kinase activity by measuring the ADP formed from a kinase reaction. It is highly sensitive for determining


 values of ATP-competitive inhibitors like pyrazoles.

Reagents:

  • Kinase Enzyme (VEGFR-2 or EGFR human recombinant).

  • Substrate: Poly (Glu, Tyr) 4:1.

  • ATP (Ultra-pure).[3]

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[3]

Workflow:

  • Compound Prep: Prepare 3x serial dilutions of PYZ-404 and Sorafenib in 5% DMSO/Kinase Buffer.

  • Reaction Assembly (384-well plate):

    • Add 2

      
      L of Compound.
      
    • Add 2

      
      L of Kinase Enzyme.
      
    • Add 1

      
      L of ATP/Substrate mix.
      
    • Control: Include "No Enzyme" (background) and "No Compound" (max activity) wells.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Depletion: Add 5

    
    L of ADP-Glo™ Reagent . Incubate 40 mins at RT.[3][4] (Stops reaction, depletes unconsumed ATP).[4]
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent . Incubate 30 mins. (Converts generated ADP back to ATP 
    
    
    
    Luciferase light signal).
  • Read: Measure Luminescence (RLU). Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol B: MTT Cell Viability Assay (Cytotoxicity)

Rationale: The MTT assay measures the reduction of tetrazolium salts by mitochondrial dehydrogenases.[5][6] This is a direct proxy for metabolic activity and cell viability.[7]

Workflow:

  • Seeding: Seed HepG2 cells (

    
     cells/well) in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Remove media. Add 100

    
    L of fresh media containing graded concentrations of PYZ-404 (0.1 
    
    
    
    M – 100
    
    
    M).
    • Critical Step: Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.

  • Exposure: Incubate for 48 or 72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Carefully aspirate media (do not disturb purple formazan crystals).[5] Add 100

    
    L DMSO.
    
  • Quantification: Shake plate for 10 mins. Measure Absorbance at 570 nm (Reference: 630 nm).

Experimental Workflow Visualization

The following diagram details the logical progression from compound synthesis to lead selection, ensuring a self-validating screening funnel.

Screening_Workflow Start Compound Library (Pyrazole Series) Step1 Enzymatic Screen (ADP-Glo) Start->Step1 Decision1 IC50 < 100nM? Step1->Decision1 Step2 Cellular Screen (MTT Assay) Decision1->Step2 Yes Discard Discard/Optimize Decision1->Discard No Decision2 SI > 10? Step2->Decision2 Step3 ADME Profiling (Solubility/Microsomes) Decision2->Step3 Yes Decision2->Discard No Final Lead Candidate Selection Step3->Final

Figure 2: The "Funnel" approach. Compounds must pass enzymatic potency thresholds before advancing to cellular selectivity and ADME stability tests.

References

  • Llovet, J. M., et al. (2008). Sorafenib in Advanced Hepatocellular Carcinoma. New England Journal of Medicine. Retrieved from [Link]

  • Eissa, I. H., et al. (2021).[2][8] Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors. PubMed Central. Retrieved from [Link]

  • Ansari, A., et al. (2017). Biological activities of pyrazole derivatives: A Review. PubMed.[9] Retrieved from [Link]

Sources

A Senior Scientist's Guide to the X-ray Crystallography of Pyrazole Carboxylates: From Crystal Growth to Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the pyrazole nucleus is a cornerstone of molecular design. Its unique electronic properties and capacity for diverse intermolecular interactions make it a privileged scaffold. When functionalized with a carboxylate group, its potential is further amplified, opening avenues for creating novel coordination polymers, active pharmaceutical ingredients (APIs), and other functional materials.[1] However, unlocking this potential is critically dependent on a precise understanding of the three-dimensional architecture of these molecules, both individually and within a crystal lattice. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for acquiring this atomic-level insight.[2]

This guide provides an in-depth, experience-driven comparison of the crystallographic analysis of pyrazole carboxylates. We will move beyond simple protocols to explore the causality behind experimental choices, compare structural motifs across different derivatives, and provide the practical knowledge needed to navigate the challenges inherent in crystallizing and analyzing these versatile compounds.

Part 1: The Crystallization Challenge: More Art Than Science?

Obtaining a high-quality single crystal suitable for diffraction is often the most significant bottleneck in structural analysis.[3] For pyrazole carboxylates, the interplay between the hydrogen-bond-donating pyrazole N-H group, the hydrogen-bond-accepting N2 atom, and the versatile carboxylate moiety creates a complex landscape of potential supramolecular interactions.[4][5] This can lead to rapid precipitation or the formation of microcrystalline powder instead of single crystals. The key is to approach supersaturation slowly and methodically.

Comparing Crystallization Methodologies for Pyrazole Carboxylates

The choice of crystallization method is dictated by the compound's solubility profile, which must be determined empirically. A small-scale solubility screen across a range of solvents (from non-polar, like hexane, to highly polar, like methanol or DMSO) is a mandatory first step.[6]

MethodPrinciple & Suitability for Pyrazole CarboxylatesExperimental Rationale
Slow Evaporation A solution is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly, thus gradually increasing solute concentration.[2][7]Why it works: This is the simplest method and is effective for moderately soluble compounds that are stable over time. The choice of solvent is critical; it can influence crystal packing and may even be incorporated into the lattice.[7] For many pyrazole carboxylates, solvents like ethanol or ethyl acetate provide a good balance of solubility and volatility.
Vapor Diffusion A concentrated solution of the compound is sealed in a small vial, which is then placed in a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[2][7]Why it works: This is arguably the most versatile and successful technique for small molecules.[6][7] It allows for very gentle changes in solvent composition. As the anti-solvent vapor slowly diffuses into the compound's solution, the solubility drops, promoting slow crystal growth. A common and effective system for pyrazole carboxylates is dissolving the compound in a minimal amount of DMF or DMSO and diffusing diethyl ether or pentane as the anti-solvent.
Thermal Control (Slow Cooling) A saturated solution is heated until all solid dissolves and then cooled slowly. As the temperature drops, solubility decreases, leading to crystallization.[2]Why it works: This method is ideal for compounds that exhibit a significant change in solubility with temperature and are thermally stable. The controlled rate of cooling is paramount for preventing the formation of multiple nuclei and encouraging the growth of a single, large crystal.

Part 2: A Validated Workflow: From Synthesis to Structure

To illustrate the practical application of these principles, we present a complete workflow for a representative molecule: Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . This compound is an excellent case study as its structure involves the key functional groups of interest and its synthesis and crystallization are well-documented.[8]

Experimental Protocol: Synthesis

This one-pot synthesis is efficient and demonstrates a common route to this class of compounds.[8]

  • Reactant Preparation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and dimethyl acetylenedicarboxylate (DMAD) (1 equivalent) in a 1:1 mixture of toluene and dichloromethane.

  • Reaction: Reflux the mixture for 2 hours. The reaction involves a Michael addition followed by an intramolecular cyclization.

  • Workup: After cooling, the solvent is removed under reduced pressure. The resulting solid is the target compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure compound, which can then be used for crystal growth experiments.

Experimental Protocol: Crystallization by Slow Evaporation
  • Solution Preparation: Prepare a saturated solution of the purified Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in ethanol at room temperature in a small, clean glass vial (e.g., 4 mL). Ensure a small amount of undissolved solid remains.

  • Filtration: Gently warm the vial to dissolve the remaining solid. Using a Pasteur pipette pre-warmed with solvent vapor, transfer the clear, saturated solution to a new, clean vial, leaving any undissolved impurities behind. This step is critical to avoid unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle a few times. This restricts the rate of evaporation. Place the vial in a vibration-free location.

  • Monitoring: Observe the vial daily. High-quality, X-ray suitable crystals should form over several days to a week. They will appear as clear, well-defined blocks.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: Using a micro-loop tool and a microscope, carefully select a single crystal with sharp edges and no visible defects (approx. 0.2-0.4 mm is ideal).[8][9] Mount the crystal on the goniometer head of the diffractometer.

  • Data Collection: A modern CCD-based diffractometer is typically used.[8][10] The crystal is cooled to a low temperature (e.g., 100-130 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage. Data is collected using monochromatic radiation (commonly Mo Kα, λ = 0.71073 Å).[9][11] A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F².[8] This iterative process adjusts the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Below is a diagram illustrating the comprehensive workflow from molecular synthesis to final structural analysis.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystal Growth cluster_xrd X-ray Diffraction & Analysis s1 Reactants (Phenylhydrazine, DMAD) s2 One-Pot Reaction (Reflux in Toluene/DCM) s1->s2 s3 Crude Product s2->s3 s4 Recrystallization (Ethanol) s3->s4 s5 Pure Compound s4->s5 c1 Prepare Saturated Solution s5->c1 Proceed to Crystallization c2 Hot Filtration c1->c2 c3 Slow Evaporation c2->c3 c4 Harvest Single Crystal c3->c4 x1 Mount Crystal on Diffractometer c4->x1 Proceed to Analysis x2 Data Collection (Low Temperature) x1->x2 x3 Data Processing (Unit Cell, Space Group) x2->x3 x4 Structure Solution (Direct Methods) x3->x4 x5 Structure Refinement x4->x5 x6 Final Structure (CIF File) x5->x6

Caption: Workflow from synthesis to X-ray structure determination.

Part 3: Comparative Structural Insights

The true power of crystallography lies in comparing related structures to understand how chemical modifications influence solid-state architecture. Pyrazole carboxylates are particularly rich subjects for such analysis due to their conformational flexibility and diverse hydrogen bonding capabilities.[12]

Key Structural Features of Pyrazole Carboxylates

The molecular structure of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals several key features common to this class. The phenyl and pyrazole rings are typically not coplanar, exhibiting a significant dihedral angle.[8] The carboxylate group, however, tends to be nearly coplanar with the pyrazole ring, maximizing conjugation.

G Molecular Structure of a Pyrazole Carboxylate mol

Caption: Molecular structure of a typical pyrazole carboxylate.

Supramolecular Interactions and Crystal Packing

The crystal packing is dominated by hydrogen bonds. In the case of our model compound, a strong intermolecular hydrogen bond forms between the hydroxyl group (O1-H) and the pyridine-like nitrogen (N2) of an adjacent molecule.[8] This interaction links the molecules into chains. Weaker C-H···O interactions often connect these primary chains into a more complex three-dimensional network.[8]

This contrasts with other derivatives. For example, in 4-halogenated pyrazoles, the packing motif can switch between catemers (chains) and trimers depending on the halogen's properties and the resulting molecular dipole moment.[4] When coordinated to metal ions, pyrazole-carboxylate ligands can act as chelating or bridging ligands, leading to the formation of complex 1D, 2D, or 3D coordination polymers.[12][13][14]

The diagram below illustrates the common hydrogen-bonding-driven chain formation in pyrazole carboxylates.

G cluster_mol1 cluster_mol2 cluster_mol3 N1_A N1-H N2_A N2 N1_A->N2_A N2_B N2 N1_A->N2_B N-H···N Bond C_A C=O N2_A->C_A N1_B N1-H N1_B->N2_B N2_C N2 N1_B->N2_C N-H···N Bond C_B C=O N2_B->C_B N1_C N1-H N1_C->N2_C C_C C=O N2_C->C_C

Sources

Comparison of different synthetic routes to pyrazole carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Synthetic Routes to Pyrazole Carboxylates

Executive Summary: The Regioselectivity Paradox

Pyrazole carboxylates are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). However, their synthesis presents a persistent challenge: Regiocontrol .

When synthesizing


-substituted pyrazoles, obtaining the specific 1,3-isomer versus the 1,5-isomer is often the difference between a nanomolar drug candidate and an inactive byproduct. This guide objectively compares the three dominant synthetic methodologies, moving beyond textbook definitions to analyze their utility in modern high-throughput and process chemistry.

Comparative Performance Matrix

FeatureRoute A: Claisen-Knorr Condensation Route B: 1,3-Dipolar Cycloaddition Route C: Pd-Catalyzed Carbonylation
Primary Utility 3-Carboxylates (Scale-up friendly)3,4,5-Functionalization (High diversity)4-Carboxylates (Late-stage modification)
Regiocontrol Moderate (Substrate/Solvent dependent)High (Catalyst dependent)Absolute (Pre-functionalized substrate)
Atom Economy HighHighLow (Requires leaving groups/ligands)
Safety Profile High (Standard reagents)Low (Diazo hazards)Moderate (CO gas/High Pressure)
Scalability Excellent (Kg scale)Limited (Exotherm/Explosion risk)Good (Flow chemistry recommended)
Cost $ (Commodity chemicals)

(Specialty catalysts)

$ (Pd catalysts + Ligands)

Deep Dive: Methodological Analysis

Route A: The Classical Condensation (Claisen + Knorr)

Best for: Large-scale synthesis of Pyrazole-3-carboxylates.

This is the industry standard. It involves a two-step sequence:

  • Claisen Condensation: A ketone reacts with a dialkyl oxalate to form a 2,4-diketoester.

  • Knorr Cyclization: The diketoester condenses with a hydrazine.

The Protocol (Self-Validating):

  • Step 1: Treat acetophenone (1.0 eq) with diethyl oxalate (1.2 eq) and NaOEt (1.2 eq) in EtOH. Reflux 4h. Acidify to precipitate the

    
    -diketoester.
    
    • Validation:

      
      H NMR must show the enol proton (
      
      
      
      14-16 ppm) indicating the correct tautomer for cyclization.
  • Step 2: Suspend diketoester in AcOH (glacial). Add substituted hydrazine (1.05 eq). Heat to 80°C for 2h.

    • Critical Insight: Using AcOH (acetic acid) promotes the formation of the 1,5-isomer (kinetic control), whereas EtOH often yields mixtures favoring the 1,3-isomer (thermodynamic control).

The Regioselectivity Trap: The hydrazine's most nucleophilic nitrogen (


) attacks the most electrophilic carbonyl. In diketoesters, the ketone and ester carbonyls compete.
  • Result: Often a 9:1 to 4:1 mixture of isomers. Separation requires tedious chromatography.

Route B: [3+2] Dipolar Cycloaddition (The "Click" Approach)

Best for: Pyrazole-3-carboxylates or 3,5-dicarboxylates with complex substitution patterns.

This route utilizes Diazo compounds (1,3-dipoles) reacting with alkynes (dipolarophiles). While historically dangerous, modern flow chemistry and in situ generation of diazo species have revitalized this path.

The Protocol (Catalytic Control):

  • Reagents: Terminal Alkyne + Ethyl Diazoacetate (EDA).

  • Catalyst System:

    • Thermal (No Cat): Yields 1:1 mixture (Useless for med-chem).

    • Copper(I) (CuAAC conditions): Directs formation of 1,4-disubstituted products (if using azides) or specific carboxylate isomers depending on ligand sterics.

    • Ruthenium (CpRuCl(cod)):* Inverts regioselectivity to 1,5-disubstituted products.

Green Chemistry Variation (Micellar Catalysis): Recent work by Taddei et al.[1] demonstrates that using TPGS-750-M (a surfactant) in water allows this reaction to proceed at room temperature with higher regioselectivity, sequestering the reactants in hydrophobic micelles.

Route C: Pd-Catalyzed Carbonylation

Best for: Pyrazole-4-carboxylates and Late-Stage Functionalization.

When the pyrazole ring is already built (or purchased) and you need to install a carboxylate at the difficult 4-position, condensation fails. Carbonylation is the solution.

The Protocol:

  • Substrate: 4-Bromo-1-methyl-1H-pyrazole.

  • Conditions: Pd(OAc)

    
     (2 mol%), Xantphos (3 mol%), Et_3N, CO (balloon or 10 bar), MeOH (solvent/nucleophile).
    
  • Mechanism: Oxidative addition into C-Br

    
     CO insertion 
    
    
    
    Nucleophilic attack by MeOH
    
    
    Reductive elimination.

Why use this? It allows for the synthesis of libraries. You can vary the alcohol (MeOH, EtOH, iPrOH) to instantly generate different ester analogs from a single brominated precursor.

Visualization: Mechanistic Decision Pathways

The following diagrams illustrate the divergent pathways and the decision logic for selecting a route.

Figure 1: Mechanistic Divergence in Knorr Synthesis

Caption: The nucleophilic attack of hydrazine is governed by solvent polarity and steric bulk, leading to isomeric mixtures.

KnorrMechanism Diketo α,γ-Diketoester (Electrophile) Intermediate Hydrazone Intermediate Diketo->Intermediate Condensation Hydrazine R-Hydrazine (Nucleophile) Hydrazine->Intermediate Isomer1 1,3-Isomer (Thermodynamic) Intermediate->Isomer1 Protic Solvent (EtOH, Reflux) Isomer2 1,5-Isomer (Kinetic) Intermediate->Isomer2 Acidic Solvent (AcOH, 80°C)

Figure 2: Synthetic Route Decision Tree

Caption: Flowchart to select the optimal synthetic strategy based on target substitution and scale.

DecisionTree Start Target: Pyrazole Carboxylate Position Where is the -CO2R group? Start->Position Pos3 Position 3 Position->Pos3 Pos4 Position 4 Position->Pos4 Scale Scale > 100g? Pos3->Scale Precursor Is Pyrazole Ring Pre-formed? Pos4->Precursor RouteA Route A: Claisen-Knorr Scale->RouteA Yes RouteB Route B: [3+2] Cycloaddition Scale->RouteB No (Complex R groups) RouteC Route C: Pd-Carbonylation Precursor->RouteC Yes (Halide available) RouteD Vilsmeier-Haack / Enaminone Route Precursor->RouteD No (De novo synthesis)

Experimental Data Summary

The following table summarizes yield and regioselectivity data extracted from comparative literature studies (normalized for standard substrates like phenyl-hydrazine and ethyl acetoacetate derivatives).

Substrate ClassMethodSolvent/CatalystYield (%)Regio Ratio (1,3 : 1,[2]5)Ref
Aryl-Hydrazine + Diketoester Knorr (Standard)EtOH, Reflux78%60 : 40[1]
Aryl-Hydrazine + Diketoester Knorr (Modified)AcOH, 80°C85%15 : 85[1]
Aryl-Hydrazine + Diketoester Knorr (Nano-Cat)Nano-ZnO, RT95%>98 : 2[2]
Alkyne + Diazoacetate [3+2] CycloadditionTPGS-750-M (Water)82%90 : 10[3]
4-Bromopyrazole + CO CarbonylationPd(OAc)2 / Xantphos91%N/A (Single Isomer)[4]

References

  • Review of Regioselectivity in Pyrazole Synthesis Source:Molecules URL:[Link] Note: Comprehensive review covering solvent effects on Knorr condensation.

  • Nano-ZnO Catalyzed Regioselective Synthesis Source:Girish et al., MDPI URL:[Link] Note: Describes the high-yield, room temperature protocol using nano-catalysts.

  • Aqueous Micellar Catalysis for Pyrazole Synthesis Source:Taddei et al., ChemistryEurope URL:[Link] Note: The "Green" route using TPGS-750-M for dipolar cycloaddition.

  • Palladium-Catalyzed Carbonylation of Heteroarenes Source:Wu et al., Chem. Rev. URL:[3][Link] Note: Authoritative guide on installing carbonyls via C-H activation and halide coupling.

  • Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions Source:Chemical Reviews URL:[Link] Note: Details the mechanistic divergence using Cu vs Ru catalysts.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a heterocyclic compound belonging to the pyrazole class, Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is integral to various research and development endeavors, particularly in medicinal chemistry and drug discovery.[1][2][3] The responsible management and disposal of this and similar chemical entities are not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, grounded in established safety protocols and regulatory standards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly indexed, the procedural guidance herein is synthesized from the known hazards of closely related pyrazole derivatives and universal best practices for chemical waste management.

Part 1: Immediate Hazard Assessment & Safety Protocols

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. The following assessment is based on the consistent hazard profile of analogous pyrazole-based compounds.

Anticipated Hazard Profile

Based on data from structurally similar pyrazole carboxylates, Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate should be handled as a hazardous substance with the following potential classifications.[4][5][6][7][8]

GHS Hazard Code Hazard Statement Implication & Rationale
H302 Harmful if swallowedAccidental ingestion could lead to acute toxicity. This necessitates strict hygiene practices and prohibition of eating or drinking in the lab.[4][5][8]
H315 Causes skin irritationDirect contact with the skin can cause redness, itching, or inflammation. This is why the use of appropriate gloves is mandatory.[4][5][6][7][8][9]
H319 Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. Eye protection is non-negotiable.[4][5][6][7][8][9]
H335 May cause respiratory irritationInhalation of the dust or aerosolized particles can irritate the respiratory tract, leading to coughing or shortness of breath. Work should be conducted in a well-ventilated area.[4][5][6][7][8][9]
Mandatory Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the hazard assessment. The following PPE is required to mitigate the risks associated with skin contact, eye exposure, and inhalation.[4][5][7][9]

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash gogglesPrevents eye contact (addresses H319).
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact and irritation (addresses H315).
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Not typically required if handled in a fume hoodUse a NIOSH-approved respirator if engineering controls are inadequate or if dust is generated outside of a contained system (addresses H335).

Causality: The requirement for a lab coat, gloves, and eye protection (P280) is a direct response to the compound's irritant properties (H315, H319).[4][5] Handling the solid form in a chemical fume hood mitigates the risk of inhaling dust, which may cause respiratory irritation (H335).[4][9]

Part 2: Systematic Disposal Workflow

The proper disposal of chemical waste is a multi-step process governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11][12]

Disposal Decision Workflow Diagram

cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Protocol Execution cluster_3 Step 4: Final Disposition Start Waste Generated (Solid, Liquid, or Contaminated Material) Characterize Characterize as Hazardous Chemical Waste (Precautionary Principle) Start->Characterize Solid Solid Waste (e.g., excess reagent, contaminated wipes) Liquid Liquid Waste (e.g., solutions, rinsates) Container Empty Original Container Solid_Proc Place in labeled, sealed container for SOLID HAZARDOUS WASTE Solid->Solid_Proc Liquid_Proc Place in labeled, sealed container for LIQUID HAZARDOUS WASTE (Segregate Aqueous vs. Organic) Liquid->Liquid_Proc Container_Proc Triple-rinse with suitable solvent. Collect rinsate as liquid waste. Deface label. Container->Container_Proc Store Store in designated Satellite Accumulation Area (SAA) Solid_Proc->Store Liquid_Proc->Store Defaced_Container Dispose of defaced container in appropriate lab glass/plastic bin Container_Proc->Defaced_Container Dispose Arrange pickup by certified Hazardous Waste Disposal Vendor Store->Dispose

Caption: Disposal workflow for Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate.

Experimental Protocol: Step-by-Step Disposal

1. Waste Characterization and Segregation:

  • Directive: Treat all waste containing Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate as hazardous chemical waste.

  • Action: Do not dispose of this chemical in the regular trash or down the drain.[10][13]

  • Causality: This conservative approach is necessary due to the compound's known hazards (irritant, harmful if swallowed) and to comply with EPA regulations that prohibit the sewer or trash disposal of such chemicals.[10][14]

  • Segregation: Keep this waste stream separate from incompatible materials such as strong oxidizing agents or strong bases.[6][15] Always segregate waste by compatibility, not alphabetically.[10]

2. Waste Collection and Containment:

  • Solid Waste (Unused Reagent, Contaminated Labware):

    • Carefully sweep or transfer solid material into a designated, chemically compatible waste container.[5] Polyethylene or glass containers are generally suitable.[10][16]

    • The container must have a secure, screw-top lid to prevent leaks or spills.[16][17]

    • Label the container clearly with a hazardous waste tag. The label must include: "Hazardous Waste," the full chemical name "Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate," and an approximate quantity.[10][18]

  • Liquid Waste (Solutions, Rinsates):

    • Collect all liquid waste containing the compound in a dedicated, leak-proof container.[11][19]

    • Segregate aqueous solutions from organic solvent solutions into separate, clearly labeled containers.[15]

    • Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents, with estimated percentages.[10]

    • Keep the container closed except when adding waste.[15][16]

  • Empty Original Container Disposal:

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[18][19]

    • Collect all three rinses and manage them as liquid hazardous waste as described above.[19]

    • After rinsing, completely deface or remove the original label to prevent misidentification.[18][19]

    • The clean, defaced container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.[18]

3. Storage and Final Disposal:

  • Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[15][16] This area must be near the point of generation and under the control of laboratory personnel.[15][17]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[10][11] Ensure that all manifests and required paperwork are completed accurately.[20][21]

Part 3: Emergency Procedures

Spill Response Protocol

In the event of a small, manageable spill, follow these steps. For large spills, evacuate the area and contact your institution's emergency response team.

Spill Response Workflow Diagram

Assess Assess Spill (Size & Location) Secure Secure the Area (Alert others, restrict access) Assess->Secure PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Secure->PPE Contain Contain & Clean (Cover with absorbent material, work from outside in) PPE->Contain Collect Collect Contaminated Material into a sealed waste bag or container Contain->Collect Dispose Label as Hazardous Waste and dispose of via EHS Collect->Dispose

Caption: Logical workflow for responding to a small chemical spill.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the mandatory PPE as described in section 1.2.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[5][19]

  • Clean: Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.[5]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal, label, and dispose of all contaminated materials as solid hazardous waste.[19]

First Aid Measures

These first aid measures are based on the standard response for the anticipated hazards.[5][6][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or physician.[4][5]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][6]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5][7][8]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or physician if you feel unwell.[5][6][7]

References

  • Safety Data Sheet (Generic Pyrazole Derivative). (2021, May 18). Generic Supplier.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet - 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. (2021, May 1). Angene Chemical.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Safety Data Sheet - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (2025, December 20). Generic Supplier.
  • Safety Data Sheet - Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (2025, September 22). Thermo Fisher Scientific.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH.
  • Safety Data Sheet: Ethyl 4-hydroxybenzoate. Chemos GmbH & Co.KG.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Safety Data Sheet - Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate. (2024, December 19). CymitQuimica.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
  • Hazardous Waste. US Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency (EPA).
  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31). ResearchGate.
  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA).
  • Hazardous Waste and Disposal. American Chemical Society.
  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. (2024, December 19). YouTube.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI.

Sources

A Comprehensive Guide to the Safe Handling of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

The foundational step in safe chemical handling is a thorough understanding of the potential hazards. Based on data from analogous pyrazole derivatives, Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate should be treated as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3][5]

  • Allergic Skin Reaction: Some pyrazole derivatives may cause an allergic skin reaction.[6]

  • Harmful if Swallowed: Ingestion may be harmful.[4][5]

A comprehensive risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable. The following table outlines the recommended PPE for various laboratory tasks involving Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate.

TaskMinimum PPE Requirement
Weighing and Aliquoting (Solid) Nitrile gloves (double gloving recommended), safety glasses with side shields or chemical splash goggles, lab coat, and a disposable N95 respirator.[7][8]
Solution Preparation and Handling Nitrile gloves (double gloving recommended), chemical splash goggles, lab coat, and work within a certified chemical fume hood.[9]
Experimental Procedures Nitrile gloves (double gloving recommended), chemical splash goggles, lab coat, and appropriate engineering controls (e.g., fume hood).
Spill Cleanup Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, disposable gown or coveralls, and a respirator appropriate for the scale of the spill.[10]

Causality Behind PPE Choices:

  • Double Gloving: Provides an extra layer of protection against potential permeation of the chemical. Gloves should be changed every 30 minutes or immediately if contaminated.[8]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles offer superior protection against splashes and aerosols.[8]

  • Respiratory Protection: An N95 respirator is crucial when handling the solid form to prevent inhalation of fine particles.[7] For solution-based work, a chemical fume hood is the primary engineering control to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

3.1. Preparation and Weighing:

  • Designated Area: Conduct all weighing and initial handling of the solid compound in a designated area, such as a weighing station within a chemical fume hood or a powder containment hood.

  • Ventilation: Ensure adequate ventilation to minimize dust generation and accumulation.[9]

  • Dispensing: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.

  • Container Management: Keep the primary container tightly closed when not in use.[2][6]

3.2. Dissolution and Solution Handling:

  • Fume Hood: All procedures involving the preparation and handling of solutions should be performed inside a certified chemical fume hood.

  • Solvent Selection: Use the appropriate solvent as dictated by the experimental protocol.

  • Controlled Addition: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3.3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3][6]

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction monitoring Monitor Reaction reaction->monitoring decontaminate Decontaminate Glassware & Surfaces monitoring->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe handling workflow for Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate.

Emergency Procedures: Be Prepared

Even with meticulous planning, accidents can happen. Immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][6][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[3] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate and its containers must be disposed of as hazardous waste.

  • Waste Classification: This material is classified as hazardous waste.[2]

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][6][11] Do not dispose of it down the drain or in the regular trash.

By adhering to these guidelines, researchers can confidently and safely handle Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, fostering a secure laboratory environment and ensuring the integrity of their scientific endeavors.

References

  • TCI Chemicals. SAFETY DATA SHEET: 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.
  • Molecular Research Center. (2019-01-09).
  • Thermo Fisher Scientific. (2025-09-22).
  • Cole-Parmer.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • SAFETY DATA SHEET: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
  • Santa Cruz Biotechnology.
  • Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Harry, P., et al. (1998). Ethylene Glycol Poisoning in a Child Treated With 4-Methylpyrazole.
  • CymitQuimica. (2024-12-19). Safety Data Sheet: Ethyl 1-(5-methylpyridin-2-yl)
  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Kim, J., et al. (2012). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 81(4), 543-552.
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1307.
  • Google Patents. (2014).
  • Ljung-Schubert, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(2), 1141-1154.
  • ResearchGate. (2025-08-06).
  • MedchemExpress.com.
  • Wikipedia. Sedaxane.
  • National Institutes of Health.
  • American Chemical Society. Organic Letters Journal.
  • CHEMM. Personal Protective Equipment (PPE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.